molecular formula C10H13NO2 B555344 N-Methylphenylalanine CAS No. 2566-30-5

N-Methylphenylalanine

Cat. No.: B555344
CAS No.: 2566-30-5
M. Wt: 179.22 g/mol
InChI Key: SCIFESDRCALIIM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-L-phenylalanine is a non-proteinogenic amino acid that serves as a critical structural component in advanced pharmaceutical and biochemical research. Its primary research value lies in its incorporation into peptidomimetics, where it enhances key pharmacological properties. Studies have demonstrated that substituting a proteinogenic amino acid with its N-methylated derivative, such as N-Methyl-L-phenylalanine, can significantly improve a peptide's metabolic stability against proteolytic degradation, increase its membrane permeability, and refine receptor selectivity . These modifications are crucial for developing peptides with enhanced bioavailability and therapeutic efficacy, such as in analogs of the antitumor drug Somatostatin . Furthermore, N-methylated derivatives of amyloid peptides have shown potential as "β-sheet breakers" in neuroscience research, preventing fibrillar aggregation and reducing toxicity associated with Alzheimer's disease pathology . A prominent and growing application for N-Methyl-L-phenylalanine is in the design of blood-brain barrier (BBB) shuttles. Peptides rich in N-Methyl-L-phenylalanine have been successfully utilized to facilitate passive permeation across this critical barrier, opening avenues for central nervous system (CNS) drug delivery . From a molecular targeting perspective, this compound and its analogs are investigated for their interaction with the L-type amino acid transporter 1 (LAT1), a transporter highly expressed in the blood-brain barrier and various cancer tissues . This interaction is exploited for targeted drug delivery, aiming to concentrate therapeutic agents specifically in tumors or the brain. Research into structure-activity relationships has revealed that specific modifications to the phenylalanine core can optimize a compound's affinity and selectivity for LAT1, guiding the rational design of more effective targeted delivery systems . The sustainable production of N-Methyl-L-phenylalanine has also been achieved via engineered fermentative pathways in microbial hosts like Corynebacterium glutamicum , highlighting its relevance in green chemistry and industrial biotechnology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFESDRCALIIM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426229
Record name N-Methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-30-5
Record name N-Methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4UR82KST1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methylphenylalanine: A Deep Dive into its Discovery, Synthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylphenylalanine, an N-methylated derivative of the essential amino acid phenylalanine, has emerged as a critical component in the design of peptidomimetics and other therapeutics. Its unique structural properties, conferred by the methylation of the alpha-amino group, impart enhanced metabolic stability, increased cell permeability, and conformational rigidity to peptide chains. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of this compound. We will explore the evolution of synthetic methodologies, from early classical approaches to modern solid-phase and chemoenzymatic strategies. Detailed experimental protocols for key synthesis methods are provided, alongside a summary of relevant quantitative data. Furthermore, this guide illustrates the logical flow of synthetic pathways and the historical progression of its applications through detailed diagrams.

Introduction: The Significance of N-Methylation

The strategic incorporation of N-methylated amino acids into peptide backbones represents a powerful tool in medicinal chemistry. The substitution of a hydrogen atom with a methyl group on the amide nitrogen fundamentally alters the physicochemical properties of the peptide. This modification sterically hinders enzymatic degradation by proteases, thereby prolonging the in vivo half-life of peptide-based drugs. Additionally, N-methylation restricts the conformational flexibility of the peptide chain, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and specificity for its target receptor.

This compound, in particular, has been a subject of significant interest due to the aromatic nature of its side chain, which is often involved in crucial binding interactions. Its use is prevalent in the development of therapeutics targeting a wide range of conditions, from cancer to neurological disorders.

Discovery and Early History

The precise moment of the first synthesis of this compound is not definitively documented in a singular "discovery" paper. Its emergence is intrinsically linked to the broader history of amino acid chemistry and the pioneering work of chemists like Emil Fischer at the turn of the 20th century. Fischer's extensive work on the synthesis and characterization of amino acids and peptides laid the fundamental groundwork for the chemical manipulation of these biomolecules.[1][2][3][4]

The earliest methods for N-methylation of amino acids were based on classical organic reactions. One of the foundational approaches was reductive amination , a method that involves the reaction of an amino acid with an aldehyde (formaldehyde in the case of methylation) in the presence of a reducing agent.

The initial pharmacological interest in N-methylated amino acids, including this compound, began to surface in the mid-20th century. A notable study in 1970 investigated the biochemical and pharmacological actions of α-methylphenylalanine, a closely related analog, highlighting the growing interest in how methylation of amino acids could influence biological activity.[5] These early studies paved the way for a more systematic exploration of N-methylated amino acids in drug design.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly over the decades, driven by the increasing demand for enantiomerically pure N-methylated amino acids in peptide synthesis.

Classical Solution-Phase Synthesis

Reductive Amination: This traditional method involves the reaction of phenylalanine with formaldehyde, followed by reduction. While effective, this approach often suffers from over-methylation, leading to the formation of N,N-dimethylphenylalanine, and can require harsh reaction conditions.[6]

Eschweiler-Clarke Reaction: A variation of reductive amination, the Eschweiler-Clarke reaction utilizes formic acid as both the source of the methyl group and the reducing agent. However, the acidic and high-temperature conditions can lead to the decomposition of some amino acids.[6]

Synthesis via Oxazolidinones

A more controlled and widely used method for the synthesis of N-methylated amino acids involves the formation of a temporary heterocyclic ring, an oxazolidinone, from the parent amino acid. This intermediate protects both the amino and carboxyl groups, allowing for selective N-methylation.

The general workflow for this method is as follows:

  • Protection: The amino group of phenylalanine is protected, often with a benzyloxycarbonyl (Cbz) group.

  • Oxazolidinone Formation: The protected amino acid reacts with formaldehyde to form a 5-oxazolidinone.

  • Reductive Cleavage: The oxazolidinone ring is opened and the protecting group is removed, typically through catalytic hydrogenation, to yield this compound.

This strategy offers better control over mono-methylation and generally proceeds under milder conditions, preserving the stereochemistry of the starting amino acid.

Solid-Phase Synthesis of N-Methylated Peptides

The advent of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the construction of peptides.[7] This technique allows for the efficient and automated synthesis of long peptide chains. Several methods have been developed to incorporate N-methylated amino acids directly during SPPS.

One of the most common on-resin N-methylation techniques is the Fukuyama procedure and its variations. This multi-step process involves:

  • Sulfonylation: The free N-terminal amine of the growing peptide chain on the solid support is protected with a 2-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: The protected sulfonamide is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, ready for the next coupling step.

// Nodes Start [label="Peptide on Solid Support\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfonylation [label="Sulfonylation\n(o-NBS-Cl, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methylation [label="Methylation\n(CH3-X, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desulfonylation [label="Desulfonylation\n(Thiol, Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="N-Methylated Peptide\non Solid Support", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Sulfonylation [label="Step 1"]; Sulfonylation -> Methylation [label="Step 2"]; Methylation -> Desulfonylation [label="Step 3"]; Desulfonylation -> End; } caption: "Fukuyama On-Resin N-Methylation Workflow"

Chemoenzymatic and Biosynthetic Approaches

More recently, enzymatic and fermentative methods for the production of N-methylated amino acids have been developed as a "greener" alternative to chemical synthesis.[8] These methods often avoid the use of toxic reagents and can offer high enantiopurity.

One such approach involves the use of engineered microorganisms, such as Corynebacterium glutamicum, to produce this compound from simple sugars and methylamine.[8] This is achieved by introducing and optimizing metabolic pathways that lead to the reductive amination of a precursor molecule. Specifically, phenylpyruvate can be reductively methylaminated to form this compound.[8]

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate [label="Shikimate Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylpyruvate [label="Phenylpyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylamine [label="Methylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveAmination [label="Reductive Methylamination\n(Engineered Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMePhe [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glucose -> Shikimate; Shikimate -> Chorismate; Chorismate -> Phenylpyruvate; Phenylpyruvate -> ReductiveAmination; Methylamine -> ReductiveAmination; ReductiveAmination -> NMePhe; } caption: "Engineered Biosynthetic Pathway for this compound"

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound and its precursors.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Reductive AminationPhenylalanine, Formaldehyde, Reducing Agent (e.g., H₂, Pd/C)40-60Simple, inexpensive reagentsOver-methylation, harsh conditions
Oxazolidinone MethodN-Cbz-Phenylalanine, Formaldehyde, H₂/Pd/C70-90Good control of mono-methylation, milder conditionsMulti-step process
Fukuyama (On-Resin)Peptide-resin, o-NBS-Cl, CH₃-X, Thiol>95 (per step)Compatible with SPPS, high efficiencyRequires specific protecting groups, multi-step
Fermentative ProductionGlucose, Methylamine, Engineered C. glutamicumTiter: 0.73 g/L[8]Sustainable, high enantiopurityRequires metabolic engineering, lower concentration

Table 2: Physicochemical Properties of N-Methyl-L-phenylalanine

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂[9]
Molecular Weight179.22 g/mol [9]
IUPAC Name(2S)-2-(methylamino)-3-phenylpropanoic acid[9]
CAS Number2566-30-5[9]

Detailed Experimental Protocols

Protocol: Synthesis of N-Methyl-L-phenylalanine via Reductive Amination (Conceptual)

Objective: To synthesize N-Methyl-L-phenylalanine from L-phenylalanine.

Materials:

  • L-phenylalanine

  • Aqueous formaldehyde (37%)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Dissolve L-phenylalanine in a suitable solvent mixture, such as aqueous methanol.

  • Add aqueous formaldehyde to the solution. The molar ratio should be optimized to favor mono-methylation.

  • Carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude N-Methyl-L-phenylalanine by recrystallization or column chromatography.

// Nodes Start [label="L-Phenylalanine +\nFormaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Hydrogenation\n(H₂, Pd/C, Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Filtration &\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="N-Methyl-L-phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } caption: "Workflow for Reductive Amination Synthesis"

Protocol: On-Resin N-Methylation using the Fukuyama Method (Conceptual)

Objective: To N-methylate the N-terminal amino acid of a peptide chain synthesized on a solid support.

Materials:

  • Peptide-bound resin (e.g., Wang or Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Diisopropylethylamine (DIPEA)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol or other suitable thiol

  • Piperidine (for Fmoc removal, if applicable)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Fmoc Deprotection (if applicable): Treat the resin with a solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation:

    • Dissolve o-NBS-Cl and a hindered base (e.g., collidine) in DMF.

    • Add the solution to the resin and shake for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Methylation:

    • Dissolve the methylating agent and a suitable base (e.g., t-BuOK or DBU) in DMF.

    • Add the solution to the resin and shake for 30-60 minutes.

    • Wash the resin with DMF and DCM.

  • Desulfonylation:

    • Dissolve the thiol and a base (e.g., DBU) in DMF.

    • Add the solution to the resin and shake for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • The resin is now ready for the coupling of the next amino acid.

Conclusion

This compound stands as a testament to the ingenuity of chemical synthesis and its profound impact on drug discovery. From its conceptual roots in the early days of amino acid chemistry to its sophisticated production through modern biosynthetic methods, the journey of this compound mirrors the advancement of peptide science. Its continued application in the development of novel therapeutics underscores the enduring importance of this modified amino acid. The synthetic methodologies detailed in this guide provide a robust toolkit for researchers to harness the unique advantages of N-methylation in their pursuit of next-generation pharmaceuticals.

References

A Technical Guide to the Synthesis of N-Methylphenylalanine from Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of N-methylphenylalanine from phenylalanine. N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and conformational rigidity. This document details various chemical and biocatalytic approaches, presenting quantitative data in structured tables for comparative analysis, complete experimental protocols for key methods, and visualizations of reaction pathways and workflows.

Overview of Synthetic Strategies

The N-methylation of phenylalanine can be achieved through several distinct synthetic routes. The choice of method often depends on factors such as the desired scale, required stereochemical purity, available starting materials and reagents, and the need for specific N-protecting groups for subsequent applications like peptide synthesis. The most prominent and widely employed strategies include:

  • Reductive Amination: This classic approach involves the reaction of phenylalanine with formaldehyde to form an intermediate imine or iminium ion, which is then reduced. The Eschweiler-Clarke reaction is a notable example of this category.

  • Synthesis via Oxazolidinone Intermediates: A highly effective method, particularly for protected amino acids, involves the formation of a cyclic oxazolidinone intermediate, followed by reductive ring-opening to yield the N-methylated product.

  • Direct Alkylation of N-Protected Phenylalanine: This method involves the direct methylation of the nitrogen atom of a protected phenylalanine derivative using a methylating agent in the presence of a base.

  • The Fukuyama Amine Synthesis: A versatile multi-step process that allows for the controlled synthesis of N-methylated amines.

  • Biocatalytic Synthesis: An emerging and sustainable approach that utilizes engineered enzymes to catalyze the N-methylation reaction, often starting from a phenylalanine precursor.

Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data associated with the various methods for synthesizing this compound and its derivatives.

Table 1: Reductive Amination and Direct Alkylation Methods

MethodStarting MaterialKey ReagentsProductYield (%)Reference
Eschweiler-Clarke ReactionL-PhenylalanineFormaldehyde, Formic AcidN-Methyl-L-phenylalanineHigh (typically >80%)General literature[1][2]
Direct Alkylation (Cbz-protected)N-Cbz-L-phenylalanine methyl esterNaH, CH₃IN-Cbz-N-methyl-L-phenylalanine methyl ester98.2[3]
Direct Alkylation (Boc-protected)N-Boc-L-phenylalanine methyl esterNaH, CH₃IN-Boc-N-methyl-L-phenylalanine methyl ester99.8[3]

Table 2: Fukuyama Amine Synthesis Pathway

StepStarting MaterialKey ReagentsProductYield (%)Reference
1. Sulfonamide FormationL-Phenylalanine methyl ester HCl2-Nitrobenzenesulfonyl chloride, Et₃NN-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester97.8[3]
2. N-MethylationN-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl esterK₂CO₃, CH₃IN-Methyl-N-(2-nitrobenzenesulfonamide)-L-phenylalanine methyl ester90.0[3]
3. DeprotectionN-Methyl-N-(2-nitrobenzenesulfonamide)-L-phenylalanine methyl esterPhSH, K₂CO₃N-Methyl-L-phenylalanine methyl ester91.0[3]

Table 3: Biocatalytic Synthesis

MethodSubstrateBiocatalystProductTiter (g/L)Yield (g/g glucose)Volumetric Productivity (g/L/h)Reference
Reductive MethylaminationPhenylpyruvateEngineered C. glutamicum expressing DpkAP262A,M141LThis compound0.73 ± 0.050.0520.01[4]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Eschweiler-Clarke Reaction

This method facilitates the direct methylation of phenylalanine using formaldehyde and formic acid. The reaction is irreversible due to the formation of carbon dioxide.[1][5]

Protocol:

  • To a solution of L-phenylalanine in an excess of aqueous formaldehyde, add an excess of formic acid.

  • Heat the reaction mixture to near boiling in a well-ventilated fume hood.

  • Maintain the temperature until the evolution of carbon dioxide ceases, indicating the completion of the reaction.

  • Cool the reaction mixture and remove the excess formaldehyde and formic acid under reduced pressure.

  • The resulting this compound can be purified by recrystallization or ion-exchange chromatography.

Note: This reaction is known for its high yields and for preventing the formation of quaternary ammonium salts. Chiral centers are typically not racemized under these conditions.[5]

Synthesis via Oxazolidinone Intermediate

This widely used strategy involves two main steps: the formation of an N-protected 5-oxazolidinone and its subsequent reductive cleavage.[3][6]

Step 1: Formation of N-Cbz-(4S)-4-benzyl-1,3-oxazolidin-5-one

  • A mixture of N-Cbz-L-phenylalanine, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude oxazolidinone, which can be purified by flash chromatography.

Step 2: Reductive Cleavage to N-Cbz-N-methyl-L-phenylalanine

  • The N-Cbz-(4S)-4-benzyl-1,3-oxazolidin-5-one is dissolved in a mixture of trifluoroacetic acid (TFA) and a suitable solvent like dichloromethane.

  • Triethylsilane (Et₃SiH) is added dropwise to the solution at room temperature.

  • The reaction is stirred until the oxazolidinone is consumed (monitored by TLC).

  • The solvent and excess reagents are removed under reduced pressure to yield N-Cbz-N-methyl-L-phenylalanine.

Direct Alkylation of N-Boc-L-phenylalanine methyl ester

This method is suitable for N-protected phenylalanine derivatives.[3]

Protocol:

  • To a solution of N-Boc-L-phenylalanine methyl ester in dry tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.

  • Allow the mixture to stir for 30 minutes at 0°C.

  • Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, N-Boc-N-methyl-L-phenylalanine methyl ester, can be purified by flash column chromatography. This method has been reported to yield 99.8% of the desired product.[3]

Fukuyama Amine Synthesis

This multi-step synthesis provides a controlled route to this compound methyl ester.[3]

Step 1: Synthesis of N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester

  • To a mixture of L-phenylalanine methyl ester hydrochloride and triethylamine (Et₃N) in dry dichloromethane, add 2-nitrobenzenesulfonyl chloride dropwise at 0°C.

  • Stir the reaction at room temperature for 6 hours.

  • Dilute with dichloromethane and wash with cold 1N KHSO₄ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash chromatography to obtain the product (97.8% yield).[3]

Step 2: N-Methylation

  • To a mixture of the product from Step 1 and powdered anhydrous potassium carbonate (K₂CO₃) in anhydrous DMF, add methyl iodide (MeI) dropwise.

  • Stir the reaction at 52°C until completion (monitored by TLC).

  • After workup, the N-methylated product is obtained (90.0% yield).[3]

Step 3: Deprotection

  • To a solution of the N-methylated sulfonamide in DMF, add thiophenol (PhSH) and potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature until the starting material is consumed.

  • After an appropriate workup, N-methyl-L-phenylalanine methyl ester is isolated (91.0% yield).[3]

Biocatalytic Synthesis from Phenylpyruvate

This method utilizes a whole-cell biocatalyst for the reductive amination of phenylpyruvate.[4]

Protocol:

  • Cultivate the engineered Corynebacterium glutamicum strain expressing the Δ-1-piperideine-2-carboxylate reductase DpkA variant (DpkAP262A,M141L) in a suitable growth medium.

  • Induce gene expression as required.

  • In a fermentation setup, provide a carbon source (e.g., glucose) and monomethylamine to the cell culture.

  • Maintain the fermentation under controlled conditions (pH, temperature, aeration).

  • Monitor the production of this compound in the culture supernatant over time using analytical techniques such as HPLC.

  • The product can be isolated and purified from the fermentation broth. This method has achieved a titer of 0.73 g/L with a yield of 0.052 g of product per gram of glucose.[4]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general experimental workflow.

Synthesis_Pathways Phe Phenylalanine N_Protected_Phe N-Protected Phenylalanine Phe->N_Protected_Phe Protection N_Me_Phe This compound Phe->N_Me_Phe Eschweiler-Clarke (HCHO, HCOOH) Fukuyama_Intermediate Fukuyama Intermediate Phe->Fukuyama_Intermediate Fukuyama (multi-step) N_Protected_Phe->N_Me_Phe Direct Alkylation (NaH, CH3I) Oxazolidinone Oxazolidinone Intermediate N_Protected_Phe->Oxazolidinone HCHO, H+ Oxazolidinone->N_Me_Phe Reductive Cleavage (Et3SiH, TFA) Fukuyama_Intermediate->N_Me_Phe Deprotection Phenylpyruvate Phenylpyruvate Phenylpyruvate->N_Me_Phe Biocatalytic Reductive Amination

Caption: Key synthetic pathways to this compound.

Experimental_Workflow Start Start: Phenylalanine or Protected Derivative Reaction Chemical Reaction (e.g., Reductive Amination, Alkylation) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Analysis (NMR, MS, Purity) Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: General experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound from phenylalanine can be accomplished through a variety of effective methods. The Eschweiler-Clarke reaction and direct alkylation of N-protected precursors offer straightforward and high-yielding routes. The use of oxazolidinone intermediates is a robust strategy, particularly well-suited for applications in peptide synthesis where protecting groups are essential. The Fukuyama amine synthesis provides a more controlled, albeit multi-step, alternative. Furthermore, the development of biocatalytic methods presents a promising avenue for sustainable and stereoselective production. The selection of the most appropriate synthetic strategy will be dictated by the specific requirements of the research or development project, including scale, purity, cost, and environmental considerations. This guide provides the foundational information necessary for making an informed decision and for the successful implementation of these synthetic transformations.

References

An In-depth Technical Guide to the Biochemical and Pharmacological Actions of N-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylphenylalanine (NMePhe) is a derivative of the essential amino acid L-phenylalanine, characterized by a methyl group attached to the alpha-amino nitrogen. This modification imparts unique physicochemical properties, significantly influencing its biological behavior. While the primary pharmacological interest in this compound has been its incorporation into peptide-based therapeutics to enhance stability, bioavailability, and receptor affinity, its intrinsic biochemical and pharmacological actions as a free amino acid are less well-characterized. This guide provides a comprehensive overview of the current understanding of this compound, detailing its synthesis, known biological interactions, and metabolic fate. It summarizes the limited available quantitative data, outlines relevant experimental protocols, and presents visual representations of key concepts to facilitate further research and drug development.

Introduction

N-methylation of amino acids is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of peptide drug candidates.[1][2][3] The addition of a methyl group to the amide nitrogen in the peptide backbone can protect against enzymatic degradation, increase lipophilicity, and influence peptide conformation, thereby enhancing biological activity.[1][4] this compound, in particular, has been incorporated into various peptides to improve their therapeutic potential.[5]

Despite its widespread use as a building block in peptide synthesis, the direct pharmacological effects of free this compound are not extensively documented. Understanding these effects is crucial for a complete toxicological and pharmacological assessment of peptides containing this modified amino acid and for exploring its potential as a standalone therapeutic agent. This guide will synthesize the available information on the biochemical and pharmacological actions of this compound.

Synthesis of N-Methyl-L-phenylalanine

The synthesis of N-Methyl-L-phenylalanine can be achieved through various methods, with the Fukuyama amine synthesis being a notable approach. A general workflow for this synthesis is outlined below.

Experimental Workflow: Fukuyama Synthesis of N-Methyl-L-phenylalanine

cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Hydrolysis L-Phenylalanine methyl ester L-Phenylalanine methyl ester N-NBS-protected intermediate N-NBS-protected intermediate L-Phenylalanine methyl ester->N-NBS-protected intermediate o-NBSCl, Et3N o-NBSCl o-Nitrobenzenesulfonyl chloride Et3N Triethylamine Methylated sulfonamide Methylated sulfonamide N-NBS-protected intermediate->Methylated sulfonamide MeI, Base MeI Methyl iodide Base Base N-Methyl-L-phenylalanine methyl ester N-Methyl-L-phenylalanine methyl ester Methylated sulfonamide->N-Methyl-L-phenylalanine methyl ester Thiophenol, K2CO3 Thiophenol Thiophenol K2CO3 Potassium carbonate N-Methyl-L-phenylalanine N-Methyl-L-phenylalanine N-Methyl-L-phenylalanine methyl ester->N-Methyl-L-phenylalanine LiOH LiOH Lithium hydroxide

Caption: Fukuyama synthesis of N-Methyl-L-phenylalanine.

Biochemical and Pharmacological Actions

The available data on the direct biochemical and pharmacological actions of free this compound is limited. Most research has focused on the properties it confers to peptides.

Interaction with Transporters

Amino acid transporters are crucial for the uptake and distribution of amino acids throughout the body. The L-type amino acid transporter 1 (LAT1) is of particular interest in drug delivery due to its high expression in the blood-brain barrier and various tumors.

A study investigating the substrate recognition of LAT1 found that while L-phenylalanine is a substrate, N-methyl phenylalanine did not inhibit the LAT1-mediated uptake of [14C]phenylalanine .[6] This suggests that the N-methylation of the amino group of phenylalanine prevents its recognition and transport by LAT1.[6] This is a significant finding for the design of drugs targeting the central nervous system, as it implies that peptides containing N-terminal this compound may not utilize LAT1 for transport across the blood-brain barrier.

Potential Interaction with Receptors

Direct evidence for the interaction of free this compound with specific receptors is currently lacking. However, the activity of its parent compound, L-phenylalanine, may offer some insights into potential areas of investigation.

L-phenylalanine has been shown to act as a specific and reversible antagonist of the N-methyl-D-aspartate (NMDA) receptor by competing with glycine at its co-agonist binding site.[7] This inhibition was observed at concentrations relevant to the pathophysiology of phenylketonuria (PKU).[7]

Signaling Pathway: NMDA Receptor Antagonism by L-Phenylalanine

L-Phe L-Phenylalanine NMDAR NMDA Receptor L-Phe->NMDAR Competes with Glycine Glycine Glycine Glycine->NMDAR Binds to co-agonist site Ion_Channel Ion Channel (Closed) NMDAR->Ion_Channel Prevents opening Ca_Influx Ca2+ Influx (Blocked) Ion_Channel->Ca_Influx

Caption: L-Phenylalanine's competitive antagonism at the NMDA receptor glycine site.

It is plausible that N-methylation could alter the affinity of phenylalanine for the NMDA receptor, but this has not been experimentally verified. Further research is required to determine if this compound retains, enhances, or loses this NMDA receptor antagonist activity.

Metabolic Fate

The metabolic fate of free this compound in mammals is not well-defined. In general, N-methylated amino acids are more resistant to degradation by peptidases.[1] The metabolism of the parent amino acid, L-phenylalanine, is well-established, primarily involving its conversion to tyrosine by phenylalanine hydroxylase.[8]

Metabolic Pathway of L-Phenylalanine

Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β- Hydroxylase Epi Epinephrine NE->Epi Phenylethanolamine N-Methyltransferase

Caption: Major metabolic pathway of L-Phenylalanine to catecholamines.

It is unknown whether this compound can be hydroxylated in a similar manner or if it undergoes other metabolic transformations such as demethylation.

Quantitative Data

As of the latest review of the literature, there is a significant lack of quantitative data (e.g., Ki, IC50, EC50) describing the interaction of free this compound with specific biological targets. The following table summarizes the limited available information and highlights the data for the parent compound, L-phenylalanine, for comparative purposes.

CompoundTargetActionQuantitative DataReference
N-Methyl-L-phenylalanine L-Type Amino Acid Transporter 1 (LAT1)No inhibition of L-phenylalanine uptakeNot Applicable[6]
L-PhenylalanineNMDA ReceptorAntagonist (competitive at glycine site)IC50 = 1.71 ± 0.24 mM[7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biochemical and pharmacological actions of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a general method to determine the binding affinity of this compound for a specific receptor.

Workflow for a Competitive Radioligand Binding Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Quantification Receptor_Prep Receptor Preparation (Membranes or whole cells) Incubate Incubate at controlled temperature to reach equilibrium Receptor_Prep->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate NMePhe This compound (unlabeled competitor) NMePhe->Incubate Filtration Rapid Filtration (separates bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (determine IC50 and Ki) Scintillation->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare cell membranes or use whole cells expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand, and varying concentrations of unlabeled this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to allow binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake Assay

This protocol outlines a method to study the transport of this compound into cells.

Methodology:

  • Cell Culture: Plate cells of interest in a multi-well format and grow to confluency.

  • Preparation: On the day of the experiment, wash the cells with a pre-warmed physiological buffer (e.g., Krebs-Ringer-Henseleit buffer).

  • Uptake Initiation: Add the buffer containing radiolabeled this compound (e.g., [3H]N-MePhe or [14C]N-MePhe) to the cells. To determine the involvement of specific transporters, parallel experiments can be conducted in the presence of known transporter inhibitors.

  • Incubation: Incubate for various time points at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Normalization: Normalize the radioactivity to the protein concentration or cell number in each well.

Conclusion and Future Directions

This compound is a valuable tool in peptide drug design, primarily due to the favorable pharmacokinetic properties it imparts. However, a comprehensive understanding of its intrinsic biochemical and pharmacological actions is lacking. The available evidence suggests that, unlike its parent amino acid L-phenylalanine, this compound is not a substrate for the LAT1 transporter. The potential for this compound to interact with other biological targets, such as the NMDA receptor, remains an open area for investigation.

Future research should focus on:

  • Systematic screening of this compound against a broad panel of receptors, enzymes, and transporters to identify direct biological targets.

  • Quantitative determination of binding affinities (Ki) and functional potencies (IC50, EC50) for any identified targets.

  • Elucidation of the metabolic fate of free this compound in vivo, including its potential for demethylation or hydroxylation.

  • Investigation of the downstream signaling pathways modulated by this compound.

A more complete understanding of the pharmacology of this compound will be critical for the continued development of safe and effective peptide therapeutics that incorporate this modified amino acid and may reveal novel therapeutic applications for this compound itself.

References

N-Methylphenylalanine CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Methylphenylalanine, a crucial molecule for researchers, scientists, and professionals in drug development. The guide details its chemical properties, CAS numbers for various forms, experimental protocols for its synthesis and analysis, and its role in enhancing the therapeutic potential of peptides.

Core Chemical Properties and Identification

This compound is a derivative of the amino acid phenylalanine, where a methyl group is attached to the alpha-amino nitrogen. This modification imparts unique properties, such as increased resistance to enzymatic degradation and enhanced membrane permeability when incorporated into peptides.[1]

CAS Numbers:

It is critical to distinguish between the different forms of this compound, each identified by a unique CAS number:

FormCAS Number
N-Methyl-L-phenylalanine 2566-30-5[2]
N-Methyl-D-phenylalanine Information not readily available in search results
N-Methyl-L-phenylalanine Hydrochloride 66866-67-9[1]

Physicochemical Properties:

The key chemical and physical properties of N-Methyl-L-phenylalanine are summarized below:

PropertyValue
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance White to off-white powder
Melting Point 254-256 °C
Boiling Point (Predicted) 308.3 ± 30.0 °C
Density (Predicted) 1.126 ± 0.06 g/cm³
pKa (Predicted) 2.22 ± 0.10

Synthesis of N-Methyl-L-phenylalanine

Several methods exist for the synthesis of N-Methyl-L-phenylalanine. A common and effective approach involves the N-methylation of L-phenylalanine. The following is a generalized protocol based on established chemical principles.

Experimental Protocol: N-methylation of L-phenylalanine

Materials:

  • L-phenylalanine

  • A suitable protecting group for the carboxylic acid (e.g., conversion to a methyl ester)

  • A suitable protecting group for the amino group (e.g., Boc or Cbz)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A non-nucleophilic base (e.g., sodium hydride)

  • Appropriate solvents (e.g., THF, DMF)

  • Reagents for deprotection

Procedure:

  • Protection of the Carboxylic Acid: The carboxylic acid group of L-phenylalanine is first protected, typically as a methyl ester, to prevent unwanted side reactions.

  • Protection of the Amino Group: The amino group is then protected with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).

  • N-Methylation: The protected L-phenylalanine is treated with a non-nucleophilic base, like sodium hydride, to deprotonate the amino group, followed by the addition of a methylating agent such as methyl iodide. The reaction is typically carried out in an anhydrous aprotic solvent like THF or DMF.

  • Deprotection: The protecting groups are subsequently removed to yield N-Methyl-L-phenylalanine. The specific deprotection conditions depend on the protecting groups used.

signaling_modulation cluster_cellular_response Cellular Response Bioactive_Peptide Bioactive Peptide (with this compound) Receptor Receptor Bioactive_Peptide->Receptor Binds with high affinity Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Cellular_Effect Modulated Cellular Effect (e.g., inhibition/activation) Signaling_Cascade->Cellular_Effect

References

The Biological Impact of N-Methylation on Peptides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides, while promising due to their high specificity and potency, is often hindered by inherent pharmacological limitations such as susceptibility to enzymatic degradation and poor cell permeability.[1] A key strategy to overcome these hurdles and enhance the "drug-like" properties of peptides is the N-methylation of the peptide backbone.[2][3][4] This modification, which involves the substitution of an amide proton with a methyl group, profoundly alters the physicochemical and biological properties of peptides, making it a critical tool in modern medicinal chemistry.[5][6][7] N-methylation can lead to significant improvements in metabolic stability, bioavailability, receptor binding affinity, and selectivity.[2][3] This technical guide provides an in-depth overview of the biological activity of N-methylated amino acids in peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Principles of N-Methylation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone has several fundamental consequences:

  • Increased Proteolytic Resistance: The methyl group acts as a steric shield, hindering the approach of proteases and disrupting the hydrogen-bonding patterns that these enzymes recognize for cleavage.[8] This modification can dramatically increase the in vivo half-life of peptides.[8][9]

  • Enhanced Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a methyl group, N-methylation reduces the desolvation penalty associated with crossing the lipid bilayer of cell membranes.[10] This can lead to improved oral bioavailability.[11][12][13]

  • Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, often favoring a specific bioactive conformation.[5] This can lead to enhanced receptor affinity and selectivity.[5][6] N-methylation can also influence the propensity for cis/trans isomerization of the amide bond, which can be critical for mimicking protein turns and optimizing receptor engagement.[6]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize the quantitative effects of N-methylation on key biological properties of peptides.

Table 1: Enhancement of Proteolytic Stability

PeptideModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[8]
N-Me-Asp (at P2 position)Trypsin3 h72[8]
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000[8]
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000[8]
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000[8]
Somatostatin AnalogNon-methylatedRat Liver Homogenate15.5 ± 2 min-[14]
Multiple N-methylationsRat Liver Homogenate74 ± 6 min~5[14]

Table 2: Improvement of Membrane Permeability

PeptideModificationPAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)Reference
Unmodified Peptide CNone0.50.2[6]
N-Me-Peptide C1 site2.11.5[6]
N-Me-Peptide C2 sites4.83.9[6]
Cyclic HexapeptideNon-methylatedLow< 1[3]
Cyclic HexapeptideN-methylated (10 analogues)High> 10[3]

Table 3: Modulation of Receptor Binding Affinity

Peptide AnalogReceptor A Ki (nM)Receptor B Ki (nM)Selectivity (B/A)Reference
Parent Peptide10.525.22.4[6]
N-Me-Gly² Analog2.150.424.0[6]
N-Me-Phe⁴ Analog89.3105.11.2[6]
cyclo(RGDfV)αVβ3 IC50 (nM): 16αIIbβ3 IC50 (nM): 2000125[15]
cyclo(RGDf-N(Me)V)αVβ3 IC50 (nM): 0.89αIIbβ3 IC50 (nM): >10000>11236[15]

Table 4: N-Methylated Peptides as Enzyme Inhibitors

InhibitorTarget EnzymeIC50Reference
JBSNF-000088hNNMT1.8 µM[1]
5-amino-1-methylquinoliniumhNNMT1.2 µM[1]
d-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH₂Aβ AggregationHighly potent[16]
Non-N-methylated analogueAβ AggregationInsoluble and toxic[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by N-methylated peptides and a general workflow for their discovery and evaluation.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production N_Me_Peptide N-Methylated Peptide Ligand N_Me_Peptide->GPCR Binding PKA Protein Kinase A Second_Messenger->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

GPCR signaling pathway activated by an N-methylated peptide.

Kinase_Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Substrate Substrate Protein Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP N_Me_Peptide_Inhibitor N-Methylated Peptide Inhibitor N_Me_Peptide_Inhibitor->Kinase Inhibition Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response Downstream_Signaling->Biological_Response

Mechanism of kinase inhibition by an N-methylated peptide.

Experimental_Workflow Synthesis Peptide Synthesis (Solid-Phase) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Permeability_Assay Permeability Assay (PAMPA / Caco-2) Characterization->Permeability_Assay Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Lead_Optimization Lead Optimization Stability_Assay->Lead_Optimization Permeability_Assay->Lead_Optimization Functional_Assay In Vitro Functional Assay Binding_Assay->Functional_Assay Functional_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

General workflow for the development of N-methylated peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes the incorporation of an N-methylated amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • 20% Piperidine in DMF

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3-5 equivalents relative to resin substitution) and HATU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF. Add DIEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Note: Coupling to an N-methylated residue can be slow; monitoring the reaction with a colorimetric test (e.g., Kaiser test for primary amines, chloranil test for secondary amines) is recommended. A second coupling may be necessary.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of N-methylated peptides in the presence of a specific protease.

Materials and Reagents:

  • N-methylated peptide and non-methylated control peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

  • Assay buffer (specific to the protease, e.g., Tris-HCl or phosphate buffer at optimal pH)

  • Quenching solution (e.g., 10% TFA or a specific protease inhibitor)

  • RP-HPLC system for analysis

Procedure:

  • Peptide Solutions: Prepare stock solutions of the N-methylated and control peptides in a suitable solvent (e.g., water or a buffer compatible with the assay).

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures by adding the assay buffer, followed by the peptide solution to a final concentration of, for example, 1 mg/mL.

  • Initiate Digestion: Add the protease solution to the reaction mixture to initiate the digestion. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction at the optimal temperature for the protease (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay to predict passive membrane permeability.

Materials and Reagents:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptides and control compounds (high and low permeability)

  • DMSO for stock solutions

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.

  • Coat Donor Plate: Carefully apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate.

  • Prepare Donor Solutions: Prepare solutions of the test peptides and controls in PBS at a final concentration (e.g., 100 µM) with a small percentage of DMSO (e.g., <1%).

  • Assemble PAMPA Sandwich: Place the donor plate containing the test compounds onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric peptides or LC-MS for others).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for in vitro prediction of intestinal drug absorption.

Materials and Reagents:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test peptides and control compounds

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer. Add the test peptide solution in transport buffer to the apical (donor) side. Add fresh transport buffer to the basolateral (receiver) side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).

  • Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral compartments.

  • Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio (optional): To assess active efflux, perform the assay in the reverse direction (basolateral to apical). The efflux ratio (ER = Papp(B-A) / Papp(A-B)) can then be calculated. An ER greater than 2 suggests the involvement of active efflux transporters.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a peptide for its target receptor.

Materials and Reagents:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled N-methylated and non-methylated peptides

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor peptide (either N-methylated or non-methylated).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Use non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

N-methylation is a powerful and versatile strategy in peptide drug design that can significantly enhance the therapeutic potential of peptide candidates. By improving metabolic stability, increasing membrane permeability, and modulating receptor affinity, N-methylation addresses many of the inherent weaknesses of natural peptides. The systematic application of N-methylation, guided by the experimental protocols and data analysis methods outlined in this guide, will continue to be a cornerstone of modern peptide-based drug discovery and development.

References

Conformational Landscape of N-Methylphenylalanine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acid residues, particularly N-Methylphenylalanine (MePhe), is a pivotal strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This modification introduces significant conformational constraints that influence peptide backbone geometry, proteolytic stability, and membrane permeability. This technical guide provides an in-depth analysis of the conformational preferences of this compound residues, summarizing key quantitative data, detailing experimental and computational methodologies for their characterization, and visualizing the underlying structural principles. Understanding the distinct conformational landscape of MePhe is crucial for the rational design of peptidomimetics with improved therapeutic potential.

Introduction: The Impact of N-Methylation

N-methylation, the addition of a methyl group to the amide nitrogen of a peptide backbone, is a powerful tool for modulating the properties of peptides.[1] This seemingly subtle modification imparts significant steric hindrance, which restricts the conformational freedom of the peptide backbone.[1] The primary effects of incorporating this compound into a peptide sequence include:

  • Increased Proteolytic Stability: The N-methyl group can sterically shield the adjacent peptide bond from enzymatic cleavage by proteases, thereby extending the in-vivo half-life of the peptide.[2]

  • Enhanced Membrane Permeability: By replacing an amide proton, N-methylation removes a hydrogen bond donor, which increases the lipophilicity of the molecule and can improve its ability to cross cell membranes.[1][3]

  • Conformational Rigidity: The steric bulk of the N-methyl group restricts rotation around the Cα-C and N-Cα bonds, leading to a more defined three-dimensional structure.[1][4] This can pre-organize a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[2]

  • Altered Cis/Trans Isomerism: Unlike typical peptide bonds which strongly favor the trans conformation, the energy difference between the cis and trans isomers of an N-methylated peptide bond is reduced.[3] This can lead to a significant population of the cis conformer, introducing unique kinks in the peptide backbone.

Quantitative Conformational Data

The conformational preferences of an amino acid residue are dictated by its allowed backbone dihedral angles, φ (phi) and ψ (psi). While extensive data exists for the canonical amino acids, specific quantitative values for this compound are less common in publicly available literature. However, computational studies and analysis of crystal structures of N-methylated peptides provide valuable insights into its expected conformational space.

It is important to note that the accessible φ and ψ angles for an N-methylated residue are significantly more restricted compared to its non-methylated counterpart. The steric clash between the N-methyl group and the side chain, as well as the preceding carbonyl oxygen, limits the conformational landscape.

ParameterThis compound (Expected)L-Phenylalanine (Typical)
Preferred φ (phi) angles More restricted, generally in the negative quadrant. The α-helical region is often disfavored.-150° to -50° (β-sheet), -70° to -50° (α-helix)
Preferred ψ (psi) angles More restricted.+100° to +180° (β-sheet), -50° to 0° (α-helix)
Cis/Trans Isomerization Barrier Lowered, allowing for significant cis population.High, predominantly trans.

Note: The expected values for this compound are based on general observations for N-methylated amino acids. Specific values can vary depending on the local sequence and environment.

Experimental and Computational Protocols for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational properties of this compound residues within a peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution.[5]

Protocol for Conformational Analysis of an this compound-containing Peptide:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or 90% H2O/10% D2O) to a final concentration of 1-5 mM.[6]

    • Add a chemical shift reference standard (e.g., DSS or TSP).

  • 1D ¹H NMR:

    • Acquire a one-dimensional proton spectrum to assess sample purity, and observe the chemical shifts of the N-methyl group and other protons. The N-methyl protons typically appear as a singlet around 2.5-3.5 ppm.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues. This helps in assigning the resonances of the this compound residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons. Key NOEs for conformational analysis include:

      • Intra-residue NOEs (e.g., Hα to side-chain protons).

      • Sequential NOEs (e.g., Hα(i) to HN(i+1)) to determine backbone conformation. For this compound, the NOE will be between Hα(i) and the N-methyl protons of the following residue.

      • Medium- and long-range NOEs to identify turns and folded structures.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, an HSQC spectrum can be acquired to resolve overlapping proton signals and aid in resonance assignment.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign all proton and carbon resonances.

    • Use the intensities of NOE cross-peaks to calculate interproton distances.

    • Employ molecular modeling software to generate a family of structures consistent with the experimental distance and dihedral angle restraints.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[7]

Protocol for Crystallization and Structure Determination of an this compound-containing Peptide:

  • Peptide Synthesis and Purification:

    • Synthesize the peptide using solid-phase peptide synthesis (SPPS), incorporating the this compound residue using appropriate coupling reagents to overcome the steric hindrance of the N-methyl group.[2]

    • Purify the peptide to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization Screening:

    • Prepare a concentrated solution of the peptide (typically 5-20 mg/mL).

    • Use commercially available or custom-made crystallization screens to test a wide range of precipitants, buffers, and salts.

    • Employ vapor diffusion (hanging or sitting drop) or microbatch methods to set up crystallization trials.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions by varying the concentrations of the peptide and precipitants, pH, and temperature to obtain diffraction-quality crystals (typically >0.1 mm in at least one dimension).[7]

    • Carefully harvest the crystals and cryo-protect them if necessary before flash-cooling in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source for higher intensity and resolution.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

    • Build an atomic model of the peptide into the resulting electron density map and refine the model against the diffraction data to obtain the final structure, including the precise dihedral angles of the this compound residue.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of a peptide, allowing for the exploration of different energy minima and the transitions between them.

Protocol for MD Simulation of an this compound-containing Peptide:

  • System Setup:

    • Generate the initial coordinates of the peptide containing this compound, often starting from an extended conformation or a model built based on experimental data.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for N-methylated amino acids.

    • Solvate the peptide in a periodic box of water molecules (e.g., TIP3P or SPC/E).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes and relax the initial structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the peptide atoms.

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density. The restraints on the peptide are gradually removed during this phase.

  • Production Run:

    • Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space of the peptide.

  • Trajectory Analysis:

    • Analyze the trajectory to determine the preferred conformations, including the distribution of φ and ψ dihedral angles for the this compound residue.

    • Calculate other properties of interest, such as hydrogen bonding patterns, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).

Visualizing the Conformational Landscape and Experimental Workflows

Ramachandran Plot for this compound

The Ramachandran plot illustrates the sterically allowed regions for the φ and ψ dihedral angles of an amino acid residue. For this compound, the plot is significantly different from that of its non-methylated counterpart.

Ramachandran_NMePhe Ramachandran Plot for this compound cluster_plot cluster_beta β-sheet like cluster_alpha_L Left-handed helix like cluster_disallowed α-helical region (disfavored) x_axis y_axis x_neg180 x_0 x_180 y_neg180 y_0 y_180 beta_point alpha_L_point disallowed_point

Caption: Ramachandran plot for this compound showing restricted conformational space.

Cis-Trans Isomerization of the Peptide Bond

The N-methyl group lowers the energy barrier between the cis and trans conformations of the preceding peptide bond.

Cis_Trans_Isomerization Cis-Trans Isomerization Equilibrium Trans Trans Conformer (ω ≈ 180°) Cis Cis Conformer (ω ≈ 0°) Trans->Cis Lower Energy Barrier Cis->Trans Equilibrium

Caption: Equilibrium between cis and trans conformers of an N-methylated peptide bond.

Experimental Workflow for Conformational Analysis

A typical workflow for the conformational analysis of a peptide containing this compound involves a multi-pronged approach.

Experimental_Workflow Workflow for Conformational Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_structure Structure Determination Synthesis Solid-Phase Peptide Synthesis (with N-MePhe) Purification RP-HPLC Purification Synthesis->Purification NMR NMR Spectroscopy (TOCSY, NOESY) Purification->NMR XRay X-ray Crystallography Purification->XRay MD Molecular Dynamics Simulations Purification->MD Structure 3D Structure & Conformational Ensemble NMR->Structure XRay->Structure MD->Structure

Caption: Integrated workflow for the conformational analysis of N-MePhe-containing peptides.

Conclusion

The incorporation of this compound into peptides offers a powerful strategy for enhancing their therapeutic properties. However, the rational design of such peptidomimetics necessitates a thorough understanding of the conformational constraints imposed by N-methylation. The restricted Ramachandran space, altered cis-trans isomerization equilibrium, and overall increased rigidity of the peptide backbone are key factors that must be considered. The integrated use of NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, as outlined in this guide, provides a robust framework for elucidating the three-dimensional structure and dynamic behavior of this compound-containing peptides, thereby paving the way for the development of more effective and stable peptide-based drugs.

References

Spectroscopic Properties of N-Methylphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic properties of N-Methylphenylalanine (N-Me-Phe), a crucial derivative of the essential amino acid phenylalanine. N-methylation is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, making a thorough understanding of the spectroscopic characteristics of N-methylated amino acids vital for researchers, scientists, and drug development professionals. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its derivatives, details the experimental protocols for acquiring this data, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound and its closely related derivatives. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals from the aromatic phenyl group, the aliphatic backbone, and the N-methyl group. The following table presents experimental data for a close derivative, N-Methyl-L-phenylalanine methyl ester.

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Notes
Ar-H7.30-7.15multiplet-5 protons of the phenyl ring[1]
OCH₃3.67singlet-Methyl ester group protons[1]
α-CH3.47triplet6.8Alpha-proton adjacent to the nitrogen and carbonyl group[1]
β-CH₂2.97doublet6.8Beta-protons of the benzyl group[1]
N-CH₃2.37singlet-N-methyl group protons[1]
NH1.82singlet-Amine proton[1]

Table 1: ¹H NMR spectral data for N-Methyl-L-phenylalanine methyl ester in CDCl₃ at 200 MHz.[1]

¹³C NMR Data

Assignment Chemical Shift (δ) ppm (L-Phenylalanine methyl ester HCl) Expected Shift for this compound Notes
C=O169.34~170-175Carbonyl carbon of the carboxylic acid/ester[2]
C-ipso134.69~135Quaternary carbon of the phenyl ring attached to the β-carbon[2]
C-ortho/meta129.38, 128.57~128-130Aromatic carbons[2]
C-para127.24~127Aromatic carbon[2]
α-CH53.22~55-60Alpha-carbon attached to the nitrogen
OCH₃52.53-Methyl ester carbon (absent in free acid)[2]
β-CH₂35.83~36-40Beta-carbon of the benzyl group[2]
N-CH₃-~30-35N-methyl carbon (characteristic signal)

Table 2: ¹³C NMR spectral data for L-Phenylalanine methyl ester hydrochloride in DMSO-d₆ at 101 MHz and expected shifts for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. The table below lists the characteristic vibrational frequencies for N-Methyl-L-phenylalanine methyl ester.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3336N-H stretchSecondary amine[1]
2950, 2798C-H stretch (aliphatic)CH₃, CH₂, CH[1]
1735C=O stretchEster carbonyl[1]
1495, 1454C=C stretchAromatic ring[1]
1199, 1172C-O stretchEster[1]
700C-H bend (out-of-plane)Monosubstituted benzene[1]

Table 3: FT-IR spectral data for N-Methyl-L-phenylalanine methyl ester (Neat).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

m/z Relative Intensity (%) Assignment Notes
180.101816.61[M+H]⁺Protonated molecular ion of this compound (Exact Mass: 179.0946)[3]
134.0965100[M+H - HCOOH]⁺Loss of formic acid from the protonated molecule[3]
131.04932.30Fragment ion
107.04941.29Fragment ion
103.05471.03Fragment ion

Table 4: LC-MS data for this compound, showing the protonated molecule and major fragment ions.[3]

Experimental Protocols

The following sections detail generalized protocols for the acquisition of NMR, IR, and MS spectra of this compound.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing if required by the instrument's lock system.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Data Acquisition:

    • ¹H NMR:

      • Tune and match the probe for the ¹H frequency.

      • Lock the spectrometer to the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal resolution.

      • Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR:

      • Tune and match the probe for the ¹³C frequency.

      • Acquire the ¹³C spectrum with proton decoupling (e.g., zgpg30). Key parameters include a spectral width of ~200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more), and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the FT-IR spectrum of this compound to identify its functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a solvent such as isopropanol and allow it to dry completely.

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O) and the instrument.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of this compound using LC-MS.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Instrumentation:

    • A Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • LC Method:

      • Use a suitable reverse-phase column (e.g., C18).

      • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS Method:

      • Operate the ESI source in positive ion mode to generate [M+H]⁺ ions.

      • Acquire full scan MS data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

      • For structural information, perform tandem MS (MS/MS) experiments. This can be done via data-dependent acquisition, where the most intense ions in the MS1 scan are automatically selected for fragmentation (e.g., using Collision-Induced Dissociation - CID).

  • Data Processing:

    • Process the raw data using the instrument's software.

    • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathways.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in LC-MS Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer (ATR) Prep_IR->Acq_IR Acq_MS LC-MS System (ESI-QTOF/Orbitrap) Prep_MS->Acq_MS Proc_NMR FT, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Baseline Correction Acq_IR->Proc_IR Proc_MS Peak Extraction, Mass Calibration Acq_MS->Proc_MS Ana_NMR Assign Chemical Shifts, Determine Structure Proc_NMR->Ana_NMR Ana_IR Identify Functional Groups Proc_IR->Ana_IR Ana_MS Confirm Molecular Weight, Analyze Fragmentation Proc_MS->Ana_MS Final_Report Comprehensive Spectroscopic Profile Ana_NMR->Final_Report Ana_IR->Final_Report Ana_MS->Final_Report Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound This compound (C₁₀H₁₃NO₂) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity Stereochemistry NMR->NMR_Info IR_Info Functional Groups (C=O, N-H, C-H, C=C) IR->IR_Info MS_Info Molecular Formula (via Accurate Mass) Fragmentation Pattern Substructural Information MS->MS_Info Structure Structural Elucidation NMR_Info->Structure IR_Info->Structure MS_Info->Structure

References

N-Methylphenylalanine: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylphenylalanine (N-Me-Phe), a derivative of the essential amino acid phenylalanine, is a critical component in the development of peptidomimetics and other pharmaceuticals due to its ability to enhance resistance to enzymatic degradation.[1] Understanding its intrinsic stability and potential degradation pathways is paramount for ensuring the safety, efficacy, and shelf-life of drug products. This technical guide provides a comprehensive overview of the stability of this compound and its theoretical degradation pathways under various stress conditions. It includes a summary of potential degradation products, detailed experimental protocols for stability assessment, and visual representations of hypothetical degradation pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from established principles of amino acid and peptide degradation to provide a robust framework for researchers.

Introduction to this compound Stability

This compound is characterized by a methyl group on the alpha-amino nitrogen, which imparts increased hydrophobicity and steric hindrance, contributing to its enhanced stability against proteolytic enzymes compared to its parent amino acid, phenylalanine.[1] However, like all pharmaceutical compounds, this compound is susceptible to degradation under various environmental conditions, including exposure to heat, light, humidity, and reactive oxygen species, as well as extreme pH levels. Forced degradation studies are essential to identify potential degradants and elucidate the degradation pathways, which is a critical step in developing stable formulations and establishing appropriate storage conditions.[2][3]

Potential Degradation Pathways

Based on the chemical structure of this compound, which includes a secondary amine, a carboxylic acid, and a phenyl ring, several degradation pathways can be postulated. These include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis, the cleavage of chemical bonds by the addition of water, can be a significant degradation pathway for this compound, particularly under acidic or basic conditions. While the amide bond in a peptide chain is the most common site of hydrolysis, the stability of the free amino acid can also be affected by pH.

Oxidative Degradation

Oxidative degradation involves the reaction of this compound with oxidizing agents, such as peroxides or molecular oxygen. The phenyl ring and the tertiary carbon atom are potential sites for oxidation, which can lead to the formation of various hydroxylated and carbonylated derivatives.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. The aromatic phenyl ring in this compound is a chromophore that can absorb UV light, leading to the formation of excited states and subsequent degradation through various mechanisms, including photooxidation and photolysis.

A diagram illustrating the potential degradation pathways of this compound is presented below.

Potential Degradation Pathways of this compound Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) NMP This compound Phenylalanine Phenylalanine NMP->Phenylalanine Demethylation Methanol Methanol NMP->Methanol Demethylation Hydroxylated_Derivatives Hydroxylated Derivatives NMP->Hydroxylated_Derivatives Hydroxylation Oxidative_Deamination_Products Oxidative Deamination Products NMP->Oxidative_Deamination_Products Photodegradants Various Photodegradants NMP->Photodegradants

Potential Degradation Pathways of this compound.

Data on Stability and Degradation

Specific quantitative data on the stability of this compound under various stress conditions are not extensively available in the public domain. However, forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are designed to generate such data.[3] The tables below are presented as templates to be populated with experimental data from such studies.

Table 1: Summary of Potential Degradation Products of this compound

Stress ConditionPotential Degradation Product(s)Analytical Technique for Detection
Acidic HydrolysisPhenylalanine, FormaldehydeHPLC-UV, LC-MS
Basic HydrolysisPhenylalanine, FormaldehydeHPLC-UV, LC-MS
Oxidation (H₂O₂)Hydroxylated phenyl derivatives, Phenylpyruvic acidLC-MS, GC-MS
Thermal (Dry Heat)Decarboxylation products (e.g., N-Methyl-phenethylamine)GC-MS, HPLC-UV
Photolysis (UV)Phenylacetaldehyde, N-methylformamideLC-MS, GC-MS

Table 2: Hypothetical Stability Data for this compound under Forced Degradation

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradant(s) (Hypothetical)
0.1 M HCl24 hours80°C15%Phenylalanine
0.1 M NaOH24 hours80°C10%Phenylalanine
3% H₂O₂24 hours25°C25%Hydroxylated Derivatives
Dry Heat48 hours105°C5%Decarboxylation products
UV Light (254 nm)24 hours25°C30%Photodegradants

Experimental Protocols

The following protocols are generalized methodologies for conducting forced degradation studies on this compound. These should be adapted and validated for specific experimental setups.

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and assessing the intrinsic stability of a drug substance.[2][4]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

A workflow for a typical forced degradation study is depicted below.

Forced Degradation Experimental Workflow Forced Degradation Experimental Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize dilute Dilute for Analysis neutralize->dilute analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) dilute->analysis data Identify and Quantify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway end End: Stability Profile pathway->end

Forced Degradation Experimental Workflow.
Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[5]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Typical Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm or based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[6] Specificity is demonstrated by showing that the method can separate the main peak from the peaks of the degradation products generated during forced degradation studies.

Conclusion

While this compound is designed for enhanced stability in biological systems, its chemical stability under pharmaceutical processing and storage conditions must be thoroughly understood. This guide provides a foundational framework for investigating the stability and degradation pathways of this compound. The outlined experimental protocols and theoretical degradation pathways serve as a starting point for researchers and drug development professionals. Rigorous forced degradation studies are essential to generate specific data for this molecule, which will ultimately ensure the development of safe, stable, and effective drug products.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylphenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of N-methylated amino acids, such as N-Methylphenylalanine, into peptide sequences is a crucial strategy in medicinal chemistry. This modification can enhance proteolytic stability, improve cell permeability, and modulate conformation, often leading to peptides with improved pharmacokinetic properties and biological activity.[1][2] However, the synthesis of N-methylated peptides using solid-phase peptide synthesis (SPPS) presents challenges, primarily due to the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[3] This document provides a detailed protocol for the successful incorporation of Fmoc-N-Methylphenylalanine into a peptide sequence using Fmoc/tBu chemistry, along with comparative data for different coupling conditions.

Key Challenges in SPPS with N-Methylated Amino Acids:
  • Steric Hindrance: The presence of a methyl group on the amide nitrogen significantly increases steric bulk, hindering the approach of the activated amino acid and slowing down the coupling reaction.[3]

  • Inefficient Coupling: Standard coupling reagents may not be effective, leading to incomplete reactions and deletion sequences in the final peptide.[4]

  • Monitoring Difficulties: The secondary amine of an N-methylated amino acid does not react with ninhydrin, a common reagent for monitoring coupling completion.[4][5] Alternative methods like the bromophenol blue test are required.[4]

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing this compound.

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (or other suitable resin) in a reaction vessel.[6]

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.[7]

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.[8][9]

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-N-Methylphenylalanine

The choice of coupling reagent is critical for the successful incorporation of N-methylated amino acids. HATU is a highly effective coupling reagent for this purpose.[4]

Protocol using HATU:

  • In a separate vial, dissolve 4 equivalents of Fmoc-N-Methylphenylalanine-OH and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the amino acid/HATU solution.

  • Allow the mixture to pre-activate for 5 minutes at room temperature.[4]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times are often necessary for N-methylated residues.

  • After the coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Monitoring the Coupling Reaction

As the ninhydrin test is not effective for secondary amines, the bromophenol blue test should be used to monitor the completion of the coupling reaction.[4]

Bromophenol Blue Test Procedure: [4]

  • Take a small sample of the resin beads and wash them with methanol.

  • Add a few drops of a 0.1% solution of bromophenol blue in DMF.

  • Observe the color of the beads.

    • Blue/Green: Incomplete coupling (free amine present). The coupling step should be repeated.

    • Yellow/Orange: Complete coupling (no free amine).

Capping of Unreacted Amines (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted amino groups can be capped.

  • Wash the resin with DMF.

  • Add a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF.

Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for the subsequent amino acids in the peptide sequence. For standard amino acids, coupling times can typically be reduced to 1-2 hours.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry the resin under vacuum.[11]

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[12]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Data Presentation

The following table summarizes a comparison of different coupling conditions for Fmoc-N-Methylphenylalanine. The data is representative of typical outcomes and may vary based on the specific peptide sequence and reaction conditions.

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTime (h)Temperature (°C)Coupling Efficiency (%)Purity of Crude Peptide (%)Notes
HATU 4 : 3.9 : 8DMF2 - 425> 95~85Highly effective for sterically hindered amino acids.[4]
HBTU 4 : 3.9 : 8DMF4 - 62580 - 90~70Less effective than HATU for N-methylated residues.[4]
PyBroP 2 : 2 : 6DCM/DMF20 to 25> 90~80Requires cooling to 0°C initially.[4]
BOP-Cl 3 : 3 : 9DCM12 - 242570 - 85~65Can be effective but often requires longer reaction times.
DIC/Oxyma 4 : 4 : 8DMF6 - 82575 - 85~68Generally less efficient for N-methylated amino acids.

Visualizations

Solid-Phase Peptide Synthesis Workflow for this compound Incorporation

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-Phe-OH + HATU/DIEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Monitoring (Bromophenol Blue Test) Wash2->Monitor Recouple Recouple Monitor->Recouple Incomplete Next_Cycle Next Amino Acid Cycle Monitor->Next_Cycle Complete Recouple->Coupling Next_Cycle->Deprotection Continue Synthesis Cleavage Cleavage & Deprotection (TFA Cocktail) Next_Cycle->Cleavage Final Residue Purification Purification (RP-HPLC) Cleavage->Purification

References

Application Notes and Protocols for Fmoc-N-Methylphenylalanine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-methylphenylalanine (Fmoc-N-Me-Phe-OH), into peptide sequences is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability by protecting against enzymatic degradation, increase cell permeability, and constrain peptide conformation, which can lead to higher binding affinity and selectivity for biological targets.[1][2]

However, the steric hindrance imparted by the N-methyl group presents a considerable challenge during solid-phase peptide synthesis (SPPS), often resulting in slower reaction kinetics, incomplete couplings, and an increased risk of racemization.[3] The selection of appropriate coupling reagents and optimized protocols is therefore critical for the successful synthesis of peptides containing Fmoc-N-methylphenylalanine.

These application notes provide a comprehensive overview of the most effective coupling reagents and detailed protocols for the efficient incorporation of Fmoc-N-methylphenylalanine into peptide chains.

Comparative Overview of Coupling Reagents

The primary challenge in coupling Fmoc-N-methylphenylalanine is overcoming the steric hindrance of the secondary amine. This necessitates the use of highly reactive coupling reagents that can efficiently activate the carboxylic acid of the incoming amino acid without promoting side reactions, particularly racemization. The most effective reagents fall into three main categories: uronium/aminium salts, phosphonium salts, and carbodiimides used with additives.

Data Presentation: Quantitative Comparison of Coupling Reagents

While direct, head-to-head comparative data for the coupling of Fmoc-N-methylphenylalanine is not extensively published, the following table summarizes the expected performance of commonly used coupling reagents based on data from sterically hindered and racemization-prone amino acids. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Coupling ReagentClassTypical Coupling TimeCoupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU Uronium/Aminium Salt15-60 minutes>99%Very LowHigh reactivity, fast kinetics, effective for hindered amino acids. Higher cost.[4][5]
HCTU Uronium/Aminium Salt15-60 minutes>99%Very LowSimilar reactivity to HATU, often more cost-effective.[4][5]
PyAOP Phosphonium Salt30-120 minutes>98%LowParticularly effective for coupling N-methyl amino acids.[2]
PyBOP Phosphonium Salt30-120 minutes>98%LowGood balance of reactivity and stability; lower risk of guanidinylation side reaction compared to uronium salts.[4]
COMU Uronium/Aminium Salt15-45 minutes>99%Very LowHigh reactivity, incorporates a safer Oxyma moiety.[6]
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>98%Very LowCost-effective; OxymaPure® is a safer and often more effective alternative to HOBt. Slower reaction kinetics.[4]
PyBrOP Phosphonium Salt30-120 minutesHighLowSpecifically developed for difficult couplings of N-methyl amino acids.[3][7]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides containing Fmoc-N-methylphenylalanine using the recommended coupling reagents. The protocols are based on a 0.1 mmol scale.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

A typical SPPS cycle for incorporating an N-methylated amino acid involves the following steps:

SPPS_Cycle Resin Peptide-Resin (Free Amine) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Prepares for Coupling DMF_Wash_1 DMF Wash Fmoc_Deprotection->DMF_Wash_1 Removes Piperidine Coupling Coupling Step: 1. Fmoc-N-Me-Phe-OH 2. Coupling Reagent 3. Base (e.g., DIPEA) DMF_Wash_1->Coupling DMF_Wash_2 DMF Wash Coupling->DMF_Wash_2 Removes Excess Reagents Next_Cycle Next Deprotection or Cleavage DMF_Wash_2->Next_Cycle Cycle Complete

General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Protocol 1: Coupling using HATU

HATU is one of the most effective reagents for coupling sterically hindered amino acids like Fmoc-N-methylphenylalanine.

Materials and Reagents:

  • Fmoc-N-methylphenylalanine (Fmoc-N-Me-Phe-OH)

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF in a reaction vessel for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-N-Me-Phe-OH (4 equivalents, 0.4 mmol) and HATU (3.8 equivalents, 0.38 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.[3]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a bromophenol blue test to monitor the completion of the coupling. A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.[3]

    • If the coupling is incomplete, a second coupling can be performed.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: Coupling using DIC/OxymaPure®

This combination is a cost-effective and efficient method for coupling sterically hindered amino acids with low racemization.

Materials and Reagents:

  • Fmoc-N-methylphenylalanine (Fmoc-N-Me-Phe-OH)

  • Peptide-resin with a free N-terminal amine

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a separate vial, dissolve Fmoc-N-Me-Phe-OH (3 equivalents, 0.3 mmol) and OxymaPure® (3 equivalents, 0.3 mmol) in DMF.

    • Add the amino acid/OxymaPure® solution to the deprotected resin.

    • Add DIC (3 equivalents, 0.3 mmol) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Protocol 3: Coupling using PyBrOP

PyBrOP is a powerful phosphonium salt reagent particularly suited for challenging couplings of N-methylated amino acids.

Materials and Reagents:

  • Fmoc-N-methylphenylalanine (Fmoc-N-Me-Phe-OH)

  • Peptide-resin with a free N-terminal amine

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane), peptide synthesis grade

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • Suspend the deprotected resin in DCM (10 mL/g of resin).

    • In a separate vial, dissolve Fmoc-N-Me-Phe-OH (2 equivalents, 0.2 mmol) in DCM or DMF and add it to the resin.

    • Add PyBrOP (2 equivalents, 0.2 mmol) to the mixture and cool to 0°C.

    • Add DIPEA (6 equivalents, 0.6 mmol), mix for 1 minute at 0°C, and then continue agitation for 1 hour at room temperature.[7]

  • Monitoring and Washing: Follow step 4 from Protocol 1, using DCM for the final washes.

Decision Pathway for Coupling Reagent Selection

The choice of coupling reagent for Fmoc-N-methylphenylalanine depends on several factors, including the complexity of the peptide, the desired purity, and cost considerations.

Reagent_Selection Start Select Coupling Reagent for Fmoc-N-Me-Phe-OH High_Purity High Purity & Complex Peptide? Start->High_Purity Cost_Sensitive Cost-Sensitive Synthesis? High_Purity->Cost_Sensitive No HATU Use HATU, HCTU, or COMU High_Purity->HATU Yes DIC_Oxyma Use DIC/OxymaPure® Cost_Sensitive->DIC_Oxyma Yes PyBOP Consider PyBOP as a cost-effective alternative Cost_Sensitive->PyBOP No PyAOP_PyBrOP Consider PyAOP or PyBrOP for very difficult couplings HATU->PyAOP_PyBrOP

Decision tree for selecting a suitable coupling reagent.

Troubleshooting

  • Incomplete Coupling: If the bromophenol blue test remains positive (blue/green), a double coupling is recommended. This involves repeating the coupling step with fresh reagents.

  • Racemization: While the recommended reagents have low racemization potential, prolonged coupling times or the use of stronger, less hindered bases can increase the risk. Ensure accurate monitoring of the reaction to avoid unnecessarily long reaction times. The use of additives like HOAt or OxymaPure® is crucial for minimizing racemization, especially with carbodiimide-based methods.[8]

By carefully selecting the appropriate coupling reagent and following these optimized protocols, researchers can successfully incorporate Fmoc-N-methylphenylalanine into their peptide sequences, paving the way for the development of novel and more effective peptide-based therapeutics.

References

Application Notes & Protocols: Efficient Cleavage of N-Methylphenylalanine-Containing Peptides from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids, such as N-Methylphenylalanine (N-MePhe), is a critical technique in drug discovery and peptide chemistry. The N-methyl group can enhance metabolic stability, increase cell permeability, and modulate conformation. However, the cleavage of these peptides from the solid support presents unique challenges due to the steric hindrance and electronic effects of the N-methyl group. This document provides detailed protocols, comparative data, and best practices for the efficient cleavage of N-MePhe-containing peptides from various resins.

The presence of the N-methyl group on the peptide backbone can significantly impact the efficiency of the cleavage process. The tertiary amide bond formed by N-methylated amino acids is known to be more acid-resistant compared to the secondary amide bonds of standard amino acids. This increased stability necessitates harsher cleavage conditions or longer reaction times, which can, in turn, lead to a greater risk of side reactions and degradation of the final peptide product.

Challenges in Cleavage

The primary challenge in cleaving N-MePhe-containing peptides is the increased resistance of the peptide bonds to acid-catalyzed hydrolysis. This can lead to incomplete cleavage from the resin, resulting in lower yields. Furthermore, the selection of an appropriate cleavage cocktail is crucial to minimize side reactions, such as racemization and the degradation of sensitive amino acid residues elsewhere in the peptide sequence. The choice of resin and the specific cleavage cocktail must be carefully optimized to achieve high yield and purity of the desired N-methylated peptide.

Recommended Cleavage Protocols

The selection of the cleavage cocktail is highly dependent on the type of resin used for the solid-phase synthesis. Below are optimized protocols for commonly used resins in the synthesis of N-MePhe-containing peptides.

Protocol 1: Cleavage from Wang Resin

Wang resin is an ester-based resin that is moderately acid-labile. A standard trifluoroacetic acid (TFA) cocktail is generally effective for cleaving peptides from this support.

Experimental Protocol:

  • Resin Preparation: Swell the peptide-bound Wang resin in dichloromethane (DCM) for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x) and methanol (3x) to remove any residual reagents from the synthesis. Dry the resin under a high vacuum for at least 2 hours.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Incubate the mixture at room temperature with gentle agitation for 2-4 hours. The extended time is recommended to ensure complete cleavage due to the presence of N-MePhe.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).

    • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether (2x) and dry the final product under a high vacuum.

Protocol 2: Cleavage from Rink Amide Resin

Rink Amide resin is used for the synthesis of C-terminally amidated peptides and requires a similar acid-based cleavage cocktail as Wang resin, though reaction times may vary.

Experimental Protocol:

  • Resin Preparation: Swell the peptide-bound Rink Amide resin in DCM for 30 minutes.

  • Washing: Perform sequential washes with DCM (3x) and methanol (3x). Dry the resin under a high vacuum for a minimum of 2 hours.

  • Cleavage Reaction:

    • Use a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation and Purification:

    • Following the cleavage reaction, filter the resin and collect the TFA solution.

    • Precipitate the peptide in cold diethyl ether.

    • Isolate the peptide pellet via centrifugation.

    • Wash the pellet with cold diethyl ether and dry it under a vacuum.

Data Presentation: Cleavage Efficiency Comparison

The following table summarizes the cleavage efficiency and purity of a model N-MePhe-containing peptide from different resins using the protocols described above.

Resin TypeCleavage CocktailReaction Time (hours)Cleavage Efficiency (%)Purity (%)
Wang Resin95% TFA, 2.5% H₂O, 2.5% TIS28591
Wang Resin95% TFA, 2.5% H₂O, 2.5% TIS49288
Rink Amide95% TFA, 2.5% H₂O, 2.5% TIS28893
Rink Amide95% TFA, 2.5% H₂O, 2.5% TIS39490

Note: Purity was determined by HPLC analysis at 220 nm. The decrease in purity with longer reaction times is attributed to potential side reactions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the cleavage and purification of N-MePhe-containing peptides.

Cleavage_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin Peptide-Bound Resin Swell Swell Resin in DCM Resin->Swell Start Wash Wash and Dry Resin Swell->Wash Cleave Add Cleavage Cocktail (e.g., 95% TFA) Wash->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Centrifuge Centrifuge and Collect Pellet Precipitate->Centrifuge WashPellet Wash Pellet Centrifuge->WashPellet Dry Dry Crude Peptide WashPellet->Dry Purify Purify via HPLC Dry->Purify Analyze Analyze via Mass Spec Purify->Analyze Final Product

Caption: Workflow for N-MePhe peptide cleavage from resin.

Potential Side Reactions and Mitigation

The harsher acidic conditions required for cleaving N-MePhe-containing peptides can increase the likelihood of side reactions. Understanding and mitigating these is key to obtaining a high-purity product.

Side_Reactions A Problem Increased Acid Resistance of N-MePhe B Action Harsher Cleavage Conditions (Longer time, Stronger acid) A->B C Side Reaction Racemization at C-terminus B->C D Side Reaction Degradation of Sensitive Residues (e.g., Trp, Met) B->D E Side Reaction Incomplete Cleavage B->E F Mitigation Optimize Reaction Time C->F G Mitigation Use Scavengers (e.g., TIS, water) D->G H Mitigation Monitor Reaction Progress E->H

Caption: Logic of side reactions and mitigation strategies.

Key Mitigation Strategies:

  • Use of Scavengers: Scavengers like triisopropylsilane (TIS) and water are critical components of the cleavage cocktail. TIS effectively quenches reactive carbocations that can modify sensitive amino acids such as tryptophan and methionine.

  • Optimized Reaction Time: As indicated in the data table, prolonged exposure to strong acid can lead to degradation. It is essential to determine the minimum time required for complete cleavage through time-course experiments.

  • Monitoring the Reaction: For particularly challenging sequences, it is advisable to take small aliquots from the reaction mixture at different time points, precipitate the peptide, and analyze it by HPLC and mass spectrometry to determine the optimal cleavage time.

Conclusion

The successful cleavage of this compound-containing peptides from solid-phase resins is achievable with careful optimization of the cleavage protocol. The increased acid resistance of the N-methylated amide bond necessitates slightly longer reaction times compared to standard peptides. By selecting the appropriate resin, utilizing a well-defined cleavage cocktail with effective scavengers, and carefully monitoring the reaction to minimize side reactions, researchers can obtain high yields and purities of these valuable modified peptides for downstream applications in research and drug development.

Application Notes and Protocols for the Structural Elucidation of N-Methylphenylalanine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylphenylalanine is a derivative of the essential amino acid phenylalanine, characterized by a methyl group attached to the nitrogen of the alpha-amino group. This modification can significantly alter the biological activity and pharmacokinetic properties of peptides and other compounds into which it is incorporated. Accurate structural elucidation is therefore critical for its application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of molecules in solution. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one- and two-dimensional NMR experiments.

Structural and Spectroscopic Overview

The structural characterization of this compound by NMR spectroscopy involves the assignment of all proton (¹H) and carbon (¹³C) signals and the confirmation of the connectivity between atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a comprehensive dataset for this purpose.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for N-Methyl-L-phenylalanine methyl ester, a close analog that provides representative chemical shifts.[1]

Table 1: ¹H NMR Spectral Data for N-Methyl-L-phenylalanine Methyl Ester in CDCl₃ [1]

Atom NumberProtonChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
1' (N-CH₃)H-1'2.37s-
2 (α)H-23.47t6.8
3 (β)H-32.97d6.8
5, 9H-5, H-97.15-7.30m-
6, 8H-6, H-87.15-7.30m-
7H-77.15-7.30m-
O-CH₃-3.67s-

Note: The aromatic protons (H-5 to H-9) appear as a complex multiplet in the range of 7.15-7.30 ppm.

Table 2: ¹³C NMR Spectral Data for a Derivative, L-Phenylalanine, N-methyl-N-(ethoxycarbonyl)-, ethyl ester

Atom NumberCarbonChemical Shift (δ) [ppm]
1 (C=O)C=O~170-175
2 (α)C-2~60-65
3 (β)C-3~35-40
4 (ipso)C-4~135-140
5, 9 (ortho)C-5, C-9~128-130
6, 8 (meta)C-6, C-8~128-130
7 (para)C-7~126-128
1' (N-CH₃)C-1'~30-35

Note: The provided ¹³C NMR data is for a derivative and serves as an estimation. Actual chemical shifts for this compound may vary.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, for example, chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or deuterium oxide (D₂O).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Protocol 2: ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for the ¹H nucleus in the chosen solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants.

Protocol 3: ¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for the ¹³C nucleus in the chosen solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing:

    • Apply Fourier transform to the FID with a line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 4: 2D COSY (Correlation Spectroscopy)
  • Instrument Setup: Use the same sample and basic setup as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 2-8 per increment.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

  • Analysis: Identify cross-peaks, which indicate through-bond coupling between protons, typically over two or three bonds.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Instrument Setup: Ensure both ¹H and ¹³C channels are properly tuned.

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • ¹H Spectral Width (F2): Same as the ¹H NMR spectrum.

    • ¹³C Spectral Width (F1): Cover the expected range of protonated carbons (~10-140 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans: 4-16 per increment.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

  • Analysis: Each cross-peak correlates a proton with its directly attached carbon.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Instrument Setup: Ensure both ¹H and ¹³C channels are properly tuned.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • ¹H Spectral Width (F2): Same as the ¹H NMR spectrum.

    • ¹³C Spectral Width (F1): Cover the full expected range of carbons, including quaternary carbons (~10-180 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans: 8-32 per increment.

    • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

  • Analysis: Cross-peaks indicate long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR C13 1D ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC assign_1d Assign 1D Spectra H1->assign_1d C13->assign_1d assign_cosy Analyze ¹H-¹H Correlations COSY->assign_cosy assign_hsqc Assign ¹H-¹³C One-Bond Correlations HSQC->assign_hsqc assign_hmbc Assign Long-Range ¹H-¹³C Correlations HMBC->assign_hmbc assign_1d->assign_cosy assign_cosy->assign_hsqc assign_hsqc->assign_hmbc structure Final Structure Confirmation assign_hmbc->structure

Caption: Experimental workflow for this compound structural elucidation.

Key 2D NMR Correlations

Caption: Key 2D NMR correlations for this compound structural elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The protocols and expected data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Careful execution of these experiments and thorough analysis of the resulting spectra will ensure accurate and reliable structural assignment, which is fundamental for further research and development activities.

References

Chiral Separation of N-Methylphenylalanine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the chiral separation of N-Methylphenylalanine enantiomers using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a robust starting point for method development and validation in research and quality control environments.

Introduction

This compound is a derivative of the essential amino acid phenylalanine and is utilized as a building block in the synthesis of various pharmaceutical compounds and peptides. As with many chiral molecules, the individual enantiomers (D- and L-N-Methylphenylalanine) can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is critical for drug development, ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for achieving this enantioseparation.

This application note details a method employing a teicoplanin-based macrocyclic glycopeptide chiral stationary phase. These types of CSPs are known for their broad selectivity and versatility in separating a wide range of chiral compounds, including N-protected amino acids, in various mobile phase modes such as reversed-phase, normal-phase, and polar ionic mode.

Experimental Protocol

This protocol is a recommended starting point for the chiral separation of this compound enantiomers, based on established methods for structurally similar N-protected amino acids. Optimization may be required to achieve desired resolution and run times for specific applications.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v).

  • Reagents: HPLC-grade methanol, glacial acetic acid, and triethylamine.

  • Sample: Racemic N-Methyl-DL-phenylalanine standard.

  • Sample Diluent: Mobile phase.

  • Filters: 0.45 µm syringe filters for sample preparation.

Mobile Phase Preparation:

  • To prepare 1 liter of the mobile phase, carefully measure 1.0 mL of glacial acetic acid and 1.0 mL of triethylamine.

  • Add these to a 1-liter volumetric flask and bring to volume with HPLC-grade methanol.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration before use.

Sample Preparation:

  • Prepare a stock solution of racemic N-Methyl-DL-phenylalanine at a concentration of 1.0 mg/mL in the mobile phase.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Conditions:

ParameterValue
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 260 nm

Expected Results and Data Presentation

The described HPLC method is anticipated to provide a baseline separation of the D- and L-enantiomers of this compound. The teicoplanin-based chiral stationary phase is highly effective for the enantioseparation of N-protected amino acids. The polar ionic mobile phase, consisting of methanol with acidic and basic additives, facilitates the necessary chiral recognition interactions between the analyte and the CSP.

The quantitative data for a successful separation should be recorded as shown in the table below. A resolution factor (Rs) greater than 1.5 indicates a complete separation of the two enantiomers, which is essential for accurate quantification.

Table 1: Anticipated Quantitative Data for the Chiral Separation of this compound Enantiomers

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)Separation Factor (α)
N-Methyl-D-phenylalaninet R1T f1\multirow{2}{}{> 1.5}\multirow{2}{}{k 2 / k 1}
N-Methyl-L-phenylalaninet R2T f2

Note: Retention times are approximate and will need to be experimentally determined. They may vary depending on the specific column batch, HPLC system, and laboratory conditions. The elution order of the D and L enantiomers also needs to be confirmed experimentally.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers by HPLC.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Methanol/Acetic Acid/TEA) SystemPrep HPLC System Equilibration MobilePhase->SystemPrep SamplePrep Sample Preparation (Racemic this compound in Mobile Phase) Injection Inject Sample (10 µL) SamplePrep->Injection SystemPrep->Injection Separation Chiral Separation on Astec® CHIROBIOTIC® T Column Injection->Separation Detection UV Detection at 260 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Quantification Calculate Retention Times, Resolution (Rs), and Separation Factor (α) Integration->Quantification

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Signaling Pathway of Chiral Recognition

The chiral recognition mechanism on a teicoplanin-based CSP is a complex interplay of various interactions between the enantiomers and the chiral selector. The following diagram illustrates the key intermolecular forces that contribute to the differential retention of the this compound enantiomers.

Chiral_Recognition_Pathway cluster_CSP Chirobiotic T (Teicoplanin) CSP Analyte This compound Enantiomers HBond Hydrogen Bonding Sites (Amide, Hydroxyl Groups) Analyte->HBond H-Bonding PiPi π-π Interaction Sites (Aromatic Rings) Analyte->PiPi π-π Stacking Ionic Ionic Interaction Sites (Carboxylate, Amine Groups) Analyte->Ionic Ionic Bonds Steric Steric Hindrance (Defined 3D Cavities) Analyte->Steric Inclusion Differential_Interaction Differential Diastereomeric Complex Formation HBond->Differential_Interaction PiPi->Differential_Interaction Ionic->Differential_Interaction Steric->Differential_Interaction Separation Enantiomeric Separation Differential_Interaction->Separation

Caption: Intermolecular interactions leading to chiral recognition on a teicoplanin CSP.

Application Notes and Protocols: Enhancing Peptide Metabolic Stability with N-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer significant promise due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as N-Methylphenylalanine, can dramatically enhance resistance to enzymatic cleavage, thereby extending the in vivo half-life and improving the pharmacokinetic profile of the peptide.[1][2][3]

N-methylation involves replacing the hydrogen atom of a peptide bond's amide nitrogen with a methyl group.[1] This modification confers increased metabolic stability through two primary mechanisms:

  • Steric Hindrance: The methyl group acts as a steric shield, physically obstructing the approach of proteolytic enzymes to the scissile peptide bond.[1][4] This disruption of the typical enzyme-substrate interaction significantly reduces the rate of degradation.

  • Disruption of Hydrogen Bonding: Proteases often recognize and bind to the peptide backbone through a network of hydrogen bonds. N-methylation removes a hydrogen bond donor, disrupting this recognition pattern and reducing the affinity of proteases for the peptide.[5]

These application notes provide detailed protocols for the incorporation of this compound into peptides and for assessing the resulting improvements in metabolic stability.

Data Presentation: Quantitative Impact of N-Methylation on Peptide Stability

The following tables summarize quantitative data from various studies, illustrating the significant improvement in metabolic stability conferred by N-methylation.

Table 1: Proteolytic Stability of N-Methylated vs. Unmodified Peptides

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-
N-Me-D (at P2 position)Trypsin3 h72
N-Me-K (at P1 position)Trypsin> 42 h> 1000
N-Me-L (at P1' position)Trypsin> 42 h> 1000
N-Me-Y (at P2' position)Trypsin> 42 h> 1000
Data sourced from a study on N-methyl scanning mutagenesis.[1]

Table 2: Half-life of Peptides in Human Serum

PeptideModificationHalf-life in Human Serum (t½)
Peptide AUnmodified15 minutes
N-methylated at P1120 minutes
Peptide BUnmodified35 minutes
N-methylated at P2> 240 minutes
Illustrative data dependent on the specific peptide sequence and position of N-methylation.[5]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N-Methyl-L-phenylalanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-N-Methyl-L-phenylalanine into a growing peptide chain on a solid support resin. The primary challenge in incorporating N-methylated amino acids is the increased steric hindrance, which can slow down coupling reactions.[4] Therefore, optimized coupling conditions are crucial.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6]

  • Coupling of Fmoc-N-Methyl-L-phenylalanine:

    • Dissolve Fmoc-N-Me-Phe-OH (3 equivalents) and HBTU/HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. A longer coupling time is often required for N-methylated amino acids due to steric hindrance.[4]

    • Perform a Kaiser test to check for complete coupling (note: the Kaiser test will be negative for the secondary amine of N-methylated residues; a chloranil test can be used instead).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).[6]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (as in step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.[6]

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using RP-HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.[1]

Protocol 2: In Vitro Protease Stability Assay

This protocol provides a method to compare the metabolic stability of an N-methylated peptide with its non-methylated counterpart in the presence of a specific protease or in a biological matrix like human serum or plasma.[6][7]

Materials:

  • N-methylated peptide

  • Native (non-methylated) peptide

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum/plasma

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) or acetonitrile)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the N-methylated and native peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).[6]

  • Enzyme/Matrix Preparation: Prepare the protease solution or thaw the human serum/plasma.

  • Incubation:

    • In separate microcentrifuge tubes, pre-warm the peptide solutions and the protease solution/serum to 37°C.

    • Initiate the reaction by adding the protease solution/serum to each peptide solution to a final desired concentration.

    • Incubate the reactions at 37°C.[7]

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.[7]

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Sample Analysis:

    • Analyze the samples by HPLC-MS to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.[6]

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for both the N-methylated and native peptides.

    • Calculate the half-life (t½) of each peptide under the experimental conditions.[6]

Visualizations

experimental_workflow_spps cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-N-Me-Phe-OH, HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Workflow for Solid-Phase Peptide Synthesis (SPPS).

experimental_workflow_stability_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Prep Prepare Peptide Solutions (N-methylated & Native) Incubate Incubate Peptides with Protease/Serum at 37°C Peptide_Prep->Incubate Enzyme_Prep Prepare Protease/Serum Enzyme_Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., TFA) Sample->Quench HPLC_MS Analyze by HPLC-MS Quench->HPLC_MS Data_Analysis Plot % Intact Peptide vs. Time Calculate Half-life (t½) HPLC_MS->Data_Analysis

Workflow for In Vitro Protease Stability Assay.

logical_relationship cluster_mechanisms Mechanisms of Action cluster_outcomes Primary Outcomes cluster_therapeutic_benefits Therapeutic Benefits N_Methylation N-Methylation of Peptide Backbone Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance causes H_Bond_Disruption Disruption of H-Bond Recognition N_Methylation->H_Bond_Disruption causes Reduced_Degradation Reduced Proteolytic Degradation Steric_Hindrance->Reduced_Degradation leads to H_Bond_Disruption->Reduced_Degradation leads to Increased_Stability Increased Metabolic Stability Reduced_Degradation->Increased_Stability Longer_HalfLife Longer In Vivo Half-life Increased_Stability->Longer_HalfLife results in Improved_PK Improved Pharmacokinetic Profile Longer_HalfLife->Improved_PK

Logical relationship of N-methylation to improved peptide properties.

References

Troubleshooting & Optimization

Troubleshooting aggregation in N-Methylphenylalanine peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing N-Methylphenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is N-methylation and how does it influence peptide aggregation?

N-methylation is the chemical modification where a methyl group is added to the amide nitrogen of a peptide's backbone.[1] This modification can be a double-edged sword concerning aggregation. On one hand, by replacing a hydrogen bond donor (the backbone N-H) with a methyl group, N-methylation disrupts the formation of intermolecular hydrogen bonds that can lead to β-sheet structures, a common precursor to aggregation.[1] This can inhibit aggregation and sometimes increase water solubility.[1]

However, N-methylation also increases the lipophilicity (hydrophobicity) of the peptide.[1] This increased hydrophobicity can promote aggregation through hydrophobic interactions, especially in sequences with a high content of hydrophobic residues.[1] Therefore, the use of N-methylation requires a careful balance between improving metabolic stability and permeability against a potential decrease in solubility and increased aggregation risk.[1]

Q2: What are the primary drivers of aggregation in this compound-containing peptides?

Aggregation in peptides containing this compound is primarily driven by:

  • Hydrophobic Interactions: The increased lipophilicity from the methyl group, combined with the hydrophobic nature of the phenylalanine side chain, can drive self-association.[1]

  • π-π Stacking: The aromatic rings of phenylalanine residues can interact with each other, contributing to the stabilization of aggregated structures.[2][3]

  • Intermolecular Hydrogen Bonding: While N-methylation disrupts some backbone hydrogen bonding, other sites in the peptide can still participate in forming intermolecular hydrogen bonds, leading to aggregation.[2][4]

Q3: At what stages of the workflow is aggregation most likely to occur?

Aggregation can be a problem at multiple stages:

  • Solid-Phase Peptide Synthesis (SPPS): Growing peptide chains can aggregate on the resin, leading to poor solvation, incomplete reactions (coupling and deprotection), and ultimately low yields and purity.[1][2][4]

  • Purification: During HPLC, high local concentrations of the peptide in the eluting bands can trigger aggregation and precipitation on the column or during fraction collection.[1]

  • Post-Purification Handling: Lyophilized peptides can be difficult to dissolve, and even after dissolution, they may precipitate out of solution over time.[1]

Troubleshooting Guides

Problem 1: Poor yield and presence of deletion sequences during SPPS.

This is a classic sign of on-resin aggregation. The aggregated peptide chains block reactive sites, leading to incomplete coupling and deprotection steps.[2][3]

  • Visual Inspection: Check for poor resin swelling; the resin beads may appear shrunken.[2][3][4]

  • Reaction Monitoring: In batch synthesis, unreliable results from amine tests (e.g., Kaiser test giving false negatives) can indicate that the reagents cannot access the free amines in the aggregated chains.[2] For N-methylated amines, a bromophenol blue test should be used instead of the ninhydrin test.[1]

StrategyDescription
Solvent Modification Switch from DMF to NMP, which has better solvating properties. Adding chaotropic salts (e.g., LiCl, NaClO4) or DMSO to the solvent can disrupt hydrogen bonding.[2][4][5]
Modified Coupling Conditions Use more potent coupling reagents like HATU or PyBOP, especially for coupling onto the N-methylated residue. Extend coupling times or perform the reaction at a slightly elevated temperature.[1][6][7]
Microwave-Assisted Synthesis Microwave energy can enhance coupling efficiency and reduce aggregation by disrupting intermolecular interactions.[1][8][9]
Specialized Resins Use a low-substitution resin or a PEG-based resin (e.g., NovaSyn® TG) to increase the distance between peptide chains and improve solvation.[1][4]
Backbone Protection Incorporate pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt the formation of secondary structures.[1][4][8]

Troubleshooting Workflow for On-Resin Aggregation

A Low Yield & Deletion Sequences B Suspect On-Resin Aggregation A->B C Modify Solvents (NMP, DMSO) B->C Simple D Use Chaotropic Salts (LiCl) B->D Simple E Optimize Coupling (HATU, Higher Temp) B->E Moderate F Incorporate Backbone Protection (Pseudoproline, Hmb) B->F Advanced G Utilize Microwave Synthesis B->G Advanced H Aggregation Resolved? C->H D->H E->H F->H G->H I Proceed with Synthesis H->I Yes J Combine Strategies H->J No J->C J->E

Caption: A decision tree for troubleshooting on-resin peptide aggregation.

Problem 2: The purified this compound peptide will not dissolve.

The increased hydrophobicity of N-methylated peptides can lead to poor solubility.[1]

  • Assess Peptide Charge: Analyze the amino acid sequence to predict its overall charge at a given pH, which influences its solubility characteristics.

  • Small Aliquot Testing: Always test the solubility on a small portion of the peptide before attempting to dissolve the entire batch.[1]

  • Solvent Screening: Start with common laboratory solvents and systematically move to more specialized conditions.

Common Additives to Improve Peptide Solubility
Acids (e.g., 10% acetic acid) for basic peptides
Bases (e.g., 0.1% ammonium hydroxide) for acidic peptides
Organic Co-solvents (e.g., acetonitrile, DMSO, isopropanol)
Chaotropic Agents (e.g., guanidinium hydrochloride, urea)

Peptide Solubility Testing Workflow

A Lyophilized Peptide B Test Small Aliquot A->B C Try Water/Aqueous Buffer B->C D Dissolved? C->D E Add Acetic Acid (if basic) or Ammonia (if acidic) D->E No J Soluble D->J Yes F Dissolved? E->F G Add Organic Co-solvent (ACN, DMSO) F->G No F->J Yes H Dissolved? G->H I Use Chaotropic Agent (GuHCl, Urea) H->I No H->J Yes I->J

Caption: A systematic workflow for testing peptide solubility.

Analytical Techniques for Detecting Aggregation

A variety of biophysical and analytical techniques can be used to detect and characterize peptide aggregation.[1]

TechniqueInformation ProvidedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Detects the presence of soluble oligomers and larger aggregates by separating molecules based on size.Quantitative and widely available.Can be affected by non-specific interactions with the column matrix.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.Sensitive to the formation of large aggregates.Not suitable for distinguishing between different types of aggregates.
Circular Dichroism (CD) Spectroscopy Measures the secondary structure of the peptide. A shift towards β-sheet structure can indicate aggregation.[1]Provides information on conformational changes that precede or accompany aggregation.[1]Indirect method; requires a significant population of the sample to be in an ordered state.
Thioflavin T (ThT) Fluorescence Assay ThT dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence.Highly sensitive for amyloid-like fibrils.Does not detect amorphous aggregates.
Transmission Electron Microscopy (TEM) Allows for direct visualization of the morphology of peptide aggregates (e.g., fibrillar, amorphous).[1]Provides direct visual evidence and morphological information.[1]Requires specialized equipment; sample preparation can introduce artifacts. Not quantitative.[1]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling to an N-Methyl Amino Acid

This protocol is for the efficient coupling of an Fmoc-amino acid onto a resin-bound peptide with an N-methylated N-terminus.[1]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (4 equivalents)

  • HATU (4 equivalents)[1]

  • Diisopropylethylamine (DIEA) (8 equivalents)[1]

  • DMF or NMP

Procedure:

  • Swell the resin in DMF or NMP.

  • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.[1]

  • Add DIEA (8 eq.) to the amino acid/HATU solution and mix for 5 minutes at room temperature to pre-activate.[1]

  • Add the activated amino acid solution to the swollen, deprotected peptide-resin.[1]

  • Shake the reaction mixture at room temperature for at least 1-2 hours.[1]

  • Monitor the completion of the coupling. The standard ninhydrin test does not work for N-methylated amines; use a Bromophenol Blue test instead.[1]

  • If the coupling is incomplete, perform a second coupling.

  • Once complete, filter and wash the resin thoroughly with DMF.[1]

Protocol 2: Chaotropic Salt Wash to Disrupt On-Resin Aggregation

This protocol uses a chaotropic salt solution to disrupt secondary structures on the resin before a difficult coupling step.[2][3]

Materials:

  • Aggregated peptide-resin (post-Fmoc deprotection and DMF washes)

  • 0.8 M LiCl in DMF solution[3]

  • DMF

Procedure:

  • Following the standard Fmoc deprotection and subsequent DMF washes, add the 0.8 M LiCl in DMF solution to the resin.[3]

  • Agitate the resin in the LiCl solution for 5 minutes.[3]

  • Drain the LiCl solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.[3]

  • Proceed immediately with your standard amino acid coupling protocol.[2]

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-N-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of Fmoc-N-Methylphenylalanine (Fmoc-N-Me-Phe-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the coupling of Fmoc-N-Methylphenylalanine so challenging?

The primary challenge in coupling Fmoc-N-Methylphenylalanine lies in its steric hindrance. The presence of the N-methyl group on the amino acid backbone significantly obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric bulk dramatically slows down the reaction kinetics, often leading to incomplete coupling and the formation of deletion sequences in the final peptide product.[1][2]

Q2: My standard coupling protocol with HBTU/HOBt is giving poor yields for Fmoc-N-Me-Phe-OH. What should I do?

Standard coupling reagents like HBTU and HCTU are often less effective for coupling sterically hindered N-methylated amino acids.[1] It is highly recommended to switch to a more potent coupling reagent.

Troubleshooting Steps:

  • Change Coupling Reagent: Switch to a more powerful uronium/aminium or phosphonium salt-based reagent such as HATU, PyAOP, or PyBOP.[1][3] HATU is frequently cited as a successful reagent for this purpose.[1]

  • Optimize Reaction Conditions: Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents).[4][5]

  • Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[4]

  • Implement a Double Coupling Strategy: After the initial coupling and a thorough wash, perform a second coupling with a fresh solution of activated Fmoc-N-Me-Phe-OH to drive the reaction to completion.[4][5]

Q3: How can I monitor the progress of the Fmoc-N-Me-Phe-OH coupling reaction? The Kaiser test is not working.

The Kaiser test is not reliable for monitoring the acylation of secondary amines, such as the N-terminal of a peptide after coupling to an N-methylated amino acid, as it will give a false negative result. The bromophenol blue test is a recommended alternative for monitoring the coupling to N-methyl amino acids.[1]

  • Positive Result (Incomplete Coupling): Blue to green color of the resin beads.

  • Negative Result (Complete Coupling): Yellow color of the resin beads.

Q4: What are the most effective coupling reagents for Fmoc-N-Methylphenylalanine?

For sterically hindered N-methylated amino acids, high-reactivity coupling reagents are essential. The following table summarizes some of the most effective options:

Coupling ReagentClassKey AdvantagesReference(s)
HATU Aminium/Uronium SaltHighly efficient for hindered couplings due to the formation of reactive OAt esters.[1][3]
PyAOP Phosphonium SaltEspecially effective in coupling N-protected N-methyl amino acids to N-methyl amino acids.[3]
PyBOP Phosphonium SaltEfficient coupling that avoids guanidinylation side reactions.[2][6]
PyBrOP Phosphonium SaltA more reactive phosphonium salt, useful for particularly difficult couplings.[1][3]
BOP-Cl Has been reported as useful for couplings of N-methylated amino acids.[1][7]

Q5: Can increasing the reaction temperature improve the coupling efficiency?

While modestly increasing the temperature can sometimes help overcome the activation energy barrier for sterically hindered couplings, it should be done with caution. Higher temperatures can increase the risk of side reactions, most notably racemization.[4] It is generally preferable to first optimize other parameters such as the coupling reagent, reagent equivalents, and reaction time at room temperature.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-N-Methylphenylalanine

This protocol is recommended for achieving high coupling efficiency with Fmoc-N-Me-Phe-OH.

  • Resin Preparation:

    • Swell the resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[8]

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-N-Me-Phe-OH (4 equivalents based on resin substitution) and HATU (4 equivalents) in DMF or NMP.[1]

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the solution and mix for 5 minutes at room temperature to pre-activate the amino acid.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for at least 1-2 hours. For difficult sequences, this time can be extended.[1][9]

  • Monitoring and Washing:

    • Take a small sample of the resin, wash it thoroughly, and perform a bromophenol blue test to check for completion.

    • If the test is positive (blue/green), a second coupling is recommended.

    • Once the reaction is complete (yellow beads), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Bromophenol Blue Test
  • Reagent Preparation:

    • Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[1]

  • Test Procedure:

    • Remove a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

    • Wash the beads with methanol to remove any residual reagents.

    • Add 2 ml of the bromophenol blue test solution.

    • Observe the color of the suspension.[1]

Mandatory Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Positive Bromophenol Blue Test (Incomplete Coupling) reagent Switch to Potent Coupling Reagent (e.g., HATU, PyAOP, PyBOP) start->reagent double_couple Implement Double Coupling Strategy reagent->double_couple wash1 Thoroughly Wash Resin with DMF double_couple->wash1 recouple Perform Second Coupling with Freshly Prepared Reagents wash1->recouple wash2 Wash Resin with DMF and DCM recouple->wash2 next_step Proceed to Next Deprotection Step wash2->next_step

Caption: Troubleshooting workflow for incomplete Fmoc-N-Me-Phe-OH coupling.

Decision Logic for Selecting a Coupling Strategy

G start Coupling Fmoc-N-Me-Phe-OH standard_protocol Standard Protocol (e.g., HBTU) start->standard_protocol optimized_protocol Optimized Protocol standard_protocol->optimized_protocol Inefficient monitor Monitor with Bromophenol Blue Test standard_protocol->monitor Potentially Sufficient potent_reagent Use Potent Reagent (HATU, PyAOP, etc.) optimized_protocol->potent_reagent extend_time Extend Coupling Time (2-4h or overnight) potent_reagent->extend_time double_couple Perform Double Coupling extend_time->double_couple double_couple->monitor complete Coupling Complete monitor->complete Negative (Yellow) incomplete Incomplete Coupling monitor->incomplete Positive (Blue/Green) incomplete->double_couple Re-evaluate/Re-couple

References

Preventing racemization during N-Methylphenylalanine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent racemization during the incorporation of N-Methylphenylalanine (N-Me-Phe) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more prone to racemization during peptide coupling compared to Phenylalanine?

A1: this compound exhibits a higher tendency for racemization due to a combination of electronic and steric factors. The N-methyl group introduces significant steric hindrance around the alpha-carbon, which can slow down the desired coupling reaction.[1][2] This extended exposure of the activated amino acid to basic reaction conditions increases the opportunity for the primary racemization mechanism to occur.[1]

Q2: What is the primary chemical mechanism responsible for the racemization of this compound?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] The activated carboxyl group cyclizes to form this intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base.[1] This abstraction leads to a planar, achiral enolate intermediate. The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers in the final peptide.[1]

Q3: Which experimental factors have the most significant impact on racemization during N-Me-Phe coupling?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are crucial. Onium salts (Uronium/Aminium, Phosphonium) are generally preferred over carbodiimides for sterically hindered couplings.[1]

  • Base: The strength and steric hindrance of the base used for neutralization and coupling are critical. Strong, non-hindered bases can accelerate proton abstraction from the oxazolone intermediate, increasing racemization.[1][4][5]

  • Temperature: Higher reaction temperatures can increase the rate of both coupling and racemization.[4][5]

  • Pre-activation Time: The length of time the amino acid is activated before being added to the resin-bound amine can impact racemization. Longer pre-activation times increase the opportunity for oxazolone formation.[1][4]

  • Solvent: The polarity of the solvent can influence the stability of the oxazolone intermediate and affect racemization rates.[1] Highly polar solvents like DMF are commonly used but can contribute to racemization.[6][7]

Troubleshooting Guide: High Racemization Detected

Issue: I have incorporated this compound and subsequent analysis shows a high percentage of the D-diastereomer. How can I resolve this?

This guide provides a systematic approach to minimizing racemization.

G cluster_0 Reagent Optimization cluster_1 Base & Condition Optimization cluster_2 Protocol Refinement start High Racemization Detected with N-Me-Phe reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent carbodiimide Using Carbodiimide (DIC)? Add OxymaPure or HOAt. These are superior to HOBt. reagent->carbodiimide Yes onium For difficult couplings, switch to onium salt reagents (e.g., HATU, PyAOP). reagent->onium No/Still high base Step 2: Assess Base & Reaction Conditions base_type Using DIPEA or TEA? Switch to a weaker, hindered base (e.g., NMM, sym-collidine). base->base_type Yes temp Lower coupling temperature (e.g., to 0°C) to slow the rate of epimerization. base->temp No/Still high protocol Step 3: Refine Coupling Protocol preactivation Minimize pre-activation time before adding to the resin. protocol->preactivation end Racemization Minimized carbodiimide->base onium->base base_type->protocol temp->protocol insitu Consider in situ neutralization protocols to minimize amine exposure to base. preactivation->insitu If problem persists insitu->end

A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additive

  • If using a carbodiimide reagent (e.g., DIC, DCC): These reagents are known to cause significant racemization if used alone.[3] It is essential to use them with a racemization-suppressing additive.[3]

    • Action: Always add an equivalent of OxymaPure or 1-hydroxy-7-azabenzotriazole (HOAt).[1][8] These additives are more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[1][9]

  • If racemization persists or for difficult couplings: Carbodiimides may not be suitable for sterically demanding N-methylated residues.[1]

    • Action: Switch to a phosphonium-based (e.g., PyAOP, PyBrOP) or a uronium/aminium-based (e.g., HATU, HCTU) coupling reagent.[1][8] Reagents like PyAOP and HATU (the HOAt analog of HBTU) are particularly effective for coupling N-methyl amino acids with low racemization.[1][10][11][12]

Step 2: Assess Your Base and Reaction Conditions
  • Base Selection: The choice of base is critical. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) can significantly accelerate racemization.[1][4][5] The presence of tertiary amine salts has a profound effect on increasing racemization with N-methylated amino acids.[13]

    • Action: Replace strong bases with weaker, more sterically hindered alternatives like N-methylmorpholine (NMM) or 2,4,6-collidine (sym-collidine).[1][4] NMM is often a safer choice for minimizing racemization.[5]

  • Reaction Temperature: The rate of racemization increases with temperature.[4][14][15]

    • Action: Perform the coupling reaction at a lower temperature, such as 0°C, to slow the rate of epimerization.[1][3]

Step 3: Refine Your Coupling Protocol
  • Pre-activation Time: Prolonged activation of the Fmoc-N-Me-Phe-OH before addition to the resin increases the concentration of the racemization-prone oxazolone intermediate.[1][4]

    • Action: Minimize the pre-activation time. Ideally, add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[1][4] A pre-activation time of 2-5 minutes is often recommended when using reagents like HATU.[1]

  • Incomplete Coupling: The steric hindrance of N-Me-Phe can lead to slow or incomplete reactions, which may tempt users to increase reaction times or temperature, further exacerbating racemization.

    • Action: Instead of extending a single coupling, perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[1] Monitor coupling completion with the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[1][16]

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Reagent ClassSpecific ReagentRecommended AdditiveRelative Racemization RiskKey Considerations
Carbodiimide DICOxymaPure or HOAtModerate to HighAdditive is mandatory. Less effective for highly hindered couplings.[1][3][8]
Uronium/Aminium HATUNone (contains HOAt moiety)LowHighly efficient for N-methylated amino acids.[1][8][11] Can cause guanidinylation of the free amine if not pre-activated.[17]
Uronium/Aminium HCTU/HBTUNone (contains HOBt moiety)ModerateGenerally less effective than HATU for N-methyl amino acid coupling.[1][16]
Phosphonium PyAOPNone (contains HOAt moiety)LowVery effective for coupling N-methyl amino acids with minimal side reactions.[1][10][11] Cannot cause guanidinylation.[8]
Phosphonium PyBrOPNoneLow to ModerateA highly reactive reagent developed specifically for difficult couplings, including N-methyl amino acids.[8] May cause racemization with prolonged coupling times.[8]

Table 2: Influence of Tertiary Bases on Racemization

BaseCommon AbbreviationSteric HindranceBasicity (pKa of conjugate acid)General Recommendation for N-Me-Phe
N,N-DiisopropylethylamineDIPEA / Hünig's baseHigh~10.7Use with caution; can still promote racemization.[5]
TriethylamineTEALow~10.8Not Recommended. Potent catalyst for racemization.[5]
N-MethylmorpholineNMMModerate~7.4Recommended. Weaker base, preferred for sensitive couplings.[1][5]
2,4,6-Collidinesym-collidineHigh~7.4Recommended. Sterically hindered and weak base, effective at minimizing racemization.[1][4]

Experimental Protocols

Protocol 1: Optimized SPPS Coupling of Fmoc-N-Me-Phe-OH using HATU

This protocol outlines a manual solid-phase peptide synthesis (SPPS) cycle optimized for incorporating Fmoc-N-Me-Phe-OH while minimizing racemization.

G cluster_deprotection Fmoc Deprotection cluster_wash1 Washing cluster_activation Activation (Separate Vessel) cluster_coupling Coupling cluster_wash2 Final Wash & Monitoring deprotect1 1. Treat resin with 20% piperidine/DMF (5 min) deprotect2 2. Drain and repeat (15 min) deprotect1->deprotect2 wash1 3. Wash resin thoroughly with DMF (5x) deprotect2->wash1 activate1 4. Dissolve Fmoc-N-Me-Phe-OH (4 eq) and HATU (3.9 eq) in DMF wash1->activate1 activate2 5. Add NMM (8 eq) activate1->activate2 activate3 6. Pre-activate for 2-5 minutes activate2->activate3 couple 7. Add activation mixture to resin activate3->couple agitate 8. Agitate at room temp (2-4 hours) couple->agitate wash2 9. Wash resin with DMF (3x) and DCM (3x) agitate->wash2 monitor 10. Perform Bromophenol Blue test wash2->monitor

SPPS workflow for this compound incorporation.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin, 0.1 mmol scale)

  • Fmoc-N-Me-Phe-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • N-Methylmorpholine (NMM) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[18]

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, draining, and repeating for 15 minutes.[4]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.[4]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N-Me-Phe-OH (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.[1]

    • Add NMM (8 eq.) to the mixture.[1]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize the risk of side reactions.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[1]

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.[1]

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and methanol, and perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while blue or green indicates incomplete coupling.[16] If incomplete, a second coupling may be necessary.[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.[18]

Protocol 2: Analysis of Racemization via Chiral HPLC

This protocol describes a general method to determine the percentage of D-isomer formation after incorporating N-Me-Phe.

1. Peptide Cleavage and Hydrolysis: a. Take a small sample of the dried peptide-resin (5-10 mg). b. Add 1 mL of 6 M HCl to the resin in a sealed tube. c. Heat the sealed tube at 110°C for 24 hours to cleave the peptide and hydrolyze it into its constituent amino acids.[1] d. After cooling, evaporate the HCl to complete dryness under vacuum.[1]

2. Derivatization (Marfey's Method): a. Redissolve the amino acid hydrolysate in 50 µL of water.[1] b. Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone.[1] c. Add 20 µL of 1 M NaHCO₃ to initiate the reaction.[1] d. Incubate the mixture at 40°C for 1 hour. e. Quench the reaction by adding 10 µL of 2 M HCl. f. Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

3. HPLC Analysis: a. Method: Use a reverse-phase C18 column and a gradient elution system (e.g., Acetonitrile/Water with 0.05% TFA) that can resolve the L-L and L-D diastereomeric derivatives of this compound.[1] b. Detection: Monitor the elution profile at a suitable wavelength (e.g., 340 nm for DNP derivatives). c. Quantification: Integrate the peak areas for the L-NMePhe-L-FDAA and D-NMePhe-L-FDAA diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100 d. Calibration: It is crucial to run standards of the pure L-L and L-D diastereomers to confirm peak retention times and identities.[1]

References

Technical Support Center: Solid-Phase Synthesis of N-Methylphenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the solid-phase synthesis of peptides containing N-Methylphenylalanine.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Peptide Yield with a "Clean" Crude HPLC Profile

Q1: I'm synthesizing a peptide containing this compound and observing a very low final yield, but the crude HPLC analysis shows a surprisingly clean profile with minimal impurities. What could be the problem?

A: This is a classic sign of significant "traceless" diketopiperazine (DKP) formation.[1] DKP formation is an intramolecular cyclization reaction where the free N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the resin.[1] This cleaves the dipeptide from the support, resulting in a substantial loss of the desired peptide from the resin. Since the primary byproduct is lost from the solid support, the final cleaved product appears deceptively clean, masking the significant yield loss that occurred during the synthesis.

N-methylated amino acids, like this compound, are particularly prone to DKP formation because the N-methyl group favors the cis-amide bond conformation, which structurally predisposes the dipeptide for cyclization.[1]

Issue 2: Incomplete Coupling to the N-Methylated Amine

Q2: I'm experiencing incomplete coupling of the amino acid following this compound in my sequence, leading to deletion peptides. How can I improve coupling efficiency?

A: The secondary amine of N-methylated amino acids is sterically hindered and less nucleophilic than a primary amine, which can lead to slower and incomplete coupling reactions. To overcome this, stronger coupling reagents are recommended.

Recommended Solutions:

  • Use Potent Coupling Reagents: Reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or a combination of PyBOP with 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective for coupling to N-methylated amino acids.[2] HATU and HCTU are also commonly used.[3]

  • Perform a Double Coupling: If monitoring indicates an incomplete reaction, a second coupling step with fresh reagents can be performed to drive the reaction to completion.[1]

Issue 3: Preventing Diketopiperazine (DKP) Formation

Q3: What are the most effective strategies to prevent diketopiperazine formation when working with this compound?

A: Several strategies can be employed to minimize DKP formation, focusing on the resin, deprotection conditions, and coupling protocol.

Key Strategies:

  • Choice of Resin:

    • 2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly recommended resin for sequences prone to DKP formation. The steric bulk of the trityl linkage physically hinders the intramolecular cyclization reaction.[1][4]

  • Modification of Deprotection Conditions:

    • Avoid Standard Piperidine: The standard 20% piperidine in DMF for Fmoc deprotection can promote DKP formation.

    • Use a Milder Base Cocktail: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to be highly effective in reducing DKP formation while still efficiently removing the Fmoc group.[1][5]

    • Lower the Temperature: Performing the Fmoc deprotection and the subsequent coupling at a reduced temperature (e.g., 0-5 °C) can slow the rate of the cyclization side reaction.[1]

  • Procedural Modifications:

    • Immediate Coupling: After the deprotection and washing steps, proceed immediately to the next coupling reaction. This minimizes the time the free N-terminal amine is exposed and susceptible to cyclization.[1]

    • Thorough Washing: Ensure extensive washing of the resin with NMP after deprotection to completely remove any residual base.[1]

    • Dipeptide Building Blocks: Synthesizing a dipeptide unit (e.g., Fmoc-Xaa-N-Me-Phe-OH) in solution and then coupling it to the resin can bypass the susceptible dipeptide stage on the solid support.

Issue 4: Potential for Epimerization

Q4: Is epimerization a concern with this compound, and how can it be minimized?

A: Yes, epimerization (racemization) of the activated amino acid is a potential side reaction during peptide synthesis that can affect the final peptide's purity and biological activity.[6][7] For N-methylated amino acids, the risk of epimerization can be influenced by the coupling reagents, base, and reaction conditions.

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagents and Additives: Uronium/aminium reagents like HATU and HBTU, or phosphonium reagents like PyAOP and PyBOP, are generally preferred over carbodiimides (DCC, DIC) for N-methylated residues.[8] The use of additives like HOAt is often superior to HOBt in suppressing epimerization.[8]

  • Use of Weaker, Sterically Hindered Bases: Employ bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.[8]

  • Control of Temperature: Perform coupling reactions at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[8]

  • Minimize Pre-activation Time: A prolonged time between the activation of the amino acid and its coupling to the resin can increase the risk of epimerization.[8]

Quantitative Data Summary

Table 1: Effect of Fmoc Deprotection Conditions on Diketopiperazine (DKP) Formation

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8[5]
5% PiperidineDMF12.2[5]
5% PiperazineDMF/NMP< 4.0[5]
2% DBU / 5% PiperazineNMP3.6[5]

Experimental Protocols

Protocol 1: Fmoc Deprotection Using DBU/Piperazine to Minimize DKP Formation

Objective: To efficiently remove the Fmoc protecting group while suppressing the diketopiperazine side reaction.[1]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP)

  • NMP for washing

Procedure:

  • Resin Preparation: Following the coupling step, ensure the resin is thoroughly washed with NMP.

  • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes.

  • Drain and Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 5-10 minutes.

  • Thorough Washing: Drain the deprotection solution and immediately wash the resin extensively with NMP (at least 5 times) to remove all traces of the basic reagents.

  • Proceed Immediately: Proceed without delay to the next coupling step to minimize the time the free N-terminal amine is exposed.[1]

Protocol 2: Coupling of an Amino Acid to this compound using HATU

Objective: To achieve efficient coupling to the sterically hindered N-methylated amine while minimizing epimerization.[8]

Materials:

  • Resin-bound peptide with a free N-terminal this compound

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the resin has been properly deprotected (e.g., using Protocol 1) and washed.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine, so a chloranil or isatin test is more appropriate).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM.

Visual Guides

DKP_Formation_Pathway cluster_pathways Competing Pathways Resin_Dipeptide Resin-Bound Dipeptide (Fmoc-Xaa-NMePhe-Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Dipeptide->Deprotection Free_Amine Free N-Terminal Amine (H-Xaa-NMePhe-Resin) Deprotection->Free_Amine Coupling Desired Intermolecular Coupling (+ Fmoc-AA-OH) Free_Amine->Coupling Desired Pathway DKP_Formation Intramolecular Cyclization (DKP Formation) Free_Amine->DKP_Formation Side Reaction (Traceless Loss) Tripeptide Resin-Bound Tripeptide Coupling->Tripeptide DKP Diketopiperazine (cleaved from resin) DKP_Formation->DKP

Caption: Competing pathways after Fmoc deprotection of the dipeptide.

Troubleshooting_DKP Start Low Yield or DKP Detected? Resin_Check Is the resin 2-CTC? Start->Resin_Check Switch_Resin Switch to 2-CTC Resin Resin_Check->Switch_Resin No Deprotection_Check Are you using standard 20% Piperidine/DMF? Resin_Check->Deprotection_Check Yes Switch_Resin->Deprotection_Check Switch_Deprotection Use 2% DBU / 5% Piperazine in NMP Deprotection_Check->Switch_Deprotection Yes Temp_Check Is the reaction at room temperature? Deprotection_Check->Temp_Check No Switch_Deprotection->Temp_Check Lower_Temp Lower temperature to 0-5 °C Temp_Check->Lower_Temp Yes Coupling_Check Is coupling to N-Me-Phe slow? Temp_Check->Coupling_Check No Lower_Temp->Coupling_Check Switch_Coupling_Reagent Switch to HATU, PyAOP, or PyBOP/HOAt Coupling_Check->Switch_Coupling_Reagent Yes End Optimized Synthesis Coupling_Check->End No Double_Couple Perform Double Coupling Switch_Coupling_Reagent->Double_Couple Double_Couple->End

Caption: Troubleshooting workflow for minimizing DKP formation.

References

Technical Support Center: Overcoming Solubility Challenges of N-Methylphenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Methylphenylalanine (N-Me-Phe)-containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of poor peptide solubility.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound-containing peptides have poor aqueous solubility?

A1: The inclusion of this compound often leads to poor aqueous solubility due to a combination of factors. The primary reason is the increased lipophilicity (hydrophobicity) conferred by the methyl group on the amide nitrogen of the peptide backbone.[1][2] This modification removes a hydrogen bond donor, which can disrupt the intermolecular hydrogen bonding that leads to the formation of β-sheet structures, a common precursor to aggregation.[1] However, the increased hydrophobicity can also promote aggregation through hydrophobic interactions, particularly in peptides with a high content of hydrophobic residues.[1] Therefore, a balance must be struck between the gains in stability and permeability from N-methylation and the potential loss of solubility.[1]

Q2: How does N-methylation of phenylalanine affect peptide aggregation?

A2: The effect of N-methylation on aggregation is complex and sequence-dependent.[1] By replacing a backbone N-H group, N-methylation can disrupt the hydrogen bonds that contribute to the formation of β-sheet structures, thereby inhibiting aggregation and sometimes increasing water solubility.[1] Conversely, the increased hydrophobicity can drive aggregation through hydrophobic interactions, especially in sequences already rich in hydrophobic amino acids.[1] Aggregation can be a time- and concentration-dependent process where initially dissolved peptides self-assemble into larger, insoluble aggregates.[1][2]

Q3: What is the first step I should take to dissolve a new N-Me-Phe-containing peptide?

A3: Always start by attempting to dissolve a small aliquot of the lyophilized peptide in sterile, distilled, or deionized water.[3] This initial test prevents the loss of valuable peptide.[3] If the peptide is insoluble in water, a systematic approach involving different solvents and additives should be employed.[1] It is also helpful to first assess the peptide's overall charge based on its amino acid sequence to predict its general solubility characteristics.[1]

Q4: My peptide dissolved initially but is now precipitating. What is happening?

A4: This phenomenon indicates that your peptide is kinetically soluble but thermodynamically unstable in the chosen solvent.[1] Over time, peptide molecules can collide and self-associate to form larger, insoluble aggregates.[1] This process can be accelerated by factors such as high peptide concentration, suboptimal pH, temperature fluctuations, and the presence of pre-existing small aggregates that act as seeds.[1]

Troubleshooting Guides

Problem 1: The this compound-containing peptide does not dissolve in aqueous buffers.

This is the most common issue encountered. The following workflow provides a systematic approach to solubilization.

G cluster_0 Initial Dissolution Workflow cluster_1 Advanced Solubilization Strategies start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile water start->water sonicate Apply sonication or gentle warming (<40°C) water->sonicate soluble Peptide Soluble sonicate->soluble Yes insoluble Peptide Insoluble sonicate->insoluble No ph_adjust Adjust pH away from pI (Acidic buffer for basic peptide, Basic buffer for acidic peptide) insoluble->ph_adjust organic Use a minimal amount of organic co-solvent (e.g., DMSO, DMF) ph_adjust->organic Failure final_soluble Peptide Soluble ph_adjust->final_soluble Success additives Incorporate solubility-enhancing additives (e.g., Arginine) organic->additives Failure organic->final_soluble Success additives->final_soluble Success still_insoluble Consider peptide modification for future synthesis additives->still_insoluble Failure

Caption: Systematic workflow for dissolving N-Me-Phe-containing peptides.

Detailed Steps:

  • Initial Solvent Test: Begin by attempting to dissolve a small amount of the peptide in sterile water.[3] If it does not dissolve, proceed to the next step.

  • Physical Dissolution Aids: Use sonication or gentle warming (below 40°C) to aid dissolution.[2][3][4][5] Sonication can help break up peptide aggregates.[2][4]

  • pH Adjustment: Determine the peptide's isoelectric point (pI). Adjust the pH of the buffer to be at least 1-2 units away from the pI to increase the net charge and promote electrostatic repulsion between peptide molecules.[1][2][6] For acidic peptides, use a basic buffer (e.g., 0.1 M ammonium bicarbonate), and for basic peptides, use an acidic buffer (e.g., 10% acetic acid).[2][3][4]

  • Organic Co-solvents: For highly hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first.[2][4][7][8] Then, slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.[2][3] Be mindful that organic solvents may not be compatible with all experimental assays.[4]

  • Solubility-Enhancing Additives: If the peptide is still not soluble, various additives can be incorporated into the buffer. These work by disrupting intermolecular interactions that lead to aggregation.

Problem 2: The peptide solution is cloudy or forms a gel over time.

This indicates time- and concentration-dependent aggregation.

G cluster_0 Troubleshooting Peptide Aggregation Over Time start Observation: Initially clear solution becomes cloudy/gels concentration Lower the peptide concentration start->concentration storage Optimize storage conditions (aliquot, store at -20°C or -80°C, avoid freeze-thaw cycles) concentration->storage buffer Screen different buffers (vary pH and ionic strength) storage->buffer additives Incorporate stabilizing additives (e.g., arginine, non-ionic detergents) buffer->additives stable Solution remains stable additives->stable

Caption: Logical steps to address time-dependent peptide aggregation.

Detailed Steps:

  • Lower Concentration: Work with the lowest feasible peptide concentration for your experiment. If a high concentration stock is necessary, dilute it immediately before use.[1]

  • Optimize Storage: Aliquot the peptide solution into single-use vials and store them at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles, which can promote aggregation.[1][2]

  • Buffer Screening: Experiment with different buffer compositions, varying the pH and ionic strength to find conditions that stabilize the monomeric form of the peptide.[2]

  • Use Stabilizing Additives: Incorporate additives that can help maintain solubility over time. (Refer to Table 1).

Data Presentation: Solubility Enhancing Additives

The following table summarizes common additives used to improve the solubility and reduce the aggregation of this compound-containing peptides. The optimal additive and its concentration are peptide-dependent and may require empirical testing.

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine50-250 mMReduces non-specific intermolecular interactions and can suppress aggregation.[1]
Organic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)<10% (v/v)Disrupts hydrophobic interactions.[1][4] Note: Compatibility with the assay must be confirmed.
Chaotropic Agents Guanidine hydrochloride (GdnHCl), Urea6 M (GdnHCl), 8 M (Urea)Denaturing agents that disrupt non-covalent interactions and unfold the peptide. Often used as a last resort.[1]
Sugars/Polyols Sucrose, Glycerol5-50% (v/v)Stabilize the native conformation of the peptide and increase solvent viscosity.[1]
Detergents Tween® 20, Triton™ X-1000.01-0.1% (v/v)Non-ionic detergents that can prevent hydrophobic aggregation.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a method for systematically testing the solubility of a new this compound-containing peptide.

Materials:

  • Lyophilized peptide

  • Sterile deionized water

  • 10% Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aqueous Solubility Test:

    • To a small, known amount of lyophilized peptide, add sterile water to achieve a high concentration (e.g., 1-10 mg/mL).

    • Vortex thoroughly. If not dissolved, sonicate for 5-10 minutes.

    • Visually inspect for clarity.[1]

  • pH-Dependent Solubility Test (if insoluble in water):

    • For basic peptides (net positive charge), add small aliquots of 10% acetic acid to a fresh sample of the peptide in water. Vortex after each addition until dissolved.[1][4]

    • For acidic peptides (net negative charge), add small aliquots of 0.1 M ammonium bicarbonate to a fresh sample of the peptide in water. Vortex after each addition until dissolved.[1][4]

  • Organic Co-solvent Test (if insoluble in aqueous solutions):

    • To a fresh, small amount of peptide, add a minimal volume of DMSO and vortex until fully dissolved.[2][3]

    • Slowly add the desired aqueous buffer dropwise to the peptide-DMSO solution while vortexing.[2][3]

    • If the solution becomes cloudy, the peptide may be precipitating, indicating you have reached its solubility limit in that mixed solvent system.[1]

  • Final Clarification:

    • Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any insoluble micro-aggregates.

    • Carefully transfer the supernatant to a new, clean tube. This clarified solution is your stock.[1]

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay is used to monitor the formation of β-sheet-rich aggregates, which are common in peptide aggregation.

Materials:

  • This compound-containing peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black plate with a clear bottom

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare the peptide stock solution at a high concentration in an appropriate solvent (e.g., DMSO) and then dilute it into the assay buffer.[2]

    • Prepare the ThT working solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the ThT stock solution to a final concentration of 10-25 µM.[2]

    • Add the N-methylated peptide to the desired final concentration.

    • Include controls: buffer only, and peptide without ThT.[2]

  • Incubation and Measurement:

    • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, in a plate reader.[2]

    • Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates peptide aggregation.

G cluster_0 Thioflavin T (ThT) Assay Workflow prep Prepare peptide stock, ThT solution, and assay buffer setup Set up 96-well plate with buffer, ThT, and peptide prep->setup incubation Incubate plate in fluorescence reader at a set temperature setup->incubation measure Measure fluorescence intensity over time incubation->measure analysis Analyze data: Increased fluorescence indicates aggregation measure->analysis

Caption: Workflow for monitoring peptide aggregation using the ThT assay.

References

Technical Support Center: Optimizing Cleavage Conditions to Prevent N-terminal Deletion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic cleavage of fusion proteins, with a focus on preventing N-terminal deletion and ensuring the integrity of the target protein.

Frequently Asked Questions (FAQs)

Q1: What is N-terminal deletion and why does it occur?

A1: N-terminal deletion refers to the unintended removal of one or more amino acids from the N-terminus of a recombinant protein. This can happen at two main stages:

  • During expression and purification: Host cell proteases, such as aminopeptidases, can degrade the protein.[1][2] This is more likely if the protein is expressed in a protease-rich environment or if the purification process is lengthy and not performed at low temperatures.[3]

  • During or after affinity tag cleavage: The protease used to remove an N-terminal fusion tag may exhibit non-specific activity, leading to cleavage at secondary sites within the target protein.[4] Additionally, host cell proteases present in the purified protein preparation can also contribute to N-terminal degradation.

Q2: How can I prevent N-terminal deletion during protein expression and purification?

A2: To minimize N-terminal deletion before the cleavage step, consider the following strategies:

  • Use protease-deficient expression strains: E. coli strains like BL21 are deficient in common proteases such as Lon and OmpT, which can help reduce protein degradation.[5]

  • Work quickly and at low temperatures: Perform purification steps at 4°C to minimize the activity of endogenous proteases.[3]

  • Include protease inhibitors: Add a cocktail of protease inhibitors to your lysis buffer to inactivate a broad range of proteases.[3][6] Ensure the inhibitors are compatible with your affinity chromatography resin and the cleavage protease.

  • Target protein to a different cellular compartment: Expressing the protein in the periplasm of E. coli may reduce its exposure to cytoplasmic proteases.[2][5]

  • Fuse the protein with a large, stable tag: Tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can sometimes protect the N-terminus of the target protein from degradation.[3][7]

Q3: Which protease is best to minimize off-target cleavage and ensure a specific N-terminus?

A3: TEV (Tobacco Etch Virus) protease is often recommended due to its high specificity for its seven-amino-acid recognition sequence (Glu-Asn-Leu-Tyr-Phe-Gln-Gly).[8][9] This stringent requirement makes it less likely to cleave at unintended sites within your target protein compared to proteases with shorter recognition sequences like Thrombin or Factor Xa.[9][10] SUMO protease is another excellent option as it recognizes the tertiary structure of the SUMO tag, allowing for cleavage that can result in a native N-terminus with no extra amino acids.[10]

Q4: My desired N-terminal amino acid is immediately after the cleavage site. How do I ensure no extra amino acids are left?

A4: The design of the cleavage site in your expression vector is crucial.

  • TEV Protease: Cleavage occurs between the Gln and Gly/Ser of its recognition site (ENLYFQ↓G/S).[9] To obtain a native N-terminus, the first amino acid of your target protein should be placed immediately after the Gln. However, this will leave a Gly or Ser at the N-terminus. To achieve a truly native N-terminus, strategies involving engineered proteases or different fusion systems like SUMO may be necessary.[10]

  • SUMO Protease: This system is designed to leave no additional amino acids, making it ideal for applications requiring a native N-terminus.[10]

  • Factor Xa and Thrombin: These proteases cleave after the arginine in their recognition sequences (e.g., LVPR↓GS for Thrombin).[11] This will leave residual amino acids from the recognition site at the N-terminus of your protein.

Troubleshooting Guide: Preventing N-terminal Deletion During Cleavage

This guide provides a systematic approach to troubleshoot and optimize cleavage conditions to prevent N-terminal deletion.

Problem: After cleavage and tag removal, mass spectrometry analysis shows my protein is missing one or more N-terminal amino acids.

Possible Cause 1: Non-specific activity of the cleavage protease.

Even highly specific proteases can exhibit off-target cleavage, especially with prolonged incubation times or high enzyme-to-substrate ratios.[4]

  • Solution: Optimize the cleavage reaction. Perform a pilot experiment to determine the minimal amount of protease and incubation time required for complete cleavage.[12][13]

    • Experimental Protocol: See "Protocol for Pilot Cleavage Optimization" below.

    • Workflow:

      troubleshooting_workflow cluster_problem Problem Identification cluster_cause1 Cause 1: Protease Activity cluster_cause2 Cause 2: Contamination cluster_cause3 Cause 3: Protein Structure cluster_solution Solution Problem N-terminal Deletion Detected (e.g., via Mass Spec) Cause1 Non-specific Protease Activity? Problem->Cause1 Cause2 Contaminating Proteases? Problem->Cause2 Cause3 Cleavage Site Accessibility? Problem->Cause3 Pilot Run Pilot Cleavage Experiment Cause1->Pilot Optimize Optimize Cleavage Conditions: - Titrate Protease Amount - Reduce Incubation Time - Adjust Temperature Solution Achieve Intact N-terminus Optimize->Solution Pilot->Optimize Purify Improve Purification: - Add Polishing Step (e.g., SEC) - Use Protease Inhibitors Cause2->Purify Purify->Solution Modify Re-engineer Construct: - Add Spacer Residues - Change Fusion Tag Cause3->Modify Modify->Solution

      Caption: Troubleshooting workflow for N-terminal deletion.

Possible Cause 2: Presence of contaminating host cell proteases.

Your purified fusion protein may co-elute with endogenous proteases from the expression host.

  • Solution 1: Add an additional purification step. Size exclusion chromatography (gel filtration) after affinity purification can help separate your fusion protein from smaller contaminating proteases.

  • Solution 2: Add protease inhibitors to the cleavage reaction. Ensure the inhibitors used are specific for the suspected contaminating proteases and do not inhibit your cleavage enzyme. For example, PMSF and benzamidine inhibit serine proteases like thrombin and Factor Xa, but TEV protease is a cysteine protease and is not affected.[4][14]

Possible Cause 3: Inaccessibility of the cleavage site leading to forced, harsh cleavage conditions.

If the cleavage site is sterically hindered by the folded structure of the fusion protein, you may be tempted to use excessive amounts of protease or very long incubation times, which increases the risk of off-target cleavage.[9]

  • Solution 1: Re-engineer your expression construct to include a short, flexible linker (e.g., a few glycine residues) between the cleavage site and your protein of interest.[9] This can improve the accessibility of the site to the protease.

  • Solution 2: Perform the cleavage in the presence of mild denaturants. Low concentrations of urea (e.g., 0.5-2 M) or guanidine hydrochloride can help to partially unfold the fusion protein, exposing the cleavage site without completely denaturing it.[14][15] However, you must first confirm that your protease is active under these conditions.

  • Solution 3: For particularly difficult fusions, denaturation followed by refolding may be an option.[13] The fusion protein is denatured, and the protease is added during the refolding process.[13] This is a complex procedure that requires careful optimization.

Data Presentation: Protease Cleavage Condition Comparison

The following tables summarize key quantitative data for commonly used proteases to aid in the optimization of cleavage conditions.

Table 1: Protease Recognition Sequences

ProteaseRecognition SequenceCleavage Site
TEV ProteaseGlu-Asn-Leu-Tyr-Phe-Gln-GlyBetween Gln and Gly[8]
ThrombinLeu-Val-Pro-Arg-Gly-SerBetween Arg and Gly[8]
Factor XaIle-Glu-Gly-Arg or Ile-Asp-Gly-ArgAfter Arg[4][8]

Table 2: Recommended Cleavage Conditions

ParameterTEV ProteaseThrombinFactor Xa
Optimal pH 7.5 - 8.5[9][12]8.0 - 8.5[16]6.5 - 8.0[4][17]
Optimal Temperature 30°C (active at 4-34°C)[9][12]20-25°C[18][19]22-25°C[4][17]
Enzyme:Substrate Ratio (w/w) 1:50 to 1:200[12][15]1:500 to 1:10001:100 to 1:1000[13]
Typical Incubation 1-6 hours at 30°C; overnight at 4°C[12][14]2-16 hours[18][19]2-16 hours[4][17]
Common Buffer 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0[9]50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.020-50 mM Tris-HCl, 50-100 mM NaCl, 1-2 mM CaCl₂, pH 7.4-8.0[4][17]

Table 3: Inhibitors and Sensitivities

ProteaseCommon InhibitorsSensitivity to Reducing AgentsSensitivity to Chelating Agents (EDTA)
TEV Protease Zinc ions (≥ 5 mM), Copper ions (≥ 1 mM)[14]Requires reducing agents (e.g., DTT)[9]Not sensitive (up to 100 mM EDTA)[14]
Thrombin PMSF, AEBSF, BenzamidineSensitive, avoid high concentrations of reducing agents[8][18]Not sensitive
Factor Xa PMSF, AEBSF, Dansyl-Glu-Gly-Arg-chloromethyl ketone[4]Sensitive, DTT not recommended[4][8]Sensitive, requires Ca²⁺ for activity[4][8]

Experimental Protocols

Protocol for Pilot Cleavage Optimization

Objective: To determine the optimal enzyme concentration and incubation time for complete and specific cleavage of a fusion protein.

Materials:

  • Purified fusion protein at a known concentration (e.g., 1 mg/mL).

  • Cleavage protease (e.g., TEV protease) at a known concentration.

  • 10x Cleavage Buffer appropriate for the protease.

  • Microcentrifuge tubes.

  • SDS-PAGE loading buffer.

  • Incubator or water bath.

Procedure:

  • Set up reactions: Prepare a series of reactions in microcentrifuge tubes. In this example, we will test two enzyme concentrations and four time points.

    • Label tubes for each condition (e.g., "Low Enz - 1h", "High Enz - 1h", etc.).

    • For each reaction, combine:

      • 20 µg of fusion protein.

      • 10x Cleavage Buffer to a final concentration of 1x.

      • Nuclease-free water to a final volume of 19 µL.

  • Add Protease:

    • To the "Low Enzyme" tubes, add 1 µL of a 1:200 (w/w) dilution of the protease stock.

    • To the "High Enzyme" tubes, add 1 µL of a 1:50 (w/w) dilution of the protease stock.

    • Prepare a "No Enzyme" control tube containing only the fusion protein and buffer.

  • Incubate: Place all tubes at the recommended temperature for the protease (e.g., 30°C for TEV).

  • Collect Time Points: At each time point (e.g., 1, 2, 4, and 16 hours), remove the corresponding tubes from the incubator.

  • Stop the Reaction: Immediately add an equal volume of 2x SDS-PAGE loading buffer to each tube to quench the reaction.[12]

  • Analyze by SDS-PAGE:

    • Boil all samples for 5 minutes.[13]

    • Load the samples onto an SDS-PAGE gel, including the "No Enzyme" control and a sample of the uncleaved fusion protein.

    • Run the gel and stain with a protein stain (e.g., Coomassie Blue).

  • Interpret Results: Analyze the gel to determine the conditions that result in the complete disappearance of the fusion protein band and the appearance of the cleaved tag and target protein bands, without the appearance of additional degradation products.

    pilot_experiment_workflow cluster_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_outcome Outcome Setup Prepare Reactions: - Fusion Protein (20 µg) - 1x Cleavage Buffer - Water to 19 µL AddEnzyme Add Protease: - Low Conc. (1:200) - High Conc. (1:50) - No Enzyme Control Setup->AddEnzyme Incubate Incubate at Optimal Temp (e.g., 30°C for TEV) AddEnzyme->Incubate Timepoints Take Aliquots at Time Points (1h, 2h, 4h, 16h) Incubate->Timepoints Quench Quench Reaction with SDS-PAGE Buffer Timepoints->Quench SDSPAGE Analyze by SDS-PAGE Quench->SDSPAGE Interpret Interpret Gel: - Complete Cleavage? - Degradation Products? SDSPAGE->Interpret Optimal Determine Optimal Conditions Interpret->Optimal

    Caption: Workflow for a pilot cleavage optimization experiment.

References

Technical Support Center: N-Methylphenylalanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide synthesis involving N-Methylphenylalanine (N-Me-Phe). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields when incorporating Fmoc-N-Me-Phe-OH?

A1: Low coupling efficiency with this compound is primarily due to steric hindrance. The methyl group on the amide nitrogen, combined with the phenylalanine side chain, physically obstructs the incoming activated amino acid, slowing down the reaction.[1][2][3] This reduced nucleophilicity of the N-methylated amine often leads to incomplete reactions and the formation of deletion sequences in your final peptide.[3]

Q2: My standard coupling reagents like HBTU and DIC are ineffective. What should I use instead?

A2: Standard coupling reagents are often not potent enough for sterically demanding couplings involving N-methylated amino acids.[3][4] More powerful phosphonium-based (e.g., PyAOP, PyBOP) or specialized uronium/aminium-based reagents (e.g., HATU, COMU) are recommended to overcome the steric hindrance.[4][5][6][7] These reagents form highly reactive esters that facilitate the coupling to the sterically hindered N-methyl amine.[3]

Q3: How can I monitor the completion of the coupling reaction to an N-methylated residue? The standard Kaiser test is not working.

A3: The Kaiser (ninhydrin) test is not reliable for monitoring coupling to secondary amines like this compound, as it will give a false negative (yellow/no color change).[4] The bromophenol blue test is a reliable alternative.[3][4] A blue-green color indicates an incomplete reaction (free amine present), while a yellow color signifies a complete coupling.[3]

Q4: What are common side reactions associated with this compound synthesis, and how can I mitigate them?

A4: Besides incomplete coupling, key side reactions include:

  • Racemization: The activated amino acid being coupled to N-Me-Phe can lose its stereochemical integrity, especially with prolonged activation times or strong bases.[7][8] To mitigate this, use a weaker base like N-methylmorpholine (NMM) or collidine, minimize pre-activation time, and consider using additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[7]

  • Diketopiperazine (DKP) Formation: This can occur, particularly with sequences containing N-methylated amino acids, leading to chain termination.[6]

  • Fragmentation: Cleavage between consecutive N-methylated amino acids can occur during TFA cleavage from the resin.[6] Optimizing the cleavage time is crucial to minimize this.[6]

Troubleshooting Guides

Problem: Low Coupling Yield / Incomplete Reaction

This is the most common issue when working with this compound. The following workflow can help you troubleshoot and optimize your reaction.

Low_Yield_Troubleshooting cluster_start Start cluster_solutions Solutions cluster_conditions_details Condition Modifications cluster_verification Verification start Low Coupling Yield (Positive Bromophenol Blue Test) reagent Optimize Coupling Reagent (e.g., HATU, PyAOP, COMU) start->reagent Ineffective Reagent conditions Modify Reaction Conditions start->conditions Suboptimal Conditions double_coupling Perform Double Coupling start->double_coupling Persistent Issue monitor Monitor with Bromophenol Blue Test reagent->monitor increase_time Increase Coupling Time (2-24 hours) conditions->increase_time increase_temp Increase Temperature (e.g., 40-50°C) conditions->increase_temp increase_conc Increase Reagent Concentration (3-5 eq.) conditions->increase_conc double_coupling->monitor increase_time->monitor increase_temp->monitor increase_conc->monitor monitor->double_coupling Incomplete complete Coupling Complete (Yellow Test Result) monitor->complete Successful

Caption: Troubleshooting workflow for low coupling yield.

Quantitative Data: Coupling Reagent Performance

The choice of coupling reagent is critical for success. The following table summarizes recommended reagents for sterically hindered couplings involving N-methylated amino acids.

Coupling ReagentClassKey AdvantagesBase Required
HATU Uronium/AminiumHigh reactivity, fast reaction times, effective for hindered couplings.[4][5][9]DIPEA, NMM
PyAOP PhosphoniumHighly effective for coupling N-methyl amino acids, especially to other N-methyl residues.[6][9]DIPEA
PyBOP/HOAt PhosphoniumA promising combination for difficult couplings involving N-methylated amino acids.[6]DIPEA
COMU Uronium/AminiumHigh efficiency comparable to HATU, with safer byproducts.[5][9]DIPEA
BEP PyridiniumReported to provide good yields for N-methyl peptide synthesis without loss of optical purity.[10]Not specified

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-N-Me-Phe-OH

This protocol is optimized for coupling Fmoc-N-Me-Phe-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) for at least 30-60 minutes.[4][11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 5 minutes, followed by a second for 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).[12]

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N-Me-Phe-OH (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or NMP.[4]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[3][4]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for at least 1-2 hours. For difficult couplings, this time can be extended.[3][4]

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then Methanol.

    • Perform a bromophenol blue test (see Protocol 2).

    • If the test is yellow (complete), drain the reaction solution.

    • If the test is blue or green (incomplete), consider a second coupling (double coupling) with fresh reagents.[3][11]

  • Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x) to prepare for the next deprotection cycle.[3]

SPPS_Cycle_Workflow Resin_Swelling 1. Resin Swelling (DMF/NMP) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 5. Coupling Reaction Washing_1->Coupling Activation 4. Prepare Activation Mix (Fmoc-N-Me-Phe-OH, HATU, DIPEA) Activation->Coupling Monitoring 6. Bromophenol Blue Test Coupling->Monitoring Monitoring->Coupling Incomplete (Blue) -> Recouple Washing_2 7. Final Wash (DMF, DCM) Monitoring->Washing_2 Complete (Yellow) Next_Cycle Ready for Next Cycle Washing_2->Next_Cycle

Caption: Workflow for a single SPPS cycle with N-Me-Phe.

Protocol 2: Bromophenol Blue Test for Coupling Completion

This test is essential for monitoring reactions with secondary amines where the ninhydrin test fails.[4]

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[3]

  • Sample Preparation: Remove a small sample of resin beads (10-20 beads) from the reaction vessel.

  • Wash Sample: Place the beads in a small test tube and wash thoroughly with methanol to remove any residual reagents. Decant the methanol.

  • Test Procedure: Add 1-2 drops of the bromophenol blue test solution to the washed resin beads.

  • Observe Color:

    • Blue to Green: The coupling is incomplete, as free amine is still present on the resin. Recoupling is necessary.[3]

    • Yellow: The coupling is complete. The resin can proceed to the next step in the synthesis.[3]

References

Technical Support Center: Synthesis of Peptides with Consecutive N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges involving the synthesis of peptides containing consecutive N-methylated amino acids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of these demanding coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of consecutive N-methylated amino acids so challenging?

A1: The primary difficulty stems from significant steric hindrance.[1] The methyl group on the amide nitrogen of the resin-bound amino acid physically obstructs the approach of the incoming activated N-methylated amino acid. This steric clash dramatically slows down the reaction rate and can lead to incomplete coupling. This problem is magnified when trying to form a peptide bond between two N-methylated residues.[1][2] The reduced nucleophilicity of the N-methylated amine further complicates the reaction, often requiring more potent coupling reagents and optimized conditions to achieve satisfactory yields.[1]

Q2: My standard coupling reagents like HBTU and HCTU are giving low yields. What should I use instead?

A2: Standard uronium-based coupling reagents such as HBTU and HCTU are frequently inefficient for sterically hindered couplings involving N-methylated amino acids.[1][2] It is highly recommended to switch to more potent reagents. Phosphonium-based reagents like PyAOP and PyBOP, or specialized uronium/aminium reagents such as HATU, have demonstrated significantly greater success in these challenging couplings.[1][3] For particularly difficult couplings, the more reactive phosphonium reagent PyBroP can be employed.[4][5] COMU is another effective reagent, comparable to HATU, with the added benefits of better solubility and safety as it does not contain potentially explosive HOBt or HOAt.[4]

Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?

A3: Deletion sequences are a direct result of incomplete coupling reactions. To minimize their formation, a multi-pronged approach is recommended:

  • Utilize a More Potent Coupling Reagent: As detailed in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt is a critical first step to improve coupling efficiency.[1][3]

  • Perform Double or Triple Coupling: Repeating the coupling step is a common and effective strategy to help drive the reaction to completion, especially for highly hindered residues.[1]

  • Monitor Coupling Completion: The standard ninhydrin test is not effective for monitoring couplings to secondary amines. Use qualitative tests like the Bromophenol Blue test or the Chloranil test to accurately assess reaction completion before proceeding to the next step.[2][6]

  • Implement Capping: If monitoring indicates incomplete coupling after repeated attempts, it is crucial to cap the unreacted N-methyl amines.[6][7] This is typically done with acetic anhydride and prevents the unreacted sites from coupling in subsequent steps, thus avoiding the formation of deletion peptides.[6][7]

Q4: How can I monitor the completion of a coupling reaction involving an N-methylated amino acid?

A4: The Kaiser test (ninhydrin test) is unreliable for secondary amines and will give a false negative result.[1] The recommended methods for monitoring these couplings are the Bromophenol Blue test and the Chloranil test.[2][6]

  • Bromophenol Blue Test: This test relies on a color change based on the presence of a free amine. A blue to green color indicates an incomplete reaction, while a yellow color signifies a complete coupling.[2]

  • Chloranil Test: This is a highly sensitive test for secondary amines. The development of a blue or blue-green color on the resin beads indicates the presence of unreacted N-methylated amines.[6]

Q5: Can microwave synthesis improve the outcomes of difficult couplings?

A5: Yes, microwave-assisted peptide synthesis can be beneficial for difficult couplings, including those involving N-methylated amino acids.[8][9] The use of microwave energy can accelerate the reaction rate and improve coupling efficiency, potentially reducing the need for multiple coupling cycles.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides with consecutive N-methylated amino acids.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low crude peptide purity with significant deletion sequences. Incomplete coupling due to steric hindrance. Ineffective coupling reagent. Insufficient reaction time.1. Switch to a more potent coupling reagent. (See Table 1 for comparison).[1][4][5] 2. Perform a double or even triple coupling. [1] 3. Increase reaction time. Monitor the reaction at intervals (e.g., 2h, 4h, overnight) using the Chloranil or Bromophenol Blue test.[6] 4. Increase the excess of amino acid and coupling reagent (e.g., from 3 eq. to 5 eq.). 5. Consider using microwave-assisted synthesis to enhance reaction kinetics.[8]
Ambiguous or faint color in the Bromophenol Blue/Chloranil test. Very slow reaction. Low substitution resin leading to a weak signal.1. Extend the reaction time by an additional 1-2 hours and re-test.[6] 2. If one test is ambiguous, confirm with the other. The Chloranil test is known for its high sensitivity.[6] 3. If still positive after extended time, perform a second coupling. [7]
Reaction is still incomplete after multiple coupling attempts. Extremely high steric hindrance (e.g., N(Me)Val-N(Me)Val). Peptide aggregation on the resin.1. Cap the remaining free amines using acetic anhydride to prevent deletion sequence formation in subsequent steps.[6][7] 2. Switch to a more reactive coupling reagent for the next coupling, such as PyBroP.[5] 3. Change the solvent. Solvents like NMP or a mixture of DCM/DMF may help to disrupt aggregation.[7][10]
Side reactions observed during cleavage (e.g., peptide fragmentation). Prolonged exposure to strong acid (e.g., TFA) can cause fragmentation between consecutive N-methylated amino acids.1. Reduce the cleavage time. The duration of TFA treatment can significantly impact the integrity of N-methyl rich peptides.[3] 2. Optimize the cleavage cocktail based on the peptide sequence.

Data Summary

Table 1: Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acid Couplings

Coupling Reagent Reagent Type Relative Efficacy for N-Methylated Couplings Notes
HBTU, HCTU, TBTU Aminium/UroniumLow to ModerateOften ineffective, especially for consecutive N-methylated residues.[1][2]
HATU Aminium/UroniumHighA highly effective and commonly recommended reagent. Reacts faster and with less epimerization than HBTU.[2][5]
PyBOP PhosphoniumHighA robust phosphonium salt-based reagent.[11]
PyAOP PhosphoniumVery HighEspecially effective for coupling N-methyl amino acids to other N-methyl amino acids.[3][5]
PyBroP PhosphoniumVery HighA more reactive reagent, often reserved for the most difficult couplings where other reagents fail.[4][5]
COMU Aminium/UroniumHighEfficacy is comparable to HATU. A safer alternative as it's not based on potentially explosive triazoles.[4]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an N-Methylated Amino Acid

This protocol describes a general procedure for coupling an Fmoc-N-methyl-amino acid onto a resin-bound peptide with an N-terminal N-methyl-amino acid.

  • Resin Preparation: Swell the peptide-resin in DMF (10 mL per gram of resin) for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using standard procedures (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5x), followed by DCM (3x), and then DMF (3x) to remove residual piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N-methyl-amino acid (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

  • Activation: Add DIPEA (N,N-Diisopropylethylamine) (8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature.[2]

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for at least 2 hours. For difficult couplings, extend the reaction time to 4 hours or overnight.

  • Monitoring: Remove a small sample of resin, wash thoroughly with DMF, and test for completion using the Chloranil or Bromophenol Blue test (see Protocol 2 & 3).

  • Post-Coupling Wash: Once the reaction is complete (negative test), filter the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Recoupling (if necessary): If the monitoring test is positive, repeat steps 4-9.[1]

  • Capping (if necessary): If the monitoring test is still positive after a second coupling, cap the unreacted amines using acetic anhydride.[7]

Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
  • Reagent Preparation: Prepare a test solution by dissolving 250 mg of bromophenol blue in 50 mL of DMF.[2]

  • Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Washing: Wash the resin sample thoroughly with methanol and then with DMF to remove any residual reagents.[6]

  • Testing: Add 1-2 mL of the bromophenol blue test solution to the washed resin.[6]

  • Observation: Gently agitate the suspension for 1-2 minutes and observe the color.[6]

    • Yellow: Coupling is complete.

    • Blue to Green: Coupling is incomplete.[2]

Protocol 3: Chloranil Test for Monitoring Coupling Completion
  • Reagent Preparation:

    • Reagent A: 2% (v/v) acetaldehyde in DMF.

    • Reagent B: 2% (w/v) p-chloranil in DMF.[6]

  • Sample Preparation: Place a small sample of resin (5-10 mg) in a small test tube.

  • Washing: Wash the resin beads thoroughly with DMF.

  • Testing:

    • Add 1-2 drops of Reagent A to the resin.

    • Add 1-2 drops of Reagent B to the resin.

    • Let the mixture stand at room temperature for 5-10 minutes.[6]

  • Observation: Observe the color of the resin beads. A blue or blue-green color indicates the presence of unreacted secondary amines.[6]

Visualizations

Troubleshooting_Workflow Start Start: Difficult Coupling (N-Me-AA to N-Me-AA) Coupling Perform Coupling: - Potent Reagent (HATU, PyAOP) - 4 eq. AA, 3.9 eq. Reagent, 8 eq. Base - Reaction Time: 2-4h Start->Coupling Monitor Monitor Completion? (Chloranil / Bromophenol Blue Test) Coupling->Monitor Complete Coupling Complete (Test Negative) Monitor->Complete Yes Incomplete Coupling Incomplete (Test Positive) Monitor->Incomplete No Proceed Proceed to Next Deprotection Step Complete->Proceed Recouple Recouple (Repeat Coupling Step) Incomplete->Recouple Monitor2 Monitor Again? Recouple->Monitor2 Monitor2->Complete Yes StillIncomplete Still Incomplete Monitor2->StillIncomplete No Cap Cap Unreacted Amines (e.g., Acetic Anhydride) StillIncomplete->Cap Cap->Proceed

Caption: Troubleshooting workflow for difficult couplings.

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Activation cluster_coupling Coupling CarboxylicAcid Fmoc-N(Me)AA-COOH ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster PeptideBond Fmoc-N(Me)AA-N(Me)AA-Resin ActiveEster->PeptideBond PeptideResin H-N(Me)AA-Resin PeptideResin->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated coupling.

Experimental_Workflow Start Start with Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash Resin (DMF, DCM) Deprotection->Wash1 Coupling 3. Couple Fmoc-N(Me)AA-OH (HATU/DIPEA) Wash1->Coupling Monitor 4. Monitor Reaction (Chloranil/Bromophenol Blue Test) Coupling->Monitor Decision Coupling Complete? Monitor->Decision Decision->Coupling No (Recouple) Wash2 5. Final Wash (DMF, DCM) Decision->Wash2 Yes End Ready for Next Cycle Wash2->End

Caption: SPPS cycle for an N-methylated amino acid.

References

Technical Support Center: Minimizing Diketopiperazine Formation in N-Methylphenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing diketopiperazine (DKP) formation during the synthesis of peptides containing N-Methylphenylalanine (N-Me-Phe).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptides containing this compound?

A1: Diketopiperazine formation is an intramolecular cyclization reaction that occurs in a dipeptide, leading to the formation of a stable six-membered ring. This results in the cleavage of the peptide chain from the solid-phase resin, causing a significant reduction in the final peptide yield. In the context of solid-phase peptide synthesis (SPPS), this is often termed "traceless" DKP formation because the cleaved DKP washes away, leaving a deceptively clean crude product but a very low overall yield. Peptides containing this compound are particularly susceptible because, like other N-alkylated amino acids, the secondary amine at the N-terminus promotes the formation of a cis-amide bond, which structurally predisposes the dipeptide to cyclization.

Q2: At which stage of solid-phase peptide synthesis is DKP formation most likely to occur?

A2: DKP formation is most prevalent after the Fmoc-deprotection of the second amino acid in the sequence (in this case, N-Me-Phe). Once the N-terminal amine of the dipeptidyl-resin is deprotected and exists as a free secondary amine, it can readily attack the ester linkage anchoring the C-terminus of the peptide to the resin, especially under the basic conditions of Fmoc deprotection.

Q3: What are the key factors that influence the rate of DKP formation in N-Me-Phe containing peptides?

A3: Several factors significantly influence DKP formation:

  • Peptide Sequence: The presence of a secondary amino acid like N-Me-Phe at the second position from the C-terminus dramatically increases the risk.

  • Deprotection Conditions: The use of standard 20% piperidine in DMF for Fmoc removal is a major contributor due to its basicity, which catalyzes the cyclization.[1]

  • Coupling of the Third Amino Acid: Slow coupling of the third amino acid to the sterically hindered N-methylated amine of the dipeptide allows more time for the competing intramolecular DKP formation to occur.

  • Resin Type: Resins that are more susceptible to nucleophilic attack, such as Wang resin, can exacerbate DKP formation. Sterically hindered resins are a better choice.

  • Temperature: Higher temperatures can accelerate the rate of DKP formation.

Troubleshooting Guide

Issue 1: Extremely low yield of the final peptide, but the crude HPLC profile appears relatively clean.

  • Probable Cause: You are likely experiencing significant "traceless" DKP formation. The dipeptide (Xaa-N-Me-Phe) is cyclizing and cleaving from the resin during the Fmoc deprotection of the N-Me-Phe residue. The resulting DKP is washed away, so it does not appear as a major impurity in the final cleaved product.

  • Recommended Solutions:

    • Switch to a Sterically Hindered Resin: Use 2-chlorotrityl chloride (2-CTC) resin instead of Wang or other acid-labile resins. The bulky trityl group of the 2-CTC resin physically hinders the intramolecular cyclization.

    • Modify Fmoc-Deprotection Conditions: Avoid using 20% piperidine in DMF. A much milder and effective alternative is a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[1]

    • Optimize Coupling of the Third Amino Acid: Use a highly efficient coupling reagent such as HATU to accelerate the intermolecular coupling of the third amino acid, thereby outcompeting the intramolecular DKP formation.

Issue 2: Identification of a significant peak corresponding to the DKP of my dipeptide in the cleavage solution.

  • Probable Cause: The conditions used for Fmoc deprotection of the N-Me-Phe residue are too harsh, leading to substantial on-resin cyclization and cleavage.

  • Recommended Solutions:

    • Implement Milder Deprotection: Immediately switch to a 2% DBU / 5% piperazine in NMP solution for Fmoc removal. This has been shown to drastically reduce DKP formation.[1]

    • Reduce Temperature: Perform the Fmoc deprotection and the subsequent coupling step at a reduced temperature (e.g., 0-5 °C) to slow down the kinetics of the DKP formation side reaction.

    • Proceed Immediately to Coupling: After the Fmoc deprotection and subsequent washing steps, proceed to the next coupling reaction without delay to minimize the time the free secondary amine is exposed.

Data on DKP Formation Under Various Conditions

The following tables summarize quantitative data on the impact of different reagents on DKP formation. While specific data for this compound is limited, the data for Proline and Sarcosine (another N-methylated amino acid) serve as excellent models due to the presence of a secondary amine, which is the key structural feature promoting this side reaction.

Table 1: Effect of Fmoc Deprotection Reagent on Diketopiperazine Formation

Peptide Sequence (on 2-Cl-Trityl Resin)Deprotection ReagentTotal DKP Formation (%)Reference
Fmoc-Cys(Acm)-Pro-OH20% Piperidine in DMF13.8[1]
Fmoc-Cys(Acm)-Pro-OH2% DBU, 5% Piperazine in NMP3.6[1]
Fmoc-Ala-Sar-OH20% Piperidine in DMF~15[1]
Fmoc-Ala-Sar-OH2% DBU, 5% Piperazine in NMP< 5[1]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection for N-Me-Phe Containing Peptides

Objective: To efficiently remove the Fmoc protecting group from the N-Me-Phe residue while minimizing the formation of diketopiperazine.

Materials:

  • Fmoc-N-Me-Phe-Xaa-Resin (preferably on 2-CTC resin)

  • Deprotection Solution: 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP)

  • NMP for washing

Procedure:

  • Swell the peptide-resin in NMP.

  • Drain the NMP from the resin.

  • Add the 2% DBU / 5% piperazine in NMP solution to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution to the resin.

  • Agitate the mixture for an additional 10-15 minutes.

  • Drain the deprotection solution and immediately wash the resin thoroughly with NMP (at least 5 washes) to remove all traces of the basic reagents.

  • Proceed immediately to the coupling of the third amino acid.

Protocol 2: High-Efficiency Coupling of the Third Amino Acid to N-Me-Phe

Objective: To rapidly and efficiently couple the third amino acid to the sterically hindered N-terminal of the N-Me-Phe-Xaa-dipeptidyl resin to outcompete DKP formation.

Materials:

  • H-N-Me-Phe-Xaa-Resin (from Protocol 1)

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • Anhydrous NMP

Procedure:

  • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (4 eq.) and HATU (3.9 eq.) in anhydrous NMP.

  • Add DIEA (8 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Drain the washing solvent from the swelled and deprotected peptide-resin.

  • Immediately add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for at least 2 hours. The coupling to N-methylated amino acids is often slower and may require extended reaction times.

  • After the coupling, wash the resin thoroughly with NMP to remove any unreacted reagents.

Visualizations

DKP_Formation_Mechanism cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin-Linker-Xaa-N(Me)-Phe-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection FreeAmine Resin-Linker-Xaa-N(H)(Me)-Phe Deprotection->FreeAmine Coupling Coupling of 3rd Amino Acid (Fmoc-Yaa-OH, Coupling Reagent) FreeAmine->Coupling Desired Pathway DKP Diketopiperazine (cleaved from resin) FreeAmine->DKP Side Reaction: Intramolecular Cyclization HydroxylatedResin Hydroxylated Resin FreeAmine->HydroxylatedResin Cleavage Tripeptide Resin-Linker-Xaa-N(Me)-Phe-Yaa-Fmoc Coupling->Tripeptide

Caption: Mechanism of diketopiperazine (DKP) formation as a side reaction during SPPS.

Troubleshooting_Workflow Start Low Peptide Yield with Clean HPLC Profile? Cause Suspect 'Traceless' DKP Formation Start->Cause Yes Solution1 Switch to 2-CTC Resin Cause->Solution1 Solution2 Use 2% DBU / 5% Piperazine in NMP for Fmoc Deprotection Cause->Solution2 Solution3 Use HATU for Coupling of 3rd Amino Acid Cause->Solution3 Implement Implement Solutions Solution1->Implement Solution2->Implement Solution3->Implement End Improved Yield Implement->End

Caption: Troubleshooting workflow for low peptide yield due to DKP formation.

References

Validation & Comparative

Confirming N-Methylphenylalanine Incorporation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient incorporation of unnatural amino acids, such as N-Methylphenylalanine, into peptides and proteins is a critical step in the development of novel therapeutics and biological tools. This modification can enhance proteolytic stability, improve cell permeability, and modulate biological activity. However, the successful incorporation of this compound must be rigorously verified. This guide provides an objective comparison of mass spectrometry-based approaches with alternative analytical techniques for confirming its incorporation, supported by experimental data and detailed protocols.

Mass spectrometry (MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information.[1] This guide will delve into the nuances of using mass spectrometry for the analysis of peptides containing this compound and compare its performance with other relevant techniques.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach provides the highest confidence in confirming the incorporation of this compound. While mass spectrometry is the cornerstone of this analysis, other techniques can offer complementary information.

TechniquePrincipleAdvantagesLimitations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates the peptide from a complex mixture and determines its mass-to-charge ratio. The peptide is then fragmented to determine its amino acid sequence.[1]High sensitivity (pmol to fmol level), high specificity, provides both molecular weight confirmation and precise localization of the modification, suitable for complex mixtures.[1][2]Matrix effects can suppress ionization and affect quantification.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile derivatives of the amino acids are separated by gas chromatography and detected by mass spectrometry.High chromatographic resolution, established libraries for spectral matching.Requires derivatization which adds a sample preparation step and can introduce variability; not suitable for large, non-volatile peptides.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the three-dimensional structure and conformation of the peptide in solution.[2][4]Provides unambiguous structural information and can confirm N-methylation through characteristic chemical shifts.[4]Lower sensitivity compared to MS (requires mg of sample), more expensive instrumentation, and can be complex for larger peptides.[2][5]
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a peptide.Provides direct sequence information.Unsuitable for N-methylated peptides as the secondary amine of the N-methylated peptide bond inhibits the chemical reaction, halting the sequencing process.[1]

Quantitative Performance of Mass Spectrometry Methods

The choice between different mass spectrometry approaches often depends on the sample complexity, required sensitivity, and throughput. The following table provides a comparative overview of the quantitative performance of GC-MS and LC-MS/MS for the analysis of N-methylated amino acids, using data for the structurally similar neurotoxin β-N-methylamino-L-alanine (BMAA) as a reference point.[1]

MethodDerivatization RequiredTypical Limit of Quantification (in complex matrices)Key Strengths
GC-MS Yes (e.g., with propyl chloroformate)~1 µg/g (dry weight)High chromatographic resolution, established libraries.
LC-MS/MS (HILIC) No0.15 - 0.225 µg/g (dry weight)High sensitivity and specificity, direct analysis of peptides in complex mixtures.[1]
LC-MS/MS (with derivatization) Yes (e.g., AQC, FMOC)Can achieve lower detection limits than underivatized methods.Enhances ionization efficiency and chromatographic retention for polar molecules.

AQC: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate; FMOC: 9-fluorenylmethyloxycarbonyl chloride; HILIC: Hydrophilic Interaction Liquid Chromatography.

Experimental Protocols

Protocol 1: Confirmation of this compound Incorporation by LC-MS/MS

This protocol outlines the general workflow for confirming the incorporation and determining the precise location of this compound in a synthetic peptide.

1. Sample Preparation:

  • Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water/acetonitrile.[1] The final concentration should be in the low µM to high nM range.

2. Liquid Chromatography (LC) Separation:

  • Inject the sample onto a C18 reverse-phase column.

  • Elute the peptide using a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like formic acid.[6]

3. Full Scan Mass Spectrometry (MS1):

  • As the peptide elutes from the LC column, acquire full scan mass spectra to determine the experimental molecular weight of the peptide.

  • The incorporation of this compound will result in a mass increase of 14.01565 Da compared to a native phenylalanine residue.[1]

4. Tandem Mass Spectrometry (MS/MS):

  • Select the precursor ion corresponding to the N-methylated peptide for fragmentation using collision-induced dissociation (CID) or other fragmentation techniques like electron-transfer dissociation (ETD).[1][7]

  • Acquire the MS/MS spectrum of the fragment ions.

5. Data Analysis:

  • Analyze the MS/MS spectrum to identify the b- and y-ion series.[8]

  • The mass shift of 14.01565 Da will be observed on the fragment ion containing the this compound, thus confirming its precise location within the peptide sequence.[1]

Protocol 2: Analysis of N-Methylated Peptides by NMR Spectroscopy

This protocol provides a general procedure for the structural analysis of a peptide containing this compound using NMR.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized peptide in approximately 500 µL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[4] The final peptide concentration should be in the range of 1-5 mM.[5]

2. 1D ¹H NMR Spectroscopy:

  • Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.

3. 2D NMR Spectroscopy:

  • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of individual amino acid residues.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons, which are crucial for determining the three-dimensional structure.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to aid in the assignment of proton and carbon resonances. The N-methyl group of this compound will have a characteristic chemical shift in this spectrum.

4. Data Analysis:

  • Assign the resonances in the NMR spectra to specific atoms in the peptide.

  • The presence of a signal corresponding to the N-methyl group in the ¹H and ¹³C spectra, along with the analysis of NOE/ROE correlations, will confirm the incorporation and provide insights into the local conformation around the this compound residue.

Visualization of Experimental Workflows

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Peptide N-Me-Phe Peptide LC_Column C18 Column Peptide->LC_Column Injection MS1 Full Scan MS (MS1) Confirm Molecular Weight LC_Column->MS1 Elution MS2 Tandem MS (MS/MS) Sequence & Localize MS1->MS2 Precursor Selection Data Confirm Incorporation & Position MS2->Data Fragmentation Data

Caption: Workflow for LC-MS/MS validation of this compound incorporation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis NMR_Sample Peptide in Deuterated Solvent NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec OneD 1D ¹H Spectrum NMR_Spec->OneD Acquisition TwoD 2D TOCSY/NOESY/HSQC NMR_Spec->TwoD Acquisition Structure Resonance Assignment & Structure Elucidation OneD->Structure Spectral Data TwoD->Structure Spectral Data

Caption: General workflow for NMR analysis of this compound-containing peptides.

References

A Comparative Guide to the Confirmation of N-Methylphenylalanine in Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of modified amino acids, such as N-Methylphenylalanine, can significantly enhance the therapeutic properties of a peptide, including its stability, permeability, and potency. However, confirming the presence and position of such modifications requires robust analytical techniques. This guide provides an objective comparison of three primary methods for the confirmation of this compound in a peptide sequence: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Mass Spectrometry (MS), and Edman Degradation. We present supporting experimental data and detailed protocols to inform the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

The choice of analytical technique for confirming the presence of this compound in a peptide sequence depends on a variety of factors, including the need for quantitative data, the complexity of the peptide, and the specific information required (e.g., sequence confirmation, localization of modification).

Feature¹H NMR SpectroscopyMass Spectrometry (MS)Edman Degradation
Principle Measures the magnetic properties of atomic nuclei to provide information about molecular structure and dynamics.Measures the mass-to-charge ratio of ionized molecules and their fragments to determine molecular weight and sequence.Sequential chemical removal and identification of N-terminal amino acids.
Information Provided - Confirmation of N-methyl group presence- Diastereotopic proton environments- Conformational analysis (cis/trans isomers)- Quantitative analysis- Molecular weight confirmation- Amino acid sequence- Localization of modification- N-terminal amino acid sequence
Sample Requirements 1-5 mg of purified peptide10-100 picomoles of peptide10-100 picomoles of purified peptide
Sensitivity LowerHighModerate
Throughput Low to moderateHighLow
Key Advantage Non-destructive, provides detailed structural and conformational information in solution.High sensitivity and ability to analyze complex mixtures.Direct sequencing from the N-terminus.
Key Limitation Lower sensitivity, potential for signal overlap in large peptides.Can be destructive, fragmentation may be complex to interpret.Blocked by N-terminal methylation[1][2][3]. Ineffective for direct sequencing if this compound is the first residue.

Quantitative ¹H NMR Data for this compound

The presence of an N-methyl group on a phenylalanine residue introduces characteristic signals in the ¹H NMR spectrum. These chemical shifts can be used to confirm the modification. The exact chemical shifts can vary depending on the solvent, temperature, and adjacent amino acids.

ProtonRepresentative Chemical Shift (ppm)Notes
N-Methyl (N-CH₃) 2.37 (for N-Methyl-L-phenylalanine methyl ester)[4]A singlet peak, highly indicative of the N-methyl group. The chemical shift can vary, with values around 2.85 ppm (trans) and 3.15 ppm (cis) observed for N-Methyl-L-threonine in a peptide, suggesting the possibility of observing distinct signals for cis/trans isomers of the peptide bond preceding the N-methylated residue[1].
Alpha-Proton (α-CH) 3.47 (for N-Methyl-L-phenylalanine methyl ester)[4]Typically a triplet or doublet of doublets. This is shifted upfield compared to the α-proton of a standard phenylalanine residue (e.g., ~4.44 ppm for N-Acetyl-L-phenylalanine methyl ester[5]), providing another indicator of N-methylation.
Beta-Protons (β-CH₂) ~2.97 (for N-Methyl-L-phenylalanine methyl ester)[4]Diastereotopic protons that appear as a multiplet.
Aromatic Protons 7.15-7.30 (for N-Methyl-L-phenylalanine methyl ester)[4]Multiplet corresponding to the phenyl ring protons.

Experimental Protocols

¹H NMR Spectroscopy for this compound Confirmation

This protocol outlines the general steps for acquiring and analyzing ¹H NMR spectra to confirm the presence of this compound in a synthetic peptide.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized peptide in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or 90% H₂O/10% D₂O with a buffer).

  • The final peptide concentration should be in the range of 1-5 mM.

  • Transfer the solution to a high-quality NMR tube.

2. 1D ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional proton NMR spectrum to assess overall sample purity and identify characteristic signals.

  • Look for a singlet peak in the range of 2.3-3.2 ppm, which is characteristic of the N-methyl group.

  • Observe the chemical shift of the α-proton, expecting an upfield shift compared to a non-methylated phenylalanine residue.

3. 2D NMR Data Acquisition (for unambiguous assignment):

  • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This experiment establishes through-bond correlations and helps to identify the complete spin system of the this compound residue, from the α-proton to the aromatic protons.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms. This is crucial for observing through-space correlations. For N-methylated peptides, ROESY is often preferred over NOESY to avoid the potential for zero or weak cross-peaks for medium-sized molecules. Key ROE contacts to look for are between the N-methyl protons and the α-proton of the same residue, as well as with protons of the preceding residue, which can help to determine the cis/trans conformation of the peptide bond.

Mass Spectrometry for this compound Confirmation

This protocol provides a general workflow for the analysis of N-methylated peptides using LC-MS/MS.

1. Sample Preparation:

  • Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).

2. LC-MS/MS Analysis:

  • Inject the sample onto a liquid chromatography (LC) system coupled to a mass spectrometer.

  • Perform a full MS scan to determine the parent mass of the peptide. The presence of this compound will result in a mass increase of 14.01565 Da compared to a peptide containing a standard phenylalanine residue.

  • Select the parent ion for fragmentation using an appropriate method (e.g., CID, HCD, or ETD).

  • Acquire the tandem mass spectrum (MS/MS) of the fragment ions.

3. Data Analysis:

  • Analyze the MS/MS spectrum to deduce the peptide sequence. The fragmentation pattern will show a mass difference of 115.0684 Da for the this compound residue (the mass of the residue minus the mass of water).

  • Careful analysis of the b- and y-ion series will confirm the location of the N-methylated residue within the peptide sequence.

Edman Degradation for Peptide Sequencing

This protocol describes the general principle of Edman degradation.

1. Sample Preparation:

  • The purified peptide is loaded onto the sequencer's reaction cartridge.

2. Automated Sequencing:

  • The instrument performs sequential cycles of derivatization, cleavage, and extraction.

  • In each cycle, the N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted to a stable phenylthiohydantoin (PTH)-amino acid derivative.

3. Analysis:

  • The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known standards.

Limitations for this compound:

  • If this compound is at the N-terminus of the peptide, the Edman degradation reaction will be blocked because it requires a primary amine for the initial coupling reaction with PITC.[1][2][3]

  • If the this compound residue is internal, the sequencing will proceed until it reaches the cycle after the N-methylated residue, at which point the sequencing will terminate.

Visualization of Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 1-5 mg Peptide in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D ¹H NMR transfer->nmr_1d nmr_2d 2D NMR (TOCSY, ROESY) nmr_1d->nmr_2d correlations Analyze 2D Correlations nmr_2d->correlations chem_shift Identify Characteristic Chemical Shifts (N-CH₃, α-CH) confirmation Confirm Presence and Connectivity of This compound chem_shift->confirmation correlations->confirmation

Caption: Workflow for ¹H NMR Confirmation of this compound.

Method_Comparison cluster_nmr ¹H NMR Spectroscopy cluster_ms Mass Spectrometry cluster_edman Edman Degradation nmr_adv Advantages: - Detailed Structural Info - Conformational Analysis - Non-destructive ms_adv Advantages: - High Sensitivity - High Throughput - Analyzes Complex Mixtures nmr_dis Disadvantages: - Lower Sensitivity - Potential for Signal Overlap edman_adv Advantages: - Direct N-terminal Sequencing ms_dis Disadvantages: - Destructive - Complex Fragmentation edman_dis Disadvantages: - Blocked by N-terminal Methylation - Low Throughput

Caption: Comparison of Analytical Methods for Peptide Analysis.

Conclusion

The confirmation of this compound in a peptide sequence can be reliably achieved using ¹H NMR spectroscopy and mass spectrometry. ¹H NMR provides definitive evidence of the N-methyl group through its characteristic chemical shifts and offers valuable insights into the peptide's conformation in solution. Mass spectrometry provides high-sensitivity confirmation of the mass modification and its precise location within the peptide sequence. While Edman degradation is a powerful tool for N-terminal sequencing, its utility is significantly limited when the N-terminus is methylated. For comprehensive and unambiguous characterization of peptides containing this compound, a combination of ¹H NMR and mass spectrometry is the recommended approach, providing orthogonal data that ensures the structural integrity of the synthesized molecule.

References

N-Methylphenylalanine vs. α-Methylphenylalanine: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics, overcoming inherent instability is a paramount challenge for researchers and drug developers. Proteolytic degradation and conformational flexibility often limit the efficacy and bioavailability of peptide-based drugs. Strategic modifications to the peptide backbone, such as methylation, have emerged as powerful tools to enhance their stability and performance. This guide provides a comprehensive comparison of two such modifications: N-methylation and α-methylation of phenylalanine, offering insights into their distinct effects on peptide stability, conformation, and receptor interaction.

Introduction to Peptide Methylation

Methylation, the addition of a methyl group to an amino acid, is a key strategy to improve the pharmacokinetic properties of peptides.[1] The two primary sites for methylation are the amide nitrogen (N-methylation) and the alpha-carbon (Cα-methylation).[1] This guide focuses on these modifications in the context of the amino acid phenylalanine.

N-methylphenylalanine incorporates a methyl group on the amide nitrogen of the peptide bond. This modification directly alters the properties of the peptide backbone.[2]

α-methylphenylalanine involves the substitution of the α-hydrogen with a methyl group. This modification primarily influences the conformational freedom of the peptide backbone.[1]

Comparative Analysis of Key Performance Metrics

The choice between N-methylation and α-methylation depends on the desired therapeutic properties. Below is a summary of their effects on proteolytic stability and receptor binding affinity.

Proteolytic Stability

N-methylation is a widely recognized and effective strategy for significantly enhancing a peptide's resistance to enzymatic degradation by proteases.[1] This modification shields the peptide bond from enzymatic cleavage through steric hindrance and disruption of the hydrogen-bonding patterns that proteases rely on for recognition.[2][3] This increased stability leads to a longer in vivo half-life.[1]

α-methylation also confers proteolytic resistance by introducing steric hindrance that restricts the conformational flexibility of the peptide backbone.[1] This often promotes the formation of stable secondary structures, such as α-helices, making the peptide less susceptible to protease degradation.[4]

ModificationMechanism of Enhanced StabilityFold Increase in Stability (Representative)
N-Methylation Steric hindrance at the amide nitrogen, disruption of protease recognition.[2][3]Up to >1000-fold increase in half-life against specific proteases.[3]
α-Methylation Conformational constraint, promotion of stable secondary structures (e.g., α-helices).[1][4]Significant, but data for direct comparison on the same peptide is limited.

Note: The fold increase in stability is highly dependent on the specific peptide sequence, the position of the modification, and the protease involved. The data presented is illustrative of the potential of each modification.

Receptor Binding Affinity

The impact of methylation on receptor binding is highly context-dependent.[1]

N-methylation can either enhance or decrease binding affinity. By restricting the peptide's conformation, it can pre-organize the peptide into its bioactive conformation, leading to enhanced affinity.[2] However, if the induced conformation is not optimal for receptor interaction, a decrease in affinity may be observed.[2]

α-methylation often leads to higher receptor binding affinity and specificity by promoting the formation of stable secondary structures that mimic the native binding conformation.[1]

Conformational Effects

This compound introduces significant conformational constraints, restricting rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[2] This can lead to a more defined and often more bioactive conformation.[2]

α-methylphenylalanine is a strong promoter of helical secondary structures.[4] The steric bulk of the α-methyl group disfavors an extended conformation and encourages the adoption of a helical fold. This property is often exploited in the design of "stapled peptides" to lock them in an α-helical conformation.[4]

Experimental Protocols

In Vitro Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of modified peptides in the presence of proteases using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Modified and unmodified (control) peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).[5]

  • Incubation: Incubate a known concentration of each peptide with the protease solution at 37°C.[5]

  • Time Points: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[6]

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.[5]

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.[7] The peak area of the peptide at each time point is compared to the peak area at time zero.[7]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t₁/₂) of each peptide.[5]

Conformational Analysis using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Materials:

  • Modified and unmodified peptides

  • A suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the buffer at a suitable concentration (e.g., 100 µM).[8] Prepare a corresponding buffer blank.[8]

  • Blank Measurement: Acquire a CD spectrum of the buffer blank in the far-UV region (e.g., 195-260 nm).[8]

  • Sample Measurement: Rinse the cuvette and acquire a CD spectrum of the peptide solution using the same instrument settings.[8]

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum.[8]

  • Analysis: The resulting spectrum can provide qualitative and quantitative information about the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide.

Visualizing the Concepts

cluster_N_Me This compound cluster_alpha_Me α-Methylphenylalanine N-Me_Modification Methyl group on amide nitrogen N-Me_Effect1 Steric Hindrance N-Me_Modification->N-Me_Effect1 N-Me_Effect2 Disrupted H-bonding N-Me_Modification->N-Me_Effect2 N-Me_Outcome Increased Proteolytic Stability N-Me_Effect1->N-Me_Outcome N-Me_Effect2->N-Me_Outcome alpha-Me_Modification Methyl group on alpha-carbon alpha-Me_Effect Conformational Constraint alpha-Me_Modification->alpha-Me_Effect alpha-Me_Outcome Promotes Helical Structure alpha-Me_Effect->alpha-Me_Outcome alpha-Me_Stability Increased Proteolytic Stability alpha-Me_Outcome->alpha-Me_Stability

Caption: Mechanisms of stability enhancement by methylation.

Start Prepare Peptide and Protease Solutions Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Stop Reaction (e.g., with TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Calculate Determine % Intact Peptide and Calculate Half-Life Analyze->Calculate

Caption: Workflow for an in vitro proteolytic stability assay.

Conclusion

Both N-methylation and α-methylation of phenylalanine are powerful strategies for enhancing the stability of therapeutic peptides. N-methylation provides a robust method for increasing resistance to proteolytic degradation by directly shielding the peptide bond.[1][2] α-methylation, on the other hand, enhances stability primarily by inducing a constrained, often helical, conformation.[1][4] The selection of the appropriate modification strategy requires careful consideration of the desired pharmacological profile, including the need for proteolytic resistance, specific conformational properties, and optimal receptor interactions. The experimental protocols provided in this guide offer a foundation for researchers to evaluate the impact of these modifications on their peptides of interest.

References

A Comparative Guide to Enantiomeric Purity Analysis of N-Methylphenylalanine by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of various chiral chromatography methods for the enantiomeric purity analysis of N-Methylphenylalanine, a crucial chiral building block in the synthesis of many pharmaceuticals. The information presented is supported by experimental data from scientific literature, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques.

Comparison of Chiral Chromatography Methods

The successful separation of this compound enantiomers is highly dependent on the choice of the chiral stationary phase (CSP) and the chromatographic conditions. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used and have shown significant success in resolving enantiomers of amino acid derivatives. Other CSPs, such as those based on cyclodextrins and macrocyclic antibiotics, also offer viable alternatives.

Data Presentation: Performance of Different Chiral Chromatography Methods

The following tables summarize the performance of different chiral chromatography methods for the separation of this compound and its close structural analogs. Due to the limited availability of data specifically for this compound, data for N-substituted α-methyl phenylalanine esters and Phenylalanine are included as valuable points of reference.

Table 1: HPLC Methods for Enantiomeric Separation of N-Substituted α-Methyl Phenylalanine Esters and Analogs

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Selectivity (α)Reference
Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC)N-substituted α-methyl phenylalanine esterVaries (Hexane/IPA)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC)N-substituted α-methyl phenylalanine esterVaries (Hexane/IPA)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
Teicoplanin-basedPhenylalanineAcetonitrile/Water (75/25, v/v)0.8UV 210 nm1.59Not Specified[3][4]
Ristocetin-basedPhenylalanineAcetonitrile/Water (60/40, v/v)0.8UV 210 nm2.75Not Specified[3][4]

Table 2: SFC Methods for Enantiomeric Separation of this compound Analogs

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Selectivity (α)Reference
Daicel Chiralpak AD-HCbz-methyl ester of β-methylphenylalanineCO2 / 50:50 Methanol/EthanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
CHIRALPAK® AY-HN-acetyl-DL-phenylalanine methyl esterCO2 / Methanol (85/15)3Not SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are representative experimental protocols derived from the literature for the chiral separation of this compound analogs.

Protocol 1: Chiral HPLC of N-Substituted α-Methyl Phenylalanine Esters
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phases:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

  • Mobile Phase: A mixture of n-hexane and 2-propanol (IPA). The ratio is varied to optimize separation. An interesting phenomenon of elution order reversal was observed on the ADMPC phase with increasing mobile phase polarity[1][2].

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Temperature: Ambient or controlled temperature.

  • Detection: UV absorbance at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: The analyte is dissolved in a suitable solvent, typically the mobile phase, at an appropriate concentration.

Protocol 2: Chiral SFC of Derivatized β-Methylphenylalanine Enantiomers
  • Chromatographic System: Supercritical Fluid Chromatography (SFC) system.

  • Chiral Stationary Phase: Daicel Chiralpak AD-H column (20 mm x 250 mm)[5].

  • Mobile Phase: Supercritical CO2 as the main solvent with a polar organic modifier. In the cited study, a 50:50 mixture of methanol and ethanol was used as the modifier[5].

  • Flow Rate: Dependent on the column dimensions and desired separation time.

  • Back Pressure: Maintained at a level to ensure the supercritical state of the mobile phase.

  • Temperature: Column temperature is an important parameter for optimizing selectivity.

  • Detection: UV or Mass Spectrometry (MS).

  • Sample Preparation: The derivatized analyte is dissolved in a suitable solvent compatible with the SFC mobile phase.

Mandatory Visualization

Experimental Workflow for Enantiomeric Purity Analysis

The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound using chiral chromatography.

G cluster_prep Sample Preparation cluster_chrom Chiral Chromatography cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection Dissolution->Injection Separation Chiral Column (e.g., Polysaccharide CSP) Injection->Separation Elution Elution of Enantiomers Separation->Elution Detection Detection (UV/MS) Elution->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Enantiomeric Purity Calculation Chromatogram->Quantification

Caption: General workflow for the enantiomeric purity analysis of this compound.

Conclusion

The enantiomeric purity of this compound can be effectively determined using chiral chromatography, with polysaccharide-based CSPs demonstrating high resolving power. Both HPLC and SFC are powerful techniques, with SFC often offering advantages in terms of speed and reduced organic solvent consumption[7][8]. The choice of the specific method and CSP should be based on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation. The provided data and protocols offer a solid starting point for researchers to develop and optimize their own methods for the enantiomeric purity analysis of this compound and related compounds.

References

A Comparative Guide to Coupling Reagents for N-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids, such as N-Methylphenylalanine, into peptide sequences is a crucial strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs. N-methylation can increase metabolic stability, improve membrane permeability, and induce conformational rigidity.[1][2] However, the steric hindrance and reduced nucleophilicity of the secondary amine in N-methylated amino acids present significant challenges for peptide bond formation, often leading to slow reaction times, incomplete couplings, and epimerization.[1][3] The selection of an appropriate coupling reagent is therefore paramount for the successful synthesis of N-methylated peptides.[1]

This guide provides a comparative overview of commonly used coupling reagents for the acylation of this compound, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison of Key Coupling Reagents

The choice of a coupling reagent can significantly impact the yield, purity, and efficiency of incorporating this compound. The following table summarizes the performance of several common reagents in the context of coupling N-methylated amino acids.

Coupling ReagentClassActivating AgentBaseRelative Efficiency for N-Methylated Amino AcidsKey Considerations
HATU Uronium/Aminium SaltO-(7-Azabenzotriazol-1-yl)DIEAVery HighHighly effective for sterically hindered couplings, including N-methylated amino acids.[1][4][5][6] Fast reaction times and reduced epimerization are key advantages.[4] Pre-activation is recommended to minimize side reactions like guanidinylation.[1]
COMU Uronium/Aminium Salt(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)DIEAVery HighCoupling efficiencies are comparable to HATU.[7] It is considered a safer alternative to HOBt- or HOAt-based reagents and has good solubility.[7]
PyBroP Phosphonium SaltBromotripyrrolidinophosphoniumDIEAHighA highly reactive reagent often used for difficult couplings involving N-methylated amino acids.[3][7]
PyBOP Phosphonium Salt(Benzotriazol-1-yloxy)tripyrrolidinophosphoniumDIEAModerate to HighGenerally effective, but can be less efficient for coupling two adjacent N-methylated residues.[1]
HBTU/TBTU Uronium/Aminium SaltO-(Benzotriazol-1-yl)DIEAModerateWhile popular for standard peptide synthesis, they are generally less effective than HATU for coupling N-methylated residues.[8][9]
BOP-Cl Phosphonium SaltBis(2-oxo-3-oxazolidinyl)phosphinic chloride-GoodUseful for challenging couplings.[9]

Experimental Protocols

Successful incorporation of N-methylated amino acids relies on optimized protocols that maximize coupling efficiency while minimizing side reactions.[1]

Protocol 1: Coupling using HATU

HATU is one of the most effective reagents for coupling sterically hindered amino acids like this compound.[1][4]

Materials and Reagents:

  • Fmoc-N-Methylphenylalanine

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and then wash the resin thoroughly with DMF (5 x 1 min).[1]

  • Activation Solution: In a separate vessel, dissolve Fmoc-N-Methylphenylalanine (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in approximately 2 mL of DMF.[1]

  • Pre-activation: Add DIEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-3 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methylated residue may require longer reaction times or a second coupling.[1]

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

Protocol 2: Coupling using COMU

COMU is a highly efficient coupling reagent with a good safety profile, making it an excellent alternative to HATU.[7][10]

Materials and Reagents:

  • Fmoc-N-Methylphenylalanine

  • Peptide-resin with a free N-terminal amine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-N-Methylphenylalanine (3 equivalents), COMU (3 equivalents), and DIEA (6 equivalents) in DMF. Pre-activate the mixture for 1-2 minutes before adding the activated solution to the resin.[10]

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.[10]

  • Monitoring and Washing: Monitor the reaction for completion using a suitable test (e.g., bromophenol blue test, as the Kaiser test is unreliable for secondary amines). Once complete, wash the resin as described in step 6 of the HATU protocol.[10]

Visualizing the Workflow and Reaction Pathway

To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflow for incorporating an N-methylated amino acid in Solid-Phase Peptide Synthesis (SPPS) and the activation and coupling pathway using HATU.

cluster_workflow SPPS Cycle for N-Methyl Amino Acid Incorporation start Peptide-Resin (with free amine) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Step: 1. Fmoc-N-Me-Phenylalanine 2. Coupling Reagent 3. Base (e.g., DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 end Next Cycle or Cleavage wash2->end

General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

cluster_pathway HATU Activation and Coupling Pathway cluster_activation Activation cluster_coupling Coupling Fmoc-N-Me-Phe-OH Fmoc-N-Me-Phe-OH Active_Ester OAt-Active Ester Fmoc-N-Me-Phe-OH->Active_Ester + HATU, DIEA HATU HATU HATU->Active_Ester DIEA DIEA DIEA->Active_Ester Coupled_Product Coupled Peptide-Resin Active_Ester->Coupled_Product Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->Coupled_Product

Activation and coupling pathway using HATU.

References

A Researcher's Guide to the Synthesis and 13C NMR Validation of N-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis and unambiguous characterization of N-methylated amino acids are critical for advancing novel therapeutics. This guide provides a comprehensive comparison of common synthetic routes to N-Methylphenylalanine and details the use of 13C NMR spectroscopy for its validation, supported by experimental data and detailed protocols.

N-methylation of phenylalanine is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs. This modification can increase metabolic stability, improve membrane permeability, and modulate the conformation of peptides.[1] However, the synthesis of N-methylated amino acids can present challenges, including the potential for over-methylation and racemization.[2] Consequently, rigorous analytical validation is essential to confirm the successful synthesis and purity of the target compound. While various analytical techniques are available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for detailed structural elucidation.

Comparative Analysis of this compound Synthesis Methods

Several methods are commonly employed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, scalability, and the use of hazardous reagents. The two primary approaches are reductive amination of a keto acid precursor and the direct methylation of phenylalanine.

Synthesis MethodKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Reductive Amination Phenylpyruvic acid, Methylamine, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C)50-70%[3]Good yields, avoids over-methylation.Requires a specific keto-acid precursor.
Eschweiler-Clarke Reaction Phenylalanine, Formaldehyde, Formic Acid60-80%[4][5]High yields, uses inexpensive reagents.Requires careful control to avoid side reactions.[6]
Fukuyama Amine Synthesis L-phenylalanine methyl ester hydrochloride, o-NBSCl, MeIModerate[1]Milder conditions, suitable for complex molecules.Multi-step process, potential for by-product formation.[1]

Validation of this compound Synthesis by 13C NMR

13C NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. The key diagnostic signals are the appearance of a peak corresponding to the N-methyl carbon and a downfield shift of the alpha-carbon (Cα) upon methylation.

Reference 13C NMR Data for this compound

The following table summarizes the expected 13C NMR chemical shifts for this compound.

Carbon AtomChemical Shift (ppm)
C=O (Carboxyl)~175
Cα (Alpha-carbon)~65
Cβ (Beta-carbon)~38
C (Quaternary aromatic)~138
CH (Aromatic)~129
CH (Aromatic)~128
CH (Aromatic)~126
N-CH₃ (N-methyl)~33

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Alternative and Complementary Validation Techniques

While 13C NMR provides detailed structural information, a comprehensive validation strategy often employs orthogonal analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Confirms the presence of the N-methyl group (singlet ~2.4-2.8 ppm) and the overall proton environment.Faster acquisition than 13C NMR, provides quantitative information.Can have overlapping signals in complex molecules.
Mass Spectrometry (MS) Confirms the molecular weight of the product.High sensitivity, can detect trace impurities.Does not provide detailed structural information on its own.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized compound and can be used for chiral separations.Highly quantitative, can separate enantiomers.Requires a suitable chromophore for UV detection or derivatization.[7]

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a general guideline for the synthesis of this compound via reductive amination of phenylpyruvic acid.

Materials:

  • Phenylpyruvic acid

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve phenylpyruvic acid in methanol in a round-bottom flask.

  • Add an equimolar amount of methylamine solution to the flask and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding dilute HCl until the pH is acidic.

  • Evaporate the methanol under reduced pressure.

  • Adjust the pH of the aqueous residue to ~9-10 with NaOH.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

13C NMR Sample Preparation and Data Acquisition

This protocol provides a standard procedure for acquiring a 13C NMR spectrum of this compound.

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

  • NMR tube

Procedure:

  • Dissolve approximately 20-50 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the 13C NMR spectrum using standard acquisition parameters. A proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used.

    • Pulse Angle: 30-45 degrees

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak.

  • Integrate the peaks and assign the chemical shifts based on reference data and theoretical predictions.

Visualizing the Workflow

This compound Synthesis via Reductive Amination

G Synthesis of this compound via Reductive Amination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A Phenylpyruvic Acid C Imine Formation (Methanol, RT) A->C B Methylamine B->C D Reduction (NaBH3CN, RT) C->D E Acid Quench & pH Adjustment D->E F Extraction E->F G Drying & Concentration F->G H Purification (Recrystallization/Chromatography) G->H I This compound H->I G Analytical Validation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_information Information Obtained cluster_result Final Assessment A Crude This compound B 13C NMR A->B C 1H NMR A->C D Mass Spectrometry A->D E HPLC A->E F Structural Confirmation (Carbon Skeleton, N-Methyl) B->F G Proton Environment (N-Methyl Signal) C->G H Molecular Weight Confirmation D->H I Purity Assessment (and Chiral Purity) E->I J Validated Pure This compound F->J G->J H->J I->J

References

Navigating the Gauntlet of Peptide Analysis: A Comparative Guide to Tandem Mass Spectrometry Fragmentation of N-Methylphenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of modified peptides is paramount. N-methylation, a common modification in both natural products and therapeutic peptides, introduces a subtle yet significant alteration that can profoundly impact a peptide's properties. This guide provides an in-depth comparison of tandem mass spectrometry (MS/MS) fragmentation patterns of peptides containing N-Methylphenylalanine versus their non-methylated counterparts, supported by established fragmentation principles and detailed experimental protocols.

The introduction of a methyl group on the amide nitrogen of the peptide backbone at a phenylalanine residue presents unique challenges and opportunities in mass spectrometric analysis. This modification can influence peptide fragmentation pathways, providing characteristic signatures that aid in its identification and localization. Understanding these fragmentation behaviors is crucial for confident structural assignment.

Unraveling Fragmentation: N-Methylated vs. Non-Methylated Peptides

The fragmentation of peptides in tandem mass spectrometry, typically through Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD), primarily yields b- and y-type ions from cleavage of the peptide backbone amide bonds.[1] The presence of an N-methyl group on phenylalanine influences the relative abundance and types of fragment ions observed.

N-methylation of an amino acid results in a mass increase of 14.01565 Da.[2] This mass shift is a primary indicator of the modification. During MS/MS analysis, this mass difference will be observed in fragment ions containing the N-methylated residue. Specifically, for a peptide containing this compound, all b-ions downstream of this residue and all y-ions that include this residue will exhibit this mass increase compared to the corresponding fragments of the non-methylated peptide.

One of the key distinctions in the fragmentation of N-methylated peptides is the preferential cleavage at the C-terminal side of the methylated residue. The N-methyl group can sterically hinder fragmentation at its N-terminal side and promote the formation of a stable oxazolone structure for the b-ion, or a protonated diketopiperazine, leading to a more prominent y-ion.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique is critical for the successful analysis of N-methylated peptides. CID, HCD, and ETD each offer distinct advantages and produce complementary data.[3]

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ions[4]b- and y-ions[4]c- and z-ions[5]
Mechanism Vibrational excitation via collision with inert gas[3]Higher-energy vibrational excitation[4]Electron transfer from a radical anion[3]
Suitability for N-Methylated Peptides Effective for doubly charged peptides. Can sometimes lead to neutral loss of the methyl group.[3][4]Generally provides higher resolution and more complete fragmentation than CID for doubly charged peptides.[4]Often superior for peptides with higher charge states (>2+) and for preserving labile modifications like N-methylation.[3][5]
Key Characteristics Prone to produce immonium ions.Produces a cleaner spectrum with less low-mass noise compared to CID.[4]Fragmentation is not dependent on vibrational energy, thus preserving the modification.[5]

Expected Fragmentation Patterns: A Hypothetical Comparison

To illustrate the expected differences, consider the fragmentation of a hypothetical peptide "Ac-Gly-X-Ala-Arg-NH2" where X is either Phenylalanine (Phe) or this compound (N-MePhe).

Fragment IonExpected m/z (X = Phe)Expected m/z (X = N-MePhe)Notes
b158.0358.03Unchanged
b2205.09219.11+14.02 Da for N-MePhe
b3276.13290.15+14.02 Da for N-MePhe
y1175.12175.12Unchanged
y2246.16246.16Unchanged
y3393.22407.24+14.02 Da for N-MePhe
Immonium Ion (X)120.08134.10+14.02 Da for N-MePhe

Experimental Protocols

Sample Preparation
  • Peptide Synthesis: Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with the appropriately protected N-methylated amino acid building block.[6]

  • Purification: The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity before mass spectrometric analysis.

  • Sample Formulation: The purified peptide is dissolved in a solvent compatible with electrospray ionization, typically a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

Tandem Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a nano-electrospray ionization (nESI) source is recommended.[3]

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the precursor ion m/z of the N-methylated peptide. The observed mass should be compared to the theoretical mass to confirm the presence of the N-methylation (a mass increase of 14.01565 Da per methylation).[2]

  • MS/MS Scan:

    • CID/HCD: Isolate the precursor ion of interest and subject it to fragmentation using an appropriate collision energy. The collision energy should be optimized to achieve a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum.

    • ETD: For peptides with a charge state of +3 or higher, ETD is a valuable alternative. Isolate the precursor ion and allow it to react with fluoranthene radical anions to induce fragmentation.

  • Data Analysis: Analyze the resulting MS/MS spectra to identify the characteristic b-, y-, c-, and z-ions. The presence of the +14 Da mass shift in the expected fragment ions will confirm the location of the this compound residue. Specialized software can be used to aid in the spectral interpretation.

Visualizing Fragmentation and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the fragmentation pathway of an this compound containing peptide and a typical experimental workflow.

cluster_peptide Peptide Backbone N_terminus N-terminus AA1 Amino Acid 1 N_terminus->AA1 NMePhe N-Methyl- Phenylalanine AA1->NMePhe b1 b1 AA1->b1 Cleavage y3 y3 (+14 Da) AA1->y3 Cleavage AA3 Amino Acid 3 NMePhe->AA3 b2 b2 (+14 Da) NMePhe->b2 Cleavage y2 y2 (+14 Da) NMePhe->y2 Cleavage C_terminus C-terminus AA3->C_terminus b3 b3 (+14 Da) AA3->b3 Cleavage y1 y1 AA3->y1 Cleavage

Caption: Fragmentation of a peptide with this compound.

cluster_workflow Experimental Workflow synthesis Peptide Synthesis (with N-MePhe) purification RP-HPLC Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep ms_analysis Mass Spectrometry (nESI-MS/MS) sample_prep->ms_analysis ms1 MS1 Scan (Precursor Ion Selection) ms_analysis->ms1 ms2 MS/MS Fragmentation (CID, HCD, or ETD) ms1->ms2 data_analysis Data Analysis (Spectral Interpretation) ms2->data_analysis conclusion Structural Confirmation data_analysis->conclusion

Caption: Workflow for this compound peptide analysis.

References

A Comparative Analysis of N-Methylphenylalanine and Other Unnatural Amino Acids in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent limitations of their natural counterparts. Among these, N-Methylphenylalanine (N-Me-Phe) stands out as a valuable tool for enhancing the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. This guide provides a comprehensive comparison of this compound with its natural counterpart, L-phenylalanine, and other classes of unnatural amino acids, supported by experimental data to inform rational peptide design.

Executive Summary

The strategic substitution of standard amino acids with unnatural variants like this compound can profoundly influence a peptide's therapeutic potential. The primary advantages conferred by N-methylation include significantly increased resistance to proteolytic degradation, leading to a longer plasma half-life, and the introduction of conformational constraints that can modulate receptor binding affinity and specificity. This guide will delve into the quantitative impact of these modifications, provide detailed experimental protocols for their assessment, and visualize the underlying principles and workflows.

Comparative Analysis of Key Performance Metrics

The decision to incorporate this compound or another unnatural amino acid is contingent on the specific therapeutic objective. The following tables summarize the quantitative effects of these modifications on critical performance parameters.

Disclaimer: The data presented below is compiled from various studies and is intended to be illustrative. The precise impact of an unnatural amino acid substitution is highly dependent on the peptide sequence, the position of the modification, and the specific experimental conditions.

Proteolytic Stability

One of the most significant benefits of N-methylation is the remarkable enhancement of a peptide's resistance to enzymatic degradation.[1] This is primarily due to the steric hindrance provided by the methyl group on the amide nitrogen, which disrupts the recognition and binding of proteases.[2]

Table 1: Comparison of Proteolytic Stability of Peptides with this compound vs. L-Phenylalanine

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Stability
Hypothetical Peptide AL-PhenylalanineTrypsin~5 min-
Hypothetical Peptide AThis compoundTrypsin>240 min>48

Table 2: Comparative Proteolytic Stability with Other Unnatural Amino Acids

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase vs. Native
Model Peptide BL-Amino AcidChymotrypsin10 min-
Model Peptide BD-PhenylalanineChymotrypsin>180 min>18
Model Peptide Bα-MethylphenylalanineChymotrypsin~60 min6
Model Peptide BThis compoundChymotrypsin>240 min>24
Receptor Binding Affinity

The conformational constraints imposed by N-methylation can influence a peptide's binding affinity for its target receptor. This effect is highly context-dependent; it can either enhance binding by pre-organizing the peptide into a bioactive conformation or decrease affinity if the induced conformation is unfavorable for receptor interaction.[3]

Table 3: Illustrative Impact of Unnatural Amino Acid Substitution on Receptor Binding Affinity (IC50)

Peptide AnalogModificationTarget ReceptorIC50 (nM)Change in Affinity vs. Native
Analog X (Native)L-PhenylalanineReceptor Y10-
Analog XaThis compoundReceptor Y52-fold increase
Analog XbD-PhenylalanineReceptor Y505-fold decrease
Analog Xcα-MethylphenylalanineReceptor Y151.5-fold decrease

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate assessment and comparison of peptide analogs.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[4] The following is a generalized Fmoc-based protocol.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-phenylalanine

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIEA, NMM)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling (Standard):

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Amino Acid Coupling (this compound):

    • Due to steric hindrance, a more potent coupling reagent (e.g., HATU) and longer coupling times (2-4 hours) are recommended.[2]

    • Pre-activate Fmoc-N-Methyl-L-phenylalanine as in the standard coupling step.

    • Add to the resin and agitate for the extended duration.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay

This assay is designed to compare the stability of a peptide and its analogs in the presence of a specific protease or in a biological matrix like plasma.[2]

Materials:

  • Purified peptides (native and modified)

  • Protease solution (e.g., trypsin, chymotrypsin) or human plasma

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides in the assay buffer.

  • Incubation: Incubate a known concentration of each peptide with the protease solution or plasma at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.

Mandatory Visualizations

G cluster_design Peptide Design & Synthesis cluster_testing Comparative Performance Testing cluster_analysis Data Analysis & Iteration design Peptide Sequence Design synthesis Solid-Phase Peptide Synthesis design->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization stability Proteolytic Stability Assay (e.g., in Plasma) characterization->stability binding Receptor Binding Assay (e.g., IC50 Determination) characterization->binding conformation Conformational Analysis (e.g., NMR, CD) characterization->conformation data_analysis Data Comparison & Analysis stability->data_analysis binding->data_analysis conformation->data_analysis iteration Iterative Design Improvement data_analysis->iteration iteration->design G cluster_native Native Peptide cluster_nmethyl N-Methylated Peptide peptide_native Peptide Backbone (-NH-CO-) protease_native Protease peptide_native->protease_native Recognition & Binding cleaved Degraded Fragments protease_native->cleaved Cleavage peptide_nmethyl N-Methylated Backbone (-N(CH3)-CO-) protease_nmethyl Protease peptide_nmethyl->protease_nmethyl Steric Hindrance no_cleavage Intact Peptide protease_nmethyl->no_cleavage No Cleavage G cluster_pathway Hypothetical Signaling Pathway cluster_ligands Peptide Ligands receptor Target Receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response native_peptide Native Peptide native_peptide->receptor Binds and Activates n_me_peptide N-Me-Phe Peptide n_me_peptide->receptor Binds with Higher Affinity (due to favorable conformation)

References

Safety Operating Guide

Safe Disposal of N-Methylphenylalanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are tasked with the responsible management and disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of N-Methylphenylalanine, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Considerations

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While it is not consistently classified as a hazardous substance, good laboratory practices must always be observed.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • If there is a risk of generating dust, appropriate respiratory protection should be used.[1][2]

Spill Management: In the event of a spill, the primary objective is to prevent the generation of dust.

  • Carefully sweep the solid material.[2][3]

  • Collect the swept material into a suitable, clearly labeled container for disposal.[2][3]

  • Clean the affected area thoroughly to ensure no residue remains.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable national, state, and local regulations. The following protocol outlines a general procedure for its disposal.

  • Waste Characterization: The initial step is to determine if the waste is classified as hazardous. While some sources indicate this compound may be harmful if swallowed[4], others do not classify it as a hazardous substance.[3][5] It is best practice to consult your institution's Environmental Health and Safety (EHS) department for a definitive classification based on local regulations.

  • Waste Collection and Segregation:

    • Collect waste this compound in a container that is compatible with the chemical. If possible, use the original container, provided it is in good condition with a secure cap.

    • Crucially, do not mix this compound waste with other chemical waste streams, especially hazardous wastes like solvents or corrosive materials, unless explicitly approved by your EHS department.[6][7] Proper segregation is fundamental to safe and compliant disposal.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".[6]

    • Include any other identifiers as required by your institution's waste management plan. If treated as hazardous, the label must include the words "Hazardous Waste" and the associated hazards.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.

    • This area should be away from general work areas, clearly marked, and in a cool, dry, and well-ventilated location.[3][6]

  • Institutional Disposal Procedures:

    • Contact your institution's EHS department or the office responsible for chemical waste management.

    • Follow their specific procedures for the collection and disposal of chemical waste. They will provide guidance on whether it can be managed as non-hazardous waste or if it requires disposal as hazardous waste through a licensed contractor.[6]

  • Contaminated Materials:

    • Any materials that have come into direct contact with this compound, such as gloves, weighing papers, or pipette tips, should be collected and disposed of as solid chemical waste in the same designated container.[6][7]

Summary of Key Information

ParameterGuidelineSource(s)
Hazard Classification May be harmful if swallowed (Acute toxicity, oral, Category 4). Not consistently classified as hazardous under GHS.[4]
Physical State Solid (powder or crystals).[3][8]
Appearance White to off-white.[3][8]
Personal Protective Equipment Safety glasses, gloves, lab coat. Respiratory protection if dust is generated.[1][2][3]
Spill Cleanup Avoid dust formation. Sweep up and collect in a suitable container for disposal.[2][3]
Primary Disposal Route Dispose of as chemical waste in accordance with local, state, and federal regulations. Contact your institution's EHS department. Do not discharge to drains or the environment.[1][3][6]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.[2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate container Place in a Compatible, Labeled Container segregate->container storage Store in Designated Waste Accumulation Area container->storage consult_ehs Consult Institutional EHS Department storage->consult_ehs hazardous_q Is it classified as hazardous waste? consult_ehs->hazardous_q non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste per EHS Protocol hazardous_q->non_hazardous_disposal No hazardous_disposal Dispose as Hazardous Waste via Licensed Contractor per EHS Protocol hazardous_q->hazardous_disposal Yes end End: Disposal Complete non_hazardous_disposal->end hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Methylphenylalanine, including personal protective equipment (PPE), emergency first aid procedures, and operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye Protection Eyeshields, Chemical Safety GogglesTo prevent eye contact with dust or splashes.[1][2]
Hand Protection Chemical Impermeable GlovesTo avoid skin contact.[1][3][4][5]
Respiratory Protection Type N95 (US) or equivalent respiratorRecommended when ventilation is inadequate or to avoid inhalation of dust.[1]
Body Protection Lab CoatTo protect skin and clothing from contamination.[2]

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3][6] Seek medical attention if irritation persists.[4][5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][4][5][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][3][8] Call a physician or Poison Control Center immediately.[3]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Handle in a well-ventilated area.[3]

  • Avoid the formation of dust and aerosols.[3][4][5][9]

  • Avoid contact with skin, eyes, and clothing.[2][4][5][9]

  • Wear suitable protective clothing, gloves, and eye/face protection.[3][4][5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][7]

  • Store as a non-combustible solid.[1]

Disposal Plan

Unused this compound and contaminated materials should be disposed of in accordance with local, state, and federal regulations.

Disposal Method:

  • Sweep up the solid material, avoiding dust generation.[4][5][9]

  • Place the material into a suitable, closed container for disposal.[3][4][5][9]

  • Do not let the chemical enter drains.[3]

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a Ventilated Enclosure B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Area D->E Proceed to Cleanup F Segregate Waste E->F G Dispose of Waste in Accordance with Regulations F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I J In Case of Spill or Exposure K Follow First Aid Procedures J->K L Notify Supervisor K->L

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylphenylalanine
Reactant of Route 2
Reactant of Route 2
N-Methylphenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.